(+)-Eremophilene
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(3S,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m1/s1 |
InChI Key |
QEBNYNLSCGVZOH-IPYPFGDCSA-N |
SMILES |
CC1CCC=C2C1(CC(CC2)C(=C)C)C |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1(C[C@H](CC2)C(=C)C)C |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(=C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Natural Occurrence of (+)-Eremophilene: A Technical Guide
Introduction
(+)-Eremophilene is a naturally occurring bicyclic sesquiterpene hydrocarbon characterized by its unique eremophilane carbon skeleton.[1][2] This class of sesquiterpenoids is notable for its departure from the established isoprene rule of biosynthesis, which has made it a compelling subject of study in natural product chemistry.[1][3] Eremophilane-type sesquiterpenes, including this compound, exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and antitumor properties, garnering significant interest from researchers in pharmacology and drug development.[3][4][5] This technical guide provides an in-depth overview of the discovery of this compound, its diverse natural sources, and the experimental protocols for its isolation and characterization.
Historical Context and Discovery
The journey into the chemistry of eremophilane sesquiterpenoids began in 1932 with the isolation of the first compound of this type from the wood oil of Eremophila mitchellii. However, the parent compound, eremophilene, was first isolated from Petasites officinalis Moench. and P. albus (L.) Gaertn.[6] The complete structural elucidation of eremophilene was not accomplished until 1964 by Hochmannova and Herout. A significant finding in the study of eremophilanes is that those isolated from fungal sources are often the enantiomers (mirror images) of those found in plants.[1]
The biosynthesis of the eremophilane skeleton is a key feature that sets it apart. It is derived from farnesyl diphosphate (FPP) and involves a characteristic methyl group migration from the C-10 to the C-5 position on a eudesmane precursor skeleton.[1][2] This rearrangement is what classifies it as an "irregular" sesquiterpenoid.[1]
Natural Sources of this compound
This compound and its derivatives are widely distributed across the plant and fungal kingdoms.[1][4]
Plant Sources
This sesquiterpene is a common constituent of essential oils from various plant species, particularly within the Asteraceae family.[3][4]
Table 1: Selected Plant Sources of Eremophilene
| Family | Genus and Species | Plant Part | Reported Concentration (% of Essential Oil) |
| Lamiaceae | Ocimum sanctum (Holy Basil) | Not specified | 0.3% - 0.9%[4] |
| Asteraceae | Petasites hybridus (Butterbur) | Leaves | 4.31%[1] |
| Sapindaceae | Paullinia pinnata | Leaves | 6.9%[1] |
| Apiaceae | Commiphora foliacea | Stem | 11.46%[5] |
| Not specified | Not specified | Not specified | 13.1% - 33.6% (in some Vietnamese samples)[1] |
| Rutaceae | Eremophila mitchellii (Buddha Wood) | Wood, Root | Major component[1] |
| Asteraceae | Senecio spp. | Not specified | Widely present[1][3] |
| Asteraceae | Ligularia spp. | Not specified | Widely present[1][3] |
| Asteraceae | Cacalia spp. | Not specified | Widely present[1][3] |
Fungal and Microbial Sources
Fungi are also prolific producers of eremophilane-type sesquiterpenes.[1]
-
Xylaria spp. : Several species of this endophytic fungus are known to produce a diverse array of eremophilane sesquiterpenes.[1] For instance, Xylaria sp. GDG-102 yielded a new eremophilane sesquiterpene named xylareremophil.[1]
-
Penicillium copticola : This marine-derived fungus has been a source for the isolation of new eremophilane-type sesquiterpenes.[1]
-
Aspergillus spp. , Emericellopsis maritima , and Paraconiothyrium sporulosum are other marine fungi that produce these compounds.[1]
-
Sorangium cellulosum : This myxobacterium is a confirmed producer of this compound. A specific gene cluster (CYP264B1–geoA) has been identified and functionally characterized to be involved in its biosynthesis.[1][4]
Experimental Protocols
Extraction of this compound from Plant Material
A common method for the extraction of essential oils containing this compound from plant matter is hydrodistillation.[1]
Protocol: Hydrodistillation
-
Preparation of Plant Material: The plant material (e.g., leaves, stems, wood) is typically air-dried and powdered to increase the surface area for efficient extraction.[7]
-
Hydrodistillation: The prepared plant material is placed in a distillation flask and submerged in water. The flask is heated to boiling.
-
Vaporization and Condensation: The steam, carrying the volatile essential oils, passes through a condenser, where it is cooled and converted back into a liquid.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil can be easily separated from the aqueous layer.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark container at low temperatures to prevent degradation.
Isolation and Purification of this compound
Following extraction, chromatographic techniques are employed to isolate and purify this compound from the crude essential oil.
Protocol: Flash Chromatography
-
Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of the starting mobile phase and loaded onto the top of the column.
-
Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column under positive pressure. The polarity of the mobile phase is gradually increased (e.g., by adding increasing amounts of ethyl acetate to hexane).
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest. Fractions containing pure this compound are then combined.
-
Solvent Removal: The solvent is removed from the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.
Characterization of this compound
The structure of the isolated this compound is confirmed using various spectroscopic methods.[7][8]
Table 2: Spectroscopic Data for the Characterization of this compound
| Technique | Description | Expected Results |
| ¹H NMR | Provides information about the number, environment, and connectivity of hydrogen atoms. | Signals corresponding to vinyl protons, methyl groups (including a characteristic vinyl methyl), and aliphatic protons of the bicyclic system. |
| ¹³C NMR | Provides information about the number and types of carbon atoms in the molecule. | Resonances for sp² hybridized carbons of the double bonds and sp³ hybridized carbons of the decalin core and methyl groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | A molecular ion peak corresponding to the molecular formula of eremophilene (C₁₅H₂₄), which is 204.35 g/mol .[] |
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Simplified biosynthetic origin of the eremophilane skeleton.
References
- 1. Eremophilene | 10219-75-7 | Benchchem [benchchem.com]
- 2. foodb.ca [foodb.ca]
- 3. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-1572658) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik [mdpi.com]
- 8. mdpi.com [mdpi.com]
Isolating (+)-Eremophilene from Eremophila mitchellii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of (+)-eremophilene from the wood of Eremophila mitchellii, commonly known as Buddha Wood or false sandalwood. The essential oil of this Australian native plant is a rich source of sesquiterpenoids, primarily the eremophilane class of ketones. While the major components are eremophilone and its hydroxylated derivatives, this document focuses on the methodological approach for isolating the sesquiterpene hydrocarbon, this compound.
The isolation process is a multi-step procedure commencing with the extraction of the essential oil from the plant material, followed by chromatographic techniques to separate the hydrocarbon fraction from the more abundant oxygenated compounds. This guide synthesizes available data to present a comprehensive protocol for researchers.
Data Presentation
The chemical composition of Eremophila mitchellii wood oil is dominated by sesquiterpene ketones. The relative abundance of these major components can vary, but representative data is summarized below. The yield of this compound is expected to be significantly lower than these major constituents.
Table 1: Major Sesquiterpenoid Constituents of Eremophila mitchellii Wood Essential Oil
| Compound | Class | Typical Abundance (%) |
| Eremophilone | Sesquiterpene Ketone | 29 - 35 |
| 2-Hydroxyeremophilone | Sesquiterpene Ketone | 23 - 30 |
| 2-Hydroxy-2-dihydroeremophilone | Sesquiterpene Ketone | 11 - 15 |
| Santalcamphor | Sesquiterpene Alcohol | Variable |
| This compound | Sesquiterpene Hydrocarbon | Minor Constituent |
Note: The abundance of individual components can vary based on factors such as the age of the tree, geographical location, and distillation conditions.
Experimental Protocols
The isolation of this compound from Eremophila mitchellii involves an initial extraction of the essential oil, followed by purification steps to isolate the hydrocarbon sesquiterpenes. The following protocols are based on established methodologies for the analysis and fractionation of essential oils from this species.
Extraction of Essential Oil by Steam Distillation
The primary method for obtaining the essential oil from the heartwood and bark of Eremophila mitchellii is steam distillation[1][2][3]. This process involves passing steam through the comminuted wood material to volatilize the essential oils, which are then condensed and collected.
Methodology:
-
Plant Material Preparation: The heartwood of Eremophila mitchellii is mechanically chipped or ground to increase the surface area for efficient oil extraction.
-
Steam Distillation: The prepared wood is packed into a still. Steam is introduced, and the volatile components are carried over with the steam. The distillation process can be lengthy, sometimes lasting for several days to ensure complete extraction of the high-boiling point sesquiterpenes[4].
-
Condensation and Separation: The steam and oil vapor mixture is passed through a condenser. Upon cooling, the mixture liquefies, and the essential oil, being immiscible with water, separates and is collected. The resulting essential oil is a viscous, amber to reddish-brown liquid[4].
Chromatographic Purification of this compound
To isolate this compound from the complex mixture of the essential oil, chromatographic techniques are employed. A key step is the separation of the non-polar hydrocarbon fraction from the more polar oxygenated compounds, such as the eremophilones.
Methodology:
-
Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel is a suitable adsorbent for the initial separation.
-
Mobile Phase: A non-polar solvent, such as n-hexane or petroleum ether, is used to elute the hydrocarbon fraction, which includes this compound.
-
Procedure: A glass column is packed with a slurry of silica gel in the initial mobile phase. The crude essential oil is loaded onto the top of the column. The column is then eluted with the non-polar solvent. The first fractions collected will contain the hydrocarbon sesquiterpenes, as they have the weakest interaction with the polar silica gel.
-
Monitoring: The composition of the collected fractions is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Further Purification (Fine Separation):
-
The fractions containing the hydrocarbon sesquiterpenes may require further purification to isolate this compound from other similar compounds. This can be achieved through further column chromatography using a less polar stationary phase or by preparative gas chromatography.
-
Analytical Characterization
The purified this compound is identified and its purity assessed using a combination of spectroscopic and chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for analyzing the composition of the essential oil and the purified fractions[5]. The retention time and mass spectrum of the isolated compound are compared with those of an authentic standard or with data from spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the isolated compound, confirming the identity of this compound[5].
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Polarimetry: The optical rotation of the purified compound is measured to confirm the (+)-enantiomer.
Visualizations
The following diagrams illustrate the workflow for the isolation of this compound and the chemical relationship of eremophilene to the major components of Eremophila mitchellii essential oil.
Caption: Experimental workflow for the isolation of this compound.
Caption: Biosynthetic relationship of eremophilane sesquiterpenes.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. Changes in Essential Oil Composition and Bioactivity of 'Eremophila longifolia' (F. Muell) (Scrophulariaceae) in Conditions Simulating Australian Aboriginal Traditional Ceremonial and Medicinal Smoking Applications (BA 24) [rune.une.edu.au]
- 4. Phytochemical studies and bioactivity of Centipeda and Eremophila species : University of Southern Queensland Repository [research.usq.edu.au]
- 5. Chemical composition and cytotoxicity of oils and eremophilanes derived from various parts of Eremophila mitchellii Benth. (Myoporaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence and Biosynthesis of (+)-Eremophilene in the Asteraceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eremophilene is a naturally occurring sesquiterpene hydrocarbon characterized by its unique eremophilane skeleton. This bicyclic structure has garnered significant interest within the scientific community due to its potential biological activities and its prevalence in various plant families, most notably the Asteraceae. This technical guide provides an in-depth overview of the occurrence of this compound and its related compounds within the Asteraceae family, details the experimental protocols for its extraction and analysis, and elucidates its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and plant biochemistry.
Occurrence of this compound and Related Sesquiterpenes in Asteraceae
The Asteraceae family, one of the largest and most diverse families of flowering plants, is a rich source of a wide variety of secondary metabolites, including a vast array of sesquiterpenoids. Among these, eremophilane-type sesquiterpenes, including this compound, are frequently reported constituents of the essential oils of numerous Asteraceae genera, particularly Petasites and Ligularia. The quantitative presence of these compounds can vary significantly depending on the plant species, the specific organ, geographical location, and environmental conditions.
A summary of the quantitative analysis of eremophilene and other related eremophilane sesquiterpenes in various Asteraceae species is presented in Table 1. This data has been compiled from various studies employing gas chromatography-mass spectrometry (GC-MS) for the analysis of essential oils.
| Plant Species | Plant Part | Compound | Concentration (%) | Reference |
| Petasites hybridus subsp. ochroleucus | Leaves | Eremophilene | 4.31 | [1] |
| Senecio adenotrichius | Aerial Parts | Dehydrofukinone | 70.9 | [2] |
| Ligularia dentata | Roots | 3-oxo-8α-hydroxy-10αH-eremophilan-1,7-dien-8,12β-olide | High content | [3] |
| Ligularia dentata | Roots | 3-oxo-eremophil-1,7-dien-8,12β-olide | High content | [3] |
| Ligularia dentata | Roots | Furanoligularenone | High content | [3] |
Table 1: Quantitative Occurrence of Eremophilane-type Sesquiterpenes in Asteraceae Species.
Experimental Protocols
The isolation and quantification of this compound from Asteraceae plant material typically involve hydrodistillation for the extraction of essential oils, followed by chromatographic analysis.
Extraction of Essential Oil by Hydrodistillation
This method is widely used for extracting volatile compounds from plant materials.
-
Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves, rhizomes) is collected and, if necessary, ground to a coarse powder to increase the surface area for efficient extraction.
-
Apparatus: A Clevenger-type apparatus is commonly used for hydrodistillation.
-
Procedure:
-
The plant material is placed in a round-bottom flask with a sufficient amount of distilled water.
-
The flask is heated to boiling, and the steam, carrying the volatile essential oils, passes into the condenser.
-
The condensed steam and oil are collected in a graduated burette, where the oil, being less dense than water, separates and forms a layer on top.
-
The distillation process is typically carried out for several hours until no more oil is collected.
-
The collected essential oil is then dried over anhydrous sodium sulfate to remove any residual water.
-
Quantification by Gas Chromatography-Flame Ionization Detector (GC-FID)
GC-FID is a robust and widely used technique for the quantitative analysis of volatile compounds.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., HP-5MS, 5% phenyl-methylpolysiloxane).
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration. An internal standard may be added for more accurate quantification.
-
GC Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. For example, an initial temperature of 60 °C held for a few minutes, followed by a ramp of 3-5 °C/min to a final temperature of 240-280 °C.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.
-
Detector Temperature: Typically set around 280-300 °C.
-
-
Quantification: The concentration of each compound is determined by comparing its peak area to that of a calibration curve prepared using a certified standard of the compound.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the identification of the components of the essential oil.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Similar to those used for GC-FID analysis.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) is most commonly used.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scanned over a range of m/z values (e.g., 40-500 amu) to detect the molecular ions and fragmentation patterns of the compounds.
-
-
Identification: The identification of compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds in mass spectral libraries (e.g., NIST, Wiley) and in the literature.
Biosynthesis of this compound
This compound, being a sesquiterpene, is biosynthesized from farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor. The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in the plastids. The key step in the formation of the eremophilane skeleton is the cyclization of FPP, catalyzed by a specific terpene synthase, in this case, an eremophilene synthase.
The proposed biosynthetic pathway for this compound is depicted in the following diagram:
Caption: Biosynthetic pathway of this compound from primary metabolites.
The cyclization of FPP to form the eremophilane skeleton is a complex process involving a series of carbocationic intermediates and rearrangements. The eremophilene synthase enzyme plays a crucial role in controlling the stereochemistry of the final product. While eremophilene synthases have been identified in some non-Asteraceae plants, the specific enzymes responsible for this compound biosynthesis in the Asteraceae family are still an active area of research.
The general workflow for the extraction and analysis of this compound from Asteraceae plants can be summarized as follows:
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The Asteraceae family represents a significant natural source of this compound and a diverse range of other eremophilane sesquiterpenoids. The quantitative occurrence of these compounds varies among different species and plant parts. The established protocols for hydrodistillation followed by GC-FID and GC-MS analysis provide reliable methods for the extraction, quantification, and identification of this compound. Further research into the specific eremophilene synthases within the Asteraceae family will provide deeper insights into the biosynthesis of this important class of sesquiterpenes and may open avenues for their biotechnological production. This guide serves as a foundational resource for scientists and professionals to advance their research and development efforts in the field of natural products.
References
- 1. Phytochemistry, Toxicology and Therapeutic Value of Petasites hybridus Subsp. Ochroleucus (Common Butterbur) from the Balkans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Study on the chemical constituents from the roots of Ligularia dentata in Henan] - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of (+)-eremophilene in fungi
An In-depth Technical Guide on the Fungal Biosynthesis of (+)-Eremophilene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of this compound in fungi. It covers the core metabolic pathway, detailed enzymatic characteristics, quantitative data, and complete experimental protocols for key assays. This document is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug development.
Core Biosynthesis Pathway
The biosynthesis of this compound in fungi is a specialized branch of the terpenoid pathway. The central precursor for all sesquiterpenes, including this compound, is farnesyl pyrophosphate (FPP). The key enzyme responsible for the formation of the characteristic eremophilane skeleton is aristolochene synthase .
The IUPAC name for (+)-aristolochene is 7α-Eremophila-9,11-diene, confirming its classification as an eremophilene-type sesquiterpene. Therefore, the biosynthesis of (+)-aristolochene is the direct pathway to producing a this compound scaffold. This hydrocarbon backbone is then often further modified by other enzymes, such as cytochrome P450 monooxygenases, to generate a diverse array of bioactive eremophilane sesquiterpenoids.
The biosynthesis from FPP to this compound (as (+)-aristolochene) proceeds through a series of complex carbocationic rearrangements catalyzed by aristolochene synthase. The generally accepted mechanism involves the following key steps:
-
Ionization of FPP: The reaction is initiated by the Mg2+-dependent ionization of farnesyl pyrophosphate (FPP), releasing pyrophosphate and forming a farnesyl carbocation.
-
Cyclization to Germacrene A: The farnesyl carbocation undergoes a C1-C10 cyclization to form a germacrene A intermediate.[1] This intermediate is typically enzyme-bound and not released as a free product.[1]
-
Protonation and Second Cyclization: A protonation event initiates a second cyclization, forming the bicyclic eudesmane cation.
-
Rearrangements and Deprotonation: A series of hydride and methyl shifts, followed by a final deprotonation, yields the stable (+)-aristolochene product.[2]
The overall reaction catalyzed by aristolochene synthase is: (2E,6E)-farnesyl diphosphate ⇌ (+)-aristolochene + diphosphate[3]
Quantitative Data
The following tables summarize the key quantitative data for aristolochene synthase from two well-studied fungal species, Aspergillus terreus and Penicillium roqueforti.
| Parameter | Aspergillus terreus | Penicillium roqueforti | Reference |
| Enzyme Name | Aristolochene synthase | Aristolochene synthase | [4][5] |
| Gene Name | Ari1 | Ari1 | [4][6] |
| Molecular Weight | ~36.5 kDa | ~37-39 kDa | [4][6] |
| Substrate | Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate (FPP) | [4][5] |
| Product | (+)-Aristolochene | (+)-Aristolochene | [4][5] |
| Optimal pH | 6.25 - 7.50 | 6.25 - 7.50 | [5] |
| Cofactor | Mg2+ | Mg2+ (can be partially substituted by Mn2+) | [5] |
| Kinetic Parameter | Aspergillus terreus | Penicillium roqueforti | Reference |
| Km for FPP | 15 nM | 0.55 µM | [4][5] |
| kcat | 0.015 s-1 | 0.043 s-1 (calculated) | [4][5] |
| Specific Activity | Not reported | 70 nmol/min/mg | [5] |
Calculation for P. roqueforti kcat: (70 nmol/min/mg) * (1 min / 60 s) * (37,000 g/mol ) * (1 mg / 1,000,000,000 nmol) = 0.043 s-1 (assuming a molecular weight of 37 kDa).
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.
Heterologous Expression and Purification of Aristolochene Synthase
This protocol describes the expression of aristolochene synthase in E. coli and its subsequent purification.
Materials:
-
E. coli strain BL21(DE3)/pLysS
-
pET expression vector (e.g., pET11a) containing the aristolochene synthase gene (Ari1)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)
-
Affinity chromatography resin (e.g., Ni-NTA agarose if His-tagged)
-
Ion-exchange chromatography column (e.g., Mono Q)
Protocol:
-
Transformation: Transform the expression vector into E. coli BL21(DE3)/pLysS cells.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking until an OD600 of 0.6-0.8 is reached.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Purification:
-
Centrifuge the lysate to pellet cell debris.
-
Apply the soluble fraction to an equilibrated affinity chromatography column.
-
Wash the column extensively with wash buffer.
-
Elute the protein with elution buffer.
-
For higher purity, perform ion-exchange chromatography.
-
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.
In Vitro Enzyme Assay for Aristolochene Synthase
This protocol details the procedure to measure the activity of purified aristolochene synthase.
Materials:
-
Purified aristolochene synthase
-
Assay buffer (e.g., 25 mM HEPES pH 7.0, 10 mM MgCl2, 5% glycerol)
-
Farnesyl pyrophosphate (FPP) solution
-
Organic solvent for extraction (e.g., hexane or pentane)
-
Internal standard for GC-MS (e.g., caryophyllene)
Protocol:
-
Reaction Setup: In a glass vial, prepare the reaction mixture containing assay buffer and purified enzyme.
-
Initiate Reaction: Start the reaction by adding FPP to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Quenching and Extraction: Stop the reaction by adding EDTA and vortexing. Add an equal volume of hexane (containing an internal standard) and vortex vigorously to extract the sesquiterpene product.
-
Sample Preparation: Centrifuge to separate the phases and transfer the organic (upper) layer to a new vial for GC-MS analysis.
GC-MS Analysis of this compound
This protocol outlines the gas chromatography-mass spectrometry conditions for the identification and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/minute
-
Ramp to 250°C at 10°C/minute, hold for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Identification: Compare the mass spectrum and retention time of the product to an authentic standard of (+)-aristolochene or to published spectra.
This guide provides a solid foundation for the study of this compound biosynthesis in fungi. The provided protocols and data can be adapted to specific research needs, facilitating further exploration of this important class of natural products.
References
- 1. uniprot.org [uniprot.org]
- 2. Aristolochene - Wikipedia [en.wikipedia.org]
- 3. Aristolochene synthase - Wikipedia [en.wikipedia.org]
- 4. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to (+)-Eremophilene: Physical and Chemical Properties
Introduction
(+)-Eremophilene is a naturally occurring sesquiterpene hydrocarbon belonging to the eremophilane class.[1] These compounds are characterized by a bicyclic decalin core structure and are biosynthesized from farnesyl diphosphate, often involving a characteristic methyl group migration.[2] Found in various plants, fungi, and even some bacteria, eremophilane-type sesquiterpenes are of significant interest to researchers due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of relevant biochemical and experimental pathways to support researchers, scientists, and drug development professionals.
Physical Properties
The physical properties of this compound are summarized in the table below. It is a volatile, lipophilic molecule, consistent with its classification as a sesquiterpene hydrocarbon.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2][4] |
| Boiling Point | 129.5 °C (at 13 Torr) | |
| Density | 0.9341 g/cm³ (at 24 °C) | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether). | |
| Optical Rotation [α] | Data not available in searched literature. The (+)-prefix indicates dextrorotation. | |
| Refractive Index | Data not available in searched literature. |
Chemical Properties
Chemical Structure
This compound is a member of the octahydronaphthalene class of compounds.[1] Its structure features a cis-fused decalin ring system, substituted with an isopropenyl group at position 3 and two methyl groups at positions 4a and 5. The specific stereoisomer, this compound, has the (3S,4aS,5R)-configuration. It is the enantiomer of (-)-eremophilene.[1]
Reactivity and Stability
This compound participates in typical alkene reactions. Its stability can be influenced by environmental factors such as temperature and pH. Key reactions include:
-
Oxidation: The double bonds in eremophilene can be oxidized using agents like potassium permanganate or chromium trioxide to yield products such as eremophilone.
-
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the double bonds to yield the corresponding saturated alkanes or alcohols.
-
Substitution: Halogenation reactions can introduce halogen atoms, such as bromine or chlorine, into the structure.
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and identification of this compound.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying eremophilene in complex mixtures like essential oils.[5] The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns.
| m/z | Relative Intensity (%) |
| 107 | 99.99 |
| 161 | 95.50 |
| 93 | 95.50 |
| 91 | 91.00 |
| 41 | 86.50 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by absorptions corresponding to C-H and C=C bonds. Specific peak assignments are not detailed in the available literature, but the expected absorption regions are as follows:
| Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C-H (sp³) | Stretch | ~2850-3000 |
| C-H (sp²) | Stretch | ~3000-3100 |
| C=C | Stretch | ~1640-1680 |
Experimental Protocols
Protocol for Isolation: Hydrodistillation
Hydrodistillation is a common method for extracting essential oils, including this compound, from plant material.[1]
Objective: To isolate the volatile essential oil fraction from plant material.
Materials:
-
Ground plant material (e.g., leaves, roots)
-
Distilled water
-
500 mL round-bottom flask
-
Heating mantle
-
Clevenger-type apparatus or standard distillation setup
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Place approximately 25-50 g of ground plant material into a 500 mL round-bottom flask.
-
Add distilled water to the flask until it is about half to two-thirds full, ensuring the plant material is fully submerged. Add a few boiling chips.
-
Set up the distillation apparatus. If using a Clevenger apparatus, fill it with water.
-
Heat the flask gently using a heating mantle to bring the water to a boil.
-
The steam and volatile oils will co-distill. The vapor passes into the condenser, where it cools and liquefies.
-
Collect the distillate in the receiving flask or the collection arm of the Clevenger apparatus. The oil, being immiscible with water, will form a separate layer.
-
Continue the distillation for approximately 1-2 hours, or until no more oil is observed collecting.
-
Allow the apparatus to cool. Carefully collect the oil layer. If using a standard setup, transfer the entire distillate to a separatory funnel to separate the aqueous and organic layers. The oil layer can be extracted from the aqueous phase using a solvent like dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The solvent can then be carefully removed under reduced pressure to yield the pure essential oil.
Protocol for Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the components of the isolated essential oil.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C detector).[2]
-
Capillary column suitable for terpene analysis (e.g., VF-5ms, 30 m × 250 µm × 0.25 µm).[2]
GC-MS Parameters (Typical):
-
Injection: 1 µL of the sample (diluted in a suitable solvent if necessary) is injected in splitless mode.
-
Inlet Temperature: 250 °C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: Increase to 130 °C at 40 °C/min.
-
Ramp 2: Increase to 250 °C at 10 °C/min.
-
Ramp 3: Increase to 325 °C at 100 °C/min, hold for 3 minutes.[2]
-
-
MS Parameters:
-
Transfer Line Temperature: 250 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Range: m/z 40–200.[8]
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).
-
Confirm identification using retention indices calculated from a homologous series of n-alkanes.
-
Chemical Synthesis Overview
-
Robinson Annulation: To construct the bicyclic decalin core.
-
Double Michael Addition: As an alternative strategy for ring formation.
-
Stereoselective Alkylations and Reductions: To install the correct stereochemistry at the multiple chiral centers.
-
Olefin Metathesis or Wittig-type Reactions: To construct the isopropenyl side chain.
These syntheses are typically multi-step processes requiring rigorous control of reaction conditions to achieve the desired stereoselectivity.[6]
Biological Activity and Visualizations
Eremophilane-type sesquiterpenes are known to possess significant biological activities.[3]
Antimicrobial and Anti-inflammatory Activity
Studies on the Eremophila genus, rich in these compounds, have demonstrated potent antibacterial and antifungal properties.[10] The proposed mechanism for many terpenes involves the disruption of microbial cell membrane integrity. Eremophilanes also exhibit anti-inflammatory activity, which is a common property of sesquiterpenes.[2][3] While the specific molecular targets for this compound are still under investigation, a plausible mechanism involves the modulation of key inflammatory signaling pathways.[5]
Mandatory Visualizations
Caption: Biosynthesis of this compound from Farnesyl Diphosphate (FPP).
Caption: Workflow for Isolation and Characterization of this compound.
Caption: Proposed Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.
References
- 1. Inhibition of specific signaling pathways rather than epigenetic silencing of effector genes is the leading mechanism of innate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eremophilene | C15H24 | CID 12309744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Asymmetric Total Synthesis of Eremophilanolide Sesquiterpene Xylareremophil and Its Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for the Characterization of (+)-Eremophilene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the definitive characterization of the sesquiterpene (+)-eremophilene. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and quality control of this compound.
Introduction to this compound
This compound is a naturally occurring sesquiterpene hydrocarbon belonging to the eremophilane class. It is found in a variety of plant species and has been the subject of interest for its potential biological activities. Accurate structural elucidation and characterization are paramount for any further investigation into its pharmacological properties and potential therapeutic applications. This guide focuses on the key spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Table 3: Mass Spectrometry Data for Eremophilene
| m/z | Relative Intensity (%) |
| 41 | 86.50 |
| 91 | 91.00 |
| 93 | 95.50 |
| 107 | 99.99 |
| 161 | 95.50 |
| Data obtained from NIST WebBook for Eremophilene[1] |
Table 4: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific peak list not available in search results. General ranges for similar compounds suggest: | |
| ~3080-3010 | =C-H stretch (alkene) |
| ~2960-2850 | C-H stretch (alkane) |
| ~1645 | C=C stretch (alkene) |
| ~1460 | C-H bend (alkane) |
| ~1380 | C-H bend (alkane) |
| ~890 | =C-H bend (alkene) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established methods for the analysis of sesquiterpenes and related natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of this compound, including connectivity and stereochemistry.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
2D NMR Experiments (for complete structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, aiding in stereochemical assignments.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and purity assessment.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 1:50 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5 °C/min.
-
Final hold: 240 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Neat Liquid: Place a drop of the purified liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solution: Prepare a concentrated solution of this compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid cell.
FTIR Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates the complementary nature of the information obtained from each spectroscopic technique, leading to the unambiguous identification of the compound.
Caption: Interrelationship of spectroscopic data for structural elucidation.
References
A Technical Guide to the Biological Activities of Eremophilane-Type Sesquiterpenes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Eremophilane-type sesquiterpenes are a diverse class of natural products characterized by a distinctive bicyclic carbon skeleton.[1] Widely distributed in the Asteraceae plant family and various fungi, these compounds have garnered significant scientific interest due to their broad spectrum of biological activities.[1][2] This document provides an in-depth overview of the pharmacological properties of eremophilane sesquiterpenes, focusing on their cytotoxic, anti-inflammatory, and antimicrobial effects. It summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes the underlying mechanisms and workflows to support further research and development in this area.
Overview of Biological Activities
Eremophilane sesquiterpenes exhibit a remarkable range of pharmacological effects, making them promising candidates for drug discovery. The primary activities investigated include:
-
Cytotoxic and Antitumor Activity: Many eremophilanes have demonstrated potent activity against a variety of cancer cell lines.[3][4]
-
Anti-inflammatory Activity: These compounds can modulate key inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[5][6]
-
Antimicrobial Activity: Several eremophilane derivatives have shown inhibitory effects against pathogenic bacteria and fungi.[5][7][8]
-
Other Activities: Additional reported bioactivities include neuroprotective, antiviral, and enzyme inhibitory effects.[4][7][9]
The structural diversity within this class, including the nature and position of functional groups and ester side chains, plays a crucial role in determining the extent and specificity of their biological actions.[3][10]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the most prominent biological activities of various eremophilane-type sesquiterpenes reported in the literature.
Table 1: Cytotoxic Activity of Eremophilane Sesquiterpenes
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Copteremophilane H (8) | A549 (Human Lung Carcinoma) | 3.23 µM | [4] |
| Engleromophilane (1) | Hela, PC-3, HT29, A549 | 4.84–9.48 µg/mL | [7] |
| Unnamed Compound (16) | HepG2, MCF-7, A549, A2058, Mia PaCa-2 | 3.75–33.44 µM | [8] |
| Various Eremophilenolides | Multiple Cancer Cell Lines | 9.2–35.5 µM | [3] |
| Rhizoperemophilane N (14) | NCI-H1650 (Lung Carcinoma) | 15.8 µM | [11] |
| Rhizoperemophilane N (14) | BGC823 (Gastric Carcinoma) | 48.2 µM | [11] |
Table 2: Anti-inflammatory Activity of Eremophilane Sesquiterpenes
| Compound | Assay | Cell Line | Activity (IC₅₀) | Reference |
| Septoreremophilane G (6) | NO Production Inhibition | BV-2 Microglial Cells | 12.0 ± 0.32 µM | [5] |
| Boeremialane D (4) | NO Production Inhibition | RAW264.7 Macrophages | 8.62 µM | [12] |
| Unnamed Compound (11) | NO Production Inhibition | RAW264.7 Macrophages | 4.61 µg/mL | [13] |
Table 3: Antimicrobial and Enzyme Inhibitory Activity of Eremophilane Sesquiterpenes
| Compound | Target Organism/Enzyme | Activity (MIC/IC₅₀) | Reference |
| Septoreremophilane D (4) | Pseudomonas syringae pv. actinidae | MIC: 6.25 µM | [5][14] |
| Unnamed Compound (20) | Bacillus cereus | MIC: 6.25 µM | [5][14] |
| Eremoxylarin E (2) | α-glucosidase | IC₅₀: 0.13 ± 0.01 µg/mL | [7] |
| Unnamed Compound (10) | Aspergillus fumigatus, Candida albicans | MIC: 471 µM | [8] |
Signaling Pathways and Mechanistic Visualizations
Eremophilane sesquiterpenes exert their biological effects by modulating specific cellular signaling pathways. The following diagrams illustrate key mechanisms.
Caption: Inhibition of the NF-κB signaling pathway by eremophilane sesquiterpenes.
Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols and Workflows
The biological activities summarized in this guide are determined using standardized in vitro assays. Below are detailed methodologies for key experiments and a generalized workflow for screening.
General Workflow for Bioactivity Screening
Caption: A typical workflow for identifying bioactive eremophilane sesquiterpenes.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]
-
Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well microtiter plates at a density of approximately 1.0 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test eremophilane sesquiterpene (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated using non-linear regression analysis.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).[5][13]
-
Cell Seeding: Macrophage cells (e.g., RAW264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates and cultured to approximately 80% confluency.
-
Compound Treatment: Cells are pre-treated with various concentrations of the eremophilane sesquiterpene for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and iNOS expression, leading to NO production. Wells without LPS stimulation serve as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (NO₂⁻), in the culture supernatant.
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes to allow for a colorimetric reaction to occur.
-
-
Data Acquisition: The absorbance is measured at 540 nm.
-
Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from this curve, and the IC₅₀ value for NO inhibition is calculated. A preliminary MTT assay is often run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.[13]
Antibacterial Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][15]
-
Inoculum Preparation: A standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Bacillus cereus) is prepared and adjusted to a specific concentration (e.g., 5 × 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compound is serially diluted (two-fold) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria and broth only) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. The results can be confirmed by measuring the optical density with a plate reader.
References
- 1. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eremophilane-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eremophilane-type and xanthanolide-type sesquiterpenes from the aerial parts of Xanthium sibiricum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Eremophilane Sesquiterpenes from the Genus Ligularia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential and stereoselective in vitro cytotoxicity of eremophilane sesquiterpenes of Petasites hybridus rhizomes in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Eremophilane sesquiterpenes from Cacalia ainsliaeflora - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantiomeric Dichotomy of Eremophilene: A Tale of Two Kingdoms
An In-depth Technical Guide on the Natural Enantiomers of Eremophilene in Plants versus Fungi for Researchers, Scientists, and Drug Development Professionals.
Introduction
Eremophilene, a bicyclic sesquiterpene hydrocarbon, represents a fascinating case of stereochemical diversity in nature. This volatile organic compound and its derivatives are found in both the plant and fungal kingdoms, but with a notable distinction: the predominant enantiomeric forms are often mirror images of each other. Typically, plants in the Asteraceae family are known to produce (+)-eremophilene, while various fungal species, particularly within the genus Xylaria, produce its antipode, (-)-eremophilene.[1][2] This enantiomeric divergence points to distinct evolutionary pressures and biosynthetic machinery, offering a rich area of study for natural product chemists, biochemists, and drug discovery professionals. The differing biological activities of these enantiomers further underscore the importance of stereochemistry in molecular interactions.
This technical guide provides a comprehensive overview of the natural enantiomers of eremophilene in plants and fungi, focusing on their quantitative distribution, biological activities, and the experimental protocols for their study. Furthermore, we delve into the biosynthetic pathways, illustrating the key enzymatic steps that lead to this intriguing stereochemical dichotomy.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the occurrence and biological activity of eremophilene enantiomers from various plant and fungal sources. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a collation from various independent research efforts.
Table 1: Quantitative Occurrence of Eremophilene Enantiomers in Select Plants and Fungi
| Enantiomer | Source Organism | Plant/Fungus | Part/Method | Yield/Concentration | Reference |
| (-)-Eremophilene | Ocimum sanctum | Plant | Engineered Yeast Fermentation | 34.6 g/L | [1][2] |
| Eremophilene (unspecified) | Eremophila mitchellii | Plant | Wood (Essential Oil) | Major Component | [3][4] |
| Eremophilane Sesquiterpenes | Xylaria sp. (GDG-102) | Fungus | Fermentation Culture | Not specified | |
| Eremophilane Sesquiterpenes | Xylaria sp. (YUA-026) | Fungus | Fermentation Culture | Not specified |
Table 2: Biological Activity of Eremophilene and Related Sesquiterpenes
| Compound/Extract | Biological Activity | Test Organism/Cell Line | Quantitative Data (MIC/IC50) | Reference |
| Eremophilanes from E. mitchellii | Cytotoxicity | P388D(1) mouse lymphoblast cells | IC50: 42 - 110 µg/mL | [3][5] |
| Xylareremophil (from Xylaria sp.) | Antibacterial | Micrococcus luteus, Proteus vulgaris | MIC: 25 µg/mL | [6] |
| Eremoxylarins A & B (from Xylaria sp.) | Antibacterial | Methicillin-resistant S. aureus (MRSA), S. epidermidis | MIC: 0.39 - 12.50 µg/mL | [6] |
| Xylaria sp. extracts | Cytotoxicity | HepG2 (liver cancer) cells | IC50: 21.2 - 22.3 µg/mL (for xylariol A & B) | |
| Xylaria sp. extracts | Cytotoxicity | A549, HepG2, HeLa, PNT2 cell lines | 11.15 - 13.17% cell viability at 100 µg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of eremophilene enantiomers.
Extraction of Eremophilene from Plant Material
Method: Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the analysis of volatile sesquiterpenes like eremophilene from plant tissues.
-
Materials:
-
Fresh or dried plant material (e.g., leaves, wood shavings).
-
20 mL headspace vials with screw caps and PTFE/silicone septa.
-
SPME fiber assembly with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)).
-
Heating block or water bath.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
-
Procedure:
-
Place a known amount (e.g., 1-2 g) of the finely ground plant material into a headspace vial.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Allow the fiber to adsorb the volatile compounds for a specific time (e.g., 30-60 minutes) at the same temperature.
-
Retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption of the analytes.
-
Chiral Analysis of Eremophilene Enantiomers
Method: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is essential for separating and identifying the enantiomers of eremophilene.
-
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer.
-
Chiral capillary column (e.g., Rt-βDEXse, Chiraldex G-TA).
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 2°C/min.
-
Ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Sample Preparation:
-
Dilute the essential oil or extract containing eremophilene in a suitable solvent (e.g., n-hexane) to an appropriate concentration.
-
-
Data Analysis:
-
Identify the eremophilene peaks based on their retention times and mass spectra (characteristic fragment ions).
-
Compare the retention times with those of authentic standards of (+)- and (-)-eremophilene to assign the enantiomers.
-
Quantify the relative amounts of each enantiomer by integrating the peak areas.
-
Determination of Antimicrobial Activity
Method: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Pure (+)- or (-)-eremophilene.
-
Bacterial or fungal strains.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a stock solution of the eremophilene enantiomer in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well (except for the negative control) with the microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Evaluation of Cytotoxic Activity
Method: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line (e.g., HeLa, HepG2).
-
Complete cell culture medium.
-
Pure (+)- or (-)-eremophilene.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the eremophilene enantiomer (dissolved in a vehicle like DMSO, with the final DMSO concentration kept low, e.g., <0.5%). Include a vehicle control.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualization: Biosynthetic Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Discussion: The Role of Terpene Synthases in Stereochemical Control
The biosynthesis of both (+)- and (-)-eremophilene originates from the universal C15 precursor, farnesyl diphosphate (FPP). The crucial step that determines the final stereochemistry of the eremophilene product is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically eremophilene synthases.
Plant and fungal eremophilene synthases, despite utilizing the same substrate, have evolved to fold the FPP molecule within their active sites in a manner that leads to the formation of enantiomerically distinct carbocation intermediates. This precise control over the cyclization cascade is a hallmark of terpene synthase activity.
While the crystal structures of specific (+)- and (-)-eremophilene synthases are not yet available for a direct comparison, studies on other plant and fungal sesquiterpene synthases provide valuable insights. The overall protein fold of plant and fungal TPSs is generally conserved, consisting of an N-terminal and a C-terminal domain, with the active site located in a hydrophobic pocket within the C-terminal domain.
The stereochemical outcome of the reaction is dictated by the specific amino acid residues lining the active site. These residues interact with the FPP substrate, guiding its folding and initiating the cyclization cascade. Subtle differences in the shape and electrostatic potential of the active site pocket between plant and fungal eremophilene synthases are responsible for the formation of the opposing enantiomers. Site-directed mutagenesis studies on various terpene synthases have demonstrated that even single amino acid substitutions within the active site can dramatically alter the product profile, sometimes even leading to the formation of different enantiomers.
Conclusion and Future Directions
The study of the natural enantiomers of eremophilene in plants and fungi offers a compelling window into the evolution of stereoselective biosynthesis and the chemical ecology of these organisms. The distinct biological activities of (+)- and (-)-eremophilene highlight the critical importance of chirality in drug discovery and development. While significant progress has been made in identifying the sources and some biological activities of these compounds, further research is needed to fully elucidate their potential.
Future research should focus on:
-
Comprehensive Quantitative Analysis: Systematic studies to quantify the enantiomeric ratios of eremophilene in a wider range of plant and fungal species.
-
Comparative Biological Activity Profiling: Head-to-head comparisons of the biological activities of purified (+)- and (-)-eremophilene against a broad panel of therapeutic targets.
-
Structural Biology of Eremophilene Synthases: Elucidation of the crystal structures of both plant and fungal eremophilene synthases to provide a detailed understanding of the mechanisms of stereochemical control.
-
Metabolic Engineering: Leveraging the knowledge of eremophilene synthases for the heterologous production of specific enantiomers in microbial systems for sustainable and scalable production.
By addressing these research gaps, the scientific community can unlock the full potential of eremophilene enantiomers for applications in medicine, agriculture, and biotechnology.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Analysis of sesquiterpene emissions by plants using solid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical composition and cytotoxicity of oils and eremophilanes derived from various parts of Eremophila mitchellii Benth. (Myoporaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buddawood Oil (Australia) - Ultra International B.V.Ultra International B.V. [ultranl.com]
- 5. researchgate.net [researchgate.net]
- 6. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Biosynthesis of (+)-Eremophilene and the Isoprenoid Rearrangement Challenge
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The biogenetic isoprene rule has long served as a foundational principle for understanding the assembly of terpenoid natural products. It posits that terpene skeletons are derived from the sequential, head-to-tail linkage of five-carbon isoprene units. However, nature frequently showcases elegant deviations from this rule, leading to a vast diversity of "irregular" terpenoids. The biosynthesis of (+)-eremophilene, a member of the eremophilane class of sesquiterpenes, provides a compelling case study of such a deviation. This document offers an in-depth technical guide to the enzymatic pathway leading to this compound, focusing on the critical carbocationic rearrangement that challenges a simplistic interpretation of the isoprene rule. We present the proposed biochemical pathway, quantitative data from related enzymes, detailed experimental protocols for studying sesquiterpene synthases, and logical diagrams to illustrate the molecular and experimental workflows.
The Biogenetic Isoprene Rule: A Foundation
Postulated by Otto Wallach and later refined by Leopold Ruzicka, the isoprene rule describes how the carbon skeletons of terpenoids are composed of isoprene (C5) units.[1] The "biogenetic" refinement states that these units are linked in a "head-to-tail" fashion from the biological isoprene precursors, dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP).[1][2] For sesquiterpenes (C15), this involves the condensation of two IPP molecules with one DMAPP molecule to form the linear precursor, farnesyl diphosphate (FPP).[3][4]
Caption: Formation of the C15 precursor Farnesyl Diphosphate (FPP).
General Mechanism of Sesquiterpene Cyclization
The biosynthesis of most cyclic sesquiterpenes is initiated by a terpene synthase (TPS) or cyclase, which catalyzes the ionization of the diphosphate group from FPP.[5][6] This generates a farnesyl carbocation that undergoes a series of intramolecular cyclizations, hydride shifts, and rearrangements, guided by the enzyme's active site, to form the final terpene product(s).[7][8] A common initial step is a 1,10-cyclization to form a 10-membered germacrenyl cation intermediate, which is the precursor to a vast number of bicyclic sesquiterpenes, such as aristolochene.[3][9]
Caption: A common cyclization cascade for sesquiterpene biosynthesis.
This compound Biosynthesis: The Isoprene Rule Challenge
The carbon skeleton of eremophilane-type sesquiterpenes does not conform to the head-to-tail construction principle. Its biosynthesis requires a critical rearrangement step that alters the connectivity of the isoprene units. The pathway is believed to proceed through the common germacrenyl A cation intermediate, which then undergoes a protonation-initiated cascade culminating in a Wagner-Meerwein 1,2-methyl shift. This rearrangement is the key step that forms the "irregular" eremophilane backbone.
The enzyme 5-epi-aristolochene synthase (TEAS) from tobacco is a well-studied model for this type of reaction, and similar synthases are responsible for producing eremophilene.[7][10] For instance, a synthase from Salvia miltiorrhiza has been shown to convert FPP into this compound.[11]
References
- 1. 4.isoprene rule | PPTX [slideshare.net]
- 2. Terpenes, hormones and life: isoprene rule revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase - ProQuest [proquest.com]
- 8. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aristolochene - Wikipedia [en.wikipedia.org]
- 10. Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy this compound (EVT-1572658) [evitachem.com]
The Enzymatic Cyclization of Farnesyl Diphosphate to (+)-Eremophilene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of the linear isoprenoid precursor, farnesyl diphosphate (FPP), into the bicyclic sesquiterpene (+)-eremophilene is a critical reaction in the biosynthesis of a diverse array of natural products. This cyclization is catalyzed by a class of enzymes known as terpene synthases, specifically this compound synthase. This technical guide provides an in-depth overview of this enzymatic process, including the reaction mechanism, key enzymes, quantitative kinetic data, and detailed experimental protocols for enzyme characterization and product analysis. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, enzymology, and drug discovery.
Introduction
Sesquiterpenes are a large and structurally diverse class of natural products derived from the C15 precursor, farnesyl diphosphate (FPP). The cyclization of FPP, catalyzed by terpene synthases, generates a vast array of carbocyclic skeletons, which can be further modified by tailoring enzymes to produce a multitude of bioactive compounds. Among these, the eremophilane sesquiterpenes, characterized by a decalin core, have garnered significant interest due to their potential pharmacological activities. A key step in the biosynthesis of many eremophilane-type compounds is the enzymatic cyclization of FPP to form this compound. Understanding the intricacies of this transformation is crucial for the elucidation of biosynthetic pathways and for the development of biocatalytic systems for the production of valuable natural products and their derivatives.
The Cyclization Pathway: From Farnesyl Diphosphate to this compound
The conversion of the acyclic FPP to the bicyclic this compound is a complex enzymatic reaction involving a cascade of carbocationic intermediates. The generally accepted mechanism, catalyzed by a Class I terpene synthase, proceeds through the following key steps:
-
Ionization of FPP: The reaction is initiated by the metal-dependent ionization of the diphosphate group from FPP, generating a farnesyl cation.
-
Cyclization and Rearrangements: The farnesyl cation undergoes a series of intramolecular cyclizations and rearrangements. A crucial intermediate in this pathway is germacrene A.
-
Protonation and Second Cyclization: Protonation of germacrene A leads to a second cyclization event, forming the characteristic decalin ring system of the eremophilane skeleton.
-
Deprotonation: The final step involves the stereospecific deprotonation of a carbocationic intermediate to yield the final product, this compound.
Figure 1: Proposed cyclization pathway of farnesyl diphosphate to this compound.
Key Enzyme: this compound Synthase
A key enzyme responsible for the direct conversion of FPP to this compound is this compound synthase. One such enzyme, designated geoA , has been identified and characterized from the myxobacterium Sorangium cellulosum So ce56. This enzyme is a Class I terpene synthase, which utilizes a metal cofactor, typically Mg²⁺, to facilitate the initial ionization of FPP.
Quantitative Data
As of the latest available data, detailed steady-state kinetic parameters (Km, kcat, and Vmax) for a confirmed this compound synthase are not extensively reported in the peer-reviewed literature. However, the study on geoA from Sorangium cellulosum indicated very tight binding of the product, this compound, with a dissociation constant (Kd) in the sub-micromolar range, suggesting a high affinity of the enzyme for its product.[1]
For the purpose of comparison and to provide a general framework, the following table presents typical kinetic parameters for other microbial sesquiterpene synthases. It is important to note that these values can vary significantly depending on the specific enzyme, substrate, and assay conditions.
| Enzyme (Organism) | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Pentalenene Synthase (Streptomyces exfoliatus) | FPP | 0.43 ± 0.05 | 0.58 ± 0.02 | 1.3 x 10⁶ | (Cane et al., 1995) |
| Epi-isozizaene Synthase (Streptomyces coelicolor) | FPP | 0.29 ± 0.03 | 0.054 ± 0.001 | 1.9 x 10⁵ | (Cane et al., 2003) |
| Aristolochene Synthase (Aspergillus terreus) | FPP | 1.5 ± 0.2 | 0.08 ± 0.01 | 5.3 x 10⁴ | (Cane et al., 1995) |
Table 1: Representative kinetic parameters for microbial sesquiterpene synthases.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound synthase and its product.
Heterologous Expression and Purification of this compound Synthase (geoA) in E. coli
This protocol is adapted from general procedures for terpene synthase expression and purification.
Workflow:
Figure 2: Workflow for heterologous expression and purification of this compound synthase.
Methodology:
-
Gene Synthesis and Cloning: The coding sequence for geoA from Sorangium cellulosum is synthesized with codon optimization for E. coli expression. A C-terminal His₆-tag is often included for purification. The synthesized gene is then cloned into a suitable expression vector, such as pET-28a(+), under the control of a T7 promoter.
-
Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight and then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 10% glycerol) and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Purification: The soluble fraction is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Purity Assessment: The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 10% glycerol) using a desalting column or dialysis. The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for this compound Synthase
Methodology:
-
Reaction Mixture: The standard assay mixture (total volume of 500 µL) contains 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 10% (v/v) glycerol, and 1-5 µg of the purified this compound synthase.
-
Substrate Addition: The reaction is initiated by the addition of farnesyl diphosphate (FPP) to a final concentration of 10-50 µM.
-
Incubation: The reaction mixture is overlaid with 500 µL of n-hexane to trap the volatile sesquiterpene product and incubated at 30°C for 1-2 hours.
-
Extraction: After incubation, the reaction is stopped by vigorous vortexing. The organic layer (n-hexane) is separated by centrifugation and transferred to a clean vial.
-
Analysis: The extracted product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Product Identification and Analysis
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Instrumentation: A standard GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used.
-
Injection: 1 µL of the hexane extract is injected in splitless mode.
-
GC Conditions: The oven temperature program typically starts at a low temperature (e.g., 50°C) and is ramped up to a higher temperature (e.g., 250°C) to separate the sesquiterpene products. The carrier gas is helium at a constant flow rate.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a mass range of m/z 40-400.
-
Identification: The product is identified by comparing its retention time and mass spectrum with those of an authentic this compound standard and with data from mass spectral libraries (e.g., NIST).
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation, larger quantities of the product are required, which can be obtained by scaling up the enzymatic reaction or through in vivo production in a metabolically engineered host.
Methodology:
-
Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
-
Structure Elucidation: The structure of the product is determined by detailed analysis of the NMR data and comparison with reported values for this compound.
Conclusion
The enzymatic cyclization of farnesyl diphosphate to this compound represents a fascinating and important transformation in the biosynthesis of a wide range of bioactive natural products. This technical guide has provided a comprehensive overview of the reaction mechanism, the key enzyme involved, and detailed experimental protocols for its study. While specific kinetic data for this compound synthase remains to be fully elucidated, the methodologies presented here provide a solid foundation for researchers to further investigate this and other terpene cyclases. A deeper understanding of these enzymes will undoubtedly pave the way for the development of novel biocatalytic strategies for the sustainable production of valuable sesquiterpenoids for applications in medicine, agriculture, and beyond.
References
(+)-Eremophilene molecular formula and molecular weight
An In-depth Technical Guide to (+)-Eremophilene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a sesquiterpene of interest in various scientific fields.
Chemical and Physical Data
This compound is a naturally occurring sesquiterpene belonging to the class of octahydronaphthalenes.[1] It is an enantiomer of (-)-eremophilene.[1] This compound is found in a variety of plants and fungi.[1]
Molecular Properties
The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [1][][3][4][5][6] |
| Molecular Weight | 204.35 g/mol | [1][][3][4][5][7] |
| IUPAC Name | (3S,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | [1] |
| CAS Number | 10219-75-7 | [3][4][7] |
| Chemical Family | Sesquiterpenoids | [] |
| Class | Octahydronaphthalenes, Polycyclic olefin | [1] |
Further Research and Applications
While this document outlines the core molecular data of this compound, further in-depth research into its biological activities, potential signaling pathways, and detailed experimental protocols for its synthesis and analysis is recommended for drug development professionals. Currently, detailed experimental methodologies and specific signaling pathway diagrams are not extensively documented in publicly accessible resources. Researchers are encouraged to consult specialized scientific literature and databases for more comprehensive information.
References
- 1. Buy this compound (EVT-1572658) [evitachem.com]
- 3. Eremophilene | C15H24 | CID 12309744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EREMOPHILENE | 10219-75-7 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CNP0137969.2 - COCONUT [coconut.naturalproducts.net]
- 7. Eremophilene | 10219-75-7 | Benchchem [benchchem.com]
Preliminary Investigation of (+)-eremophilene's Antimicrobial Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-eremophilene, a naturally occurring sesquiterpenoid, belongs to the large eremophilane class of compounds which have demonstrated a range of biological activities. This document provides a preliminary technical overview of the potential antimicrobial effects of this compound, drawing upon existing data for structurally related eremophilane sesquiterpenoids. Due to a lack of specific studies on this compound, this guide synthesizes findings from analogous compounds to project its likely antimicrobial profile and mechanism of action. Detailed experimental protocols for assessing antimicrobial efficacy are provided, alongside visualizations of key experimental workflows and a hypothetical microbial signaling pathway that could be targeted. This guide is intended to serve as a foundational resource for researchers initiating studies into the antimicrobial properties of this compound.
Introduction to this compound and Related Compounds
Eremophilane sesquiterpenoids are a diverse group of natural products isolated from various plants and fungi, known for their wide array of bioactivities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[1] While direct studies on the antimicrobial effects of this compound are limited in the available scientific literature, research on other eremophilane-type sesquiterpenoids provides valuable insights into its potential. For instance, various rhizoperemophilanes and septoreremophilanes, isolated from endophytic fungi, have shown inhibitory activity against a range of bacteria and fungi.[1][2][3][4] These findings suggest that the eremophilane scaffold is a promising starting point for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity of Eremophilane Sesquiterpenoids
The following table summarizes the minimum inhibitory concentrations (MICs) of various eremophilane sesquiterpenoids against a selection of microbial strains. It is important to note that these are related compounds, and the data is presented to infer the potential activity of this compound.
| Compound | Microbial Strain | MIC (µM) | Reference |
| Septoreremophilane (Compound 4) | Pseudomonas syringae pv. actinidae | 6.25 | [3] |
| Steroid (Compound 20) | Bacillus cereus | 6.25 | [3] |
| Emericellopsis maritima Derivative (Compound 16) | HepG2, MCF-7, A549, A2058, and Mia PaCa-2 human cancer cell lines | 3.75 - 33.44 | [5] |
| Emericellopsis maritima Derivative (Compound 10) | Aspergillus fumigatus ATCC46645 | 471 | [5] |
| Emericellopsis maritima Derivative (Compound 10) | Candida albicans ATCC64124 | 471 | [5] |
Postulated Mechanism of Action
The antimicrobial action of many terpenes and sesquiterpenes is attributed to their ability to disrupt microbial cell membranes.[6][7][8] Due to their lipophilic nature, these compounds can intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and leakage of cellular contents.[6] This disruption can also affect membrane-bound proteins involved in crucial cellular processes like respiration and ion transport.[6] It is hypothesized that this compound, as a sesquiterpenoid, likely shares this mechanism of action. Scanning electron microscopy of bacteria treated with related compounds has shown significant alterations to the outer cell structure.[3]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted for the testing of lipophilic compounds like this compound.[9][10][11]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Solvent control
-
Positive control (standard antibiotic)
-
Negative control (medium only)
-
Resazurin or other viability indicator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the microtiter plate wells containing broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound, solvent control, and positive control.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[12] This can be determined visually or by using a viability indicator like resazurin.
Cell Membrane Integrity Assay
This protocol assesses the ability of this compound to damage the microbial cell membrane.
Materials:
-
Bacterial or fungal cells
-
Phosphate-buffered saline (PBS)
-
This compound solution
-
SYTOX Green nucleic acid stain
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow microbial cells to the mid-logarithmic phase, then harvest and wash them with PBS. Resuspend the cells in PBS to a specific optical density.
-
Treatment: Add different concentrations of this compound to the cell suspensions. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
Staining: Add SYTOX Green stain to all samples. This stain can only enter cells with compromised membranes.
-
Measurement: Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane damage. Alternatively, visualize the stained cells under a fluorescence microscope.
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination of this compound.
Hypothetical Signaling Pathway Modulation
Caption: Postulated inhibition of a bacterial quorum sensing pathway.
Conclusion and Future Directions
While direct evidence for the antimicrobial activity of this compound is currently lacking, the data from related eremophilane sesquiterpenoids are promising and warrant further investigation. Future research should focus on determining the specific MIC values of this compound against a broad spectrum of clinically relevant bacteria and fungi. Elucidating its precise mechanism of action, including its effects on the cell membrane and potential interactions with microbial signaling pathways, will be crucial for its development as a potential therapeutic agent. The protocols and conceptual frameworks presented in this guide offer a starting point for these much-needed investigations.
References
- 1. Frontiers | Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane toxicity of antimicrobial compounds from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Terpenes Influence the Activity of Antibiotics against Isolated Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil). | Semantic Scholar [semanticscholar.org]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Anti-inflammatory Properties of (+)-Eremophilene and Related Sesquiterpenes: A Technical Guide
Abstract
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is implicated in numerous diseases. Natural products represent a vast repository of potential therapeutic agents for modulating the inflammatory response. This technical guide focuses on the initial in vitro studies investigating the anti-inflammatory properties of (+)-eremophilene and structurally related eremophilane-type sesquiterpenes. These compounds, often isolated from plants of the genus Alpinia, have demonstrated significant inhibitory effects on key inflammatory mediators in cellular models. This document summarizes the quantitative data from these studies, provides detailed experimental protocols for the assays employed, and visualizes the underlying signaling pathways and experimental workflows. The findings highlight the potential of eremophilane sesquiterpenes as a promising class of compounds for the development of novel anti-inflammatory drugs.
Introduction to Eremophilane Sesquiterpenes and Inflammation
Inflammation is a complex protective response involving immune cells, blood vessels, and molecular mediators.[1][2] Macrophages play a central role in initiating and propagating this response. Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[3][4][5] While essential for host defense, excessive or prolonged production of these mediators contributes to the pathology of chronic inflammatory diseases.
Sesquiterpenes, a class of C15 terpenoids found abundantly in essential oils of medicinal plants, have garnered significant interest for their diverse biological activities, including anti-inflammatory effects.[6] Eremophilane-type sesquiterpenes, characterized by their bicyclic carbon skeleton, have been isolated from various plant species, notably Alpinia oxyphylla. Preliminary research suggests that these compounds can effectively suppress the inflammatory response in vitro, primarily by inhibiting the production of nitric oxide in LPS-stimulated macrophages.[7]
Quantitative Analysis of Anti-inflammatory Activity
Initial studies have focused on quantifying the inhibitory effects of various eremophilane sesquiterpenes on nitric oxide (NO) production in interferon-γ and lipopolysaccharide-activated RAW264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate the potency of these compounds.
Table 1: Inhibitory Effects of Eremophilane Sesquiterpenes on NO Production
| Compound ID | Source / Type | Assay Model | Measured Effect | IC50 Value | Reference |
| Compound 11 | Eremophilane Sesquiterpene | IFN-γ/LPS-induced RAW264.7 | NO Production Inhibition | 4.61 µg/mL | [7] |
| Compound 1 | seco-Humulane Type | LPS-induced RAW264.7 | NO Production Inhibition | 11.86 ± 2.34 µM | [7] |
| Compound 5 | Eremophilane Type | LPS-induced RAW264.7 | NO Production Inhibition | 69.22 ± 15.29 µM | [7] |
| 2α-hydroxyadenostin B | Modified Eremophilane | TPA-induced Ear Edema (in vivo) | Edema Inhibition | 0.41 µmol/ear | [8] |
| Indomethacin | Positive Control (NSAID) | LPS-induced RAW264.7 | NO Production Inhibition | 31.52 µM | [7] |
Note: The specific structure of "this compound" was not individually assessed in the cited initial screening studies, which evaluated a panel of related eremophilane-type compounds isolated from natural sources.
Mechanism of Action: Signaling Pathways in Macrophage Activation
The anti-inflammatory activity of these compounds is rooted in their ability to interfere with the intracellular signaling cascades triggered by inflammatory stimuli like LPS.
Inhibition of Key Inflammatory Mediators
The primary mechanism observed is the significant reduction of nitric oxide (NO).[7] NO is synthesized by inducible nitric oxide synthase (iNOS), an enzyme whose expression is heavily upregulated during inflammation.[5] By inhibiting NO production, eremophilanes can mitigate vasodilation and reduce the formation of reactive nitrogen species that cause tissue damage.[9] The suppression of iNOS expression is likely a key part of this mechanism. Furthermore, many anti-inflammatory natural products also reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical for amplifying the inflammatory response.[10][11]
Interference with Pro-inflammatory Signaling Pathways
LPS initiates an inflammatory cascade by binding to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding triggers downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways converge in the nucleus to activate transcription factors that drive the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[12] The observed reduction in inflammatory mediators by eremophilanes strongly suggests that these compounds act by inhibiting one or more key nodes in the TLR4-NF-κB/MAPK signaling axis.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Experimental Protocols
The following sections detail the standardized methodologies used to evaluate the anti-inflammatory properties of this compound and related compounds in vitro.
General Experimental Workflow
The screening process follows a logical sequence of cell culture, treatment, stimulation, and subsequent measurement of inflammatory markers.
Caption: Standard workflow for in vitro anti-inflammatory screening.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.
-
Culture Medium: Cells are maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: For experiments, cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Cells are typically pre-incubated with the compound for 1-2 hours.
-
Stimulation: After pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells is left unstimulated to serve as a negative control.
-
Incubation: The plates are incubated for an additional 18-24 hours at 37°C in a 5% CO₂ incubator.
Nitric Oxide (NO) Quantification (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Procedure: a. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Reagent A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader. e. The concentration of nitrite is determined by comparison with a standard curve prepared using sodium nitrite.
Cytokine Quantification (ELISA)
The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Principle: These kits typically use a sandwich immunoassay format where the cytokine of interest is captured by a specific antibody coated on the plate and then detected by a second, enzyme-linked antibody.
-
Procedure: The assay is performed according to the manufacturer’s instructions, which generally involves: a. Adding standards and samples (supernatants) to the antibody-coated wells. b. Incubation, followed by washing steps to remove unbound substances. c. Adding a detection antibody. d. A second incubation and wash cycle. e. Adding a substrate solution that reacts with the enzyme to produce a measurable color change. f. Stopping the reaction and measuring the absorbance at the specified wavelength. g. The cytokine concentration is calculated from the standard curve.
Conclusion and Future Directions
Initial in vitro investigations strongly support the anti-inflammatory potential of this compound and related eremophilane-type sesquiterpenes. These compounds have demonstrated potent, dose-dependent inhibition of nitric oxide production in LPS-stimulated macrophages.[7] The likely mechanism of action involves the suppression of key inflammatory signaling pathways such as NF-κB and MAPK, thereby reducing the expression of pro-inflammatory genes like iNOS.
For drug development professionals, these findings represent a promising starting point. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the specific chemical moieties responsible for the anti-inflammatory activity and to optimize the compound structure for enhanced potency and selectivity.
-
In-depth Mechanistic Studies: To pinpoint the exact molecular targets within the inflammatory signaling cascades.
-
In Vivo Efficacy: To validate the anti-inflammatory effects in animal models of inflammatory diseases (e.g., TPA-induced ear edema, carrageenan-induced paw edema).[8]
-
Safety and Toxicity Profiling: To assess the potential for adverse effects and determine a therapeutic window.
References
- 1. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Eremophilene | 10219-75-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Eremophilene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the total synthesis of (+)-eremophilene, a member of the eremophilane family of sesquiterpenoids. This document includes a comparative analysis of key synthetic strategies, detailed experimental protocols for crucial reactions, and a workflow diagram for a representative synthetic route.
Introduction
This compound is a naturally occurring sesquiterpene hydrocarbon characterized by its bicyclic eremophilane skeleton. The synthesis of eremophilane-type sesquiterpenoids has been a subject of interest in organic synthesis due to their challenging stereochemical features and as a platform for the synthesis of more complex natural products. Various synthetic strategies have been developed, often employing key carbon-carbon bond-forming reactions to construct the decalin core with precise stereocontrol. This document outlines and compares some of the seminal approaches to the total synthesis of this compound, providing detailed protocols for their key transformations.
Comparative Analysis of Synthetic Methodologies
Several research groups have reported the total synthesis of eremophilene and its congeners. The strategies often converge on the construction of a key octalone intermediate, which is then further elaborated to the natural product. Below is a summary of quantitative data for key steps in representative synthetic approaches.
| Synthetic Approach | Key Reaction | Starting Material | Product of Key Step | Yield (%) | Stereoselectivity | Reference |
| Piers (Racemic) | Robinson Annulation | 3-Isopropenylcyclohexanone & Methyl vinyl ketone | (±)-Octalone Intermediate | ~60% (over 2 steps) | Not reported | Piers & Keziere, 1969[1] |
| Piers (Racemic) | Conjugate Addition | (±)-Octalone Intermediate & Lithium dimethylcopper | (±)-Eremophil-11-en-3-one | Good yield | Stereoselective | Piers & Keziere, 1969[1] |
| Liu et al. | Double Michael Addition / Robinson Annulation | Diethyl malonate & α,β-Unsaturated ester | Common Bicyclic Intermediate | Not specified for eremophilene | Not applicable | Liu et al.[2] |
Experimental Protocols
The following protocols describe the key reactions in the total synthesis of (±)-eremophilene as reported by Piers and Keziere.
Protocol 1: Synthesis of (±)-Octalone Intermediate via Robinson Annulation
This protocol describes the formation of the bicyclic core of eremophilene using a Robinson annulation.
Materials:
-
3-Isopropenylcyclohexanone
-
Methyl vinyl ketone
-
Potassium hydroxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of potassium hydroxide in methanol is prepared.
-
To a stirred solution of 3-isopropenylcyclohexanone in methanol, the potassium hydroxide solution is added at room temperature.
-
Methyl vinyl ketone is then added dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature for a specified period and then refluxed for several hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with water, dilute hydrochloric acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by distillation or chromatography to yield the (±)-octalone intermediate.
Protocol 2: Synthesis of (±)-Eremophil-11-en-3-one via Conjugate Addition
This protocol details the introduction of the angular methyl group via a stereoselective conjugate addition of an organocuprate reagent.[1]
Materials:
-
(±)-Octalone intermediate
-
Methyl iodide
-
Lithium wire
-
Cuprous iodide
-
Anhydrous diethyl ether
-
Ammonium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
Schlenk flask or similar apparatus for air-sensitive reactions
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of methyllithium is prepared by reacting methyl iodide with lithium wire in anhydrous diethyl ether.
-
In a separate flask, also under an inert atmosphere, cuprous iodide is suspended in anhydrous diethyl ether and cooled in an ice bath.
-
The freshly prepared methyllithium solution is added dropwise to the stirred suspension of cuprous iodide to form lithium dimethylcopper.
-
A solution of the (±)-octalone intermediate in anhydrous diethyl ether is then added slowly to the lithium dimethylcopper reagent at low temperature.
-
The reaction mixture is stirred for a specified time at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The resulting crude product, (±)-eremophil-11-en-3-one, is purified by chromatography.
Logical Workflow and Visualization
The following diagram illustrates a generalized synthetic pathway for the total synthesis of (±)-eremophilene, highlighting the key transformations.
Caption: A generalized workflow for the total synthesis of (±)-eremophilene.
This document provides a foundational understanding of the synthetic methodologies applied to the total synthesis of this compound. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental conditions.
References
Enantioselective Synthesis of (+)-Eremophilene: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of modern strategies for the enantioselective synthesis of (+)-eremophilene, a significant sesquiterpene with a characteristic eremophilane skeleton. This guide includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of synthetic pathways.
Introduction
This compound is a naturally occurring sesquiterpene hydrocarbon that has garnered interest in the synthetic community due to its prevalence in various plant species and its potential as a chiral building block for the synthesis of more complex natural products. The stereoselective construction of its vicinal quaternary and tertiary stereocenters presents a significant synthetic challenge. This document outlines three primary strategies for the enantioselective synthesis of this compound: Organocatalytic Asymmetric Robinson Annulation, Chiral Pool Synthesis from β-Pinene, and a Biosynthetic Approach via Enzymatic Cyclization.
I. Organocatalytic Asymmetric Robinson Annulation Strategy
The Robinson annulation is a classic and powerful method for the formation of six-membered rings.[1] The development of asymmetric organocatalysis, particularly using proline and its derivatives, has enabled the enantioselective synthesis of the eremophilane core.[2][3] This strategy typically involves the Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.
Logical Workflow for Asymmetric Robinson Annulation
References
Application Note: Quantitative Analysis of (+)-Eremophilene using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of (+)-eremophilene, a sesquiterpene of interest in various research fields, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology covers sample preparation, instrument parameters, and data analysis, and is applicable to various matrices such as plant material and microbial cultures. This protocol is designed to be a robust starting point for researchers requiring accurate quantification of this compound.
Introduction
This compound is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants and fungi. Its biological activities and potential therapeutic applications have led to an increased interest in its accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document outlines a comprehensive protocol for the quantitative analysis of this compound, including sample preparation, GC-MS conditions, and method validation parameters.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound from a liquid matrix (e.g., microbial culture) or a solid matrix (e.g., plant material) after initial homogenization in a suitable solvent.
Materials:
-
Sample containing this compound
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., n-Tridecane in hexane, 100 µg/mL)[3]
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
GC vials with inserts
Procedure:
-
Sample Measurement: Accurately weigh a known amount of homogenized solid sample (e.g., 1 g) or measure a precise volume of liquid sample (e.g., 10 mL) into a centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the internal standard solution to the sample.
-
Extraction: Add 10 mL of hexane or ethyl acetate to the centrifuge tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic solvent.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic layer from the aqueous/solid phase.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Filtration and Transfer: Filter the dried extract through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Parameters
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[1]
GC Parameters:
| Parameter | Value |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[4][5] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.[4][6] |
MS Parameters:
| Parameter | Value |
|---|---|
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | m/z 204 (Molecular Ion), 161, 107, 93[2] |
| SIM Ion for n-Tridecane (IS) | m/z 184, 57, 43 |
Calibration and Quantification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard Addition: Spike each calibration standard with the internal standard at the same concentration as the samples.
-
Analysis: Analyze the calibration standards using the same GC-MS method as the samples.
-
Calibration Curve Construction: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the calibration curve and the regression equation (y = mx + c).[2]
-
Quantification of this compound in Samples: Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Data Presentation
Table 1: GC-MS Parameters for Quantitative Analysis of this compound
| Parameter | Value |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 60°C (2 min), then 10°C/min to 180°C, then 20°C/min to 280°C (5 min hold) |
| MS Ion Source | Electron Ionization (70 eV) |
| MS Scan Mode | SIM (Selected Ion Monitoring) |
| Quantifier Ion (Eremophilene) | m/z 204 |
| Qualifier Ions (Eremophilene) | m/z 161, 107, 93 |
| Internal Standard | n-Tridecane |
| Quantifier Ion (n-Tridecane) | m/z 184 |
Table 2: Method Validation Parameters (Typical Values for Terpene Analysis)
| Parameter | Typical Range | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.05 - 0.3 µg/mL | [3][7] |
| Limit of Quantification (LOQ) | 0.15 - 1.0 µg/mL | [3][7] |
| Precision (RSD%) | < 15% | [7] |
| Accuracy (Recovery %) | 80 - 120% |[3] |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of this compound.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the quantitative analysis of this compound. The use of an internal standard and a carefully constructed calibration curve ensures accurate and precise results. Researchers can adapt this protocol to various sample matrices with minimal optimization. The provided method validation parameters offer a benchmark for assessing the performance of the analysis in their respective laboratories.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of (+)-Eremophilene from Plant Sources via Hydrodistillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eremophilene is a naturally occurring bicyclic sesquiterpene hydrocarbon of significant interest in phytochemical and pharmacological research. It belongs to the eremophilane group of sesquiterpenoids, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] Found in various plant species, particularly within the Asteraceae and Eremophila genera, this compound is a volatile compound that can be efficiently extracted from plant matrices using hydrodistillation.[2]
Hydrodistillation is a traditional and straightforward extraction technique that involves the co-distillation of plant material with water.[3][4] The steam and volatilized essential oils are condensed, and the immiscible oil phase is then separated from the aqueous phase. This method is advantageous as it avoids the use of organic solvents, thus yielding a pure essential oil suitable for various applications, including in the pharmaceutical and fragrance industries.[3] However, the process can be energy-intensive.[3]
These application notes provide a detailed protocol for the hydrodistillation of this compound from plant materials, along with quantitative data on its occurrence and a visual representation of the experimental workflow.
Data Presentation
The yield of essential oils and the concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction conditions. The following table summarizes available quantitative data from the literature.
| Plant Species | Plant Part | Essential Oil Yield (% w/w) | This compound Content in Essential Oil (%) | Reference |
| Eremophila longifolia | Leaves | 0.4 - 5.7 | Not specified | [1] |
| Commiphora foliacea | Stem | Not specified | 11.46 | [5] |
| Petasites hybridus | Leaves | Not specified | 4.31 | [2] |
Note: Data for this compound content is often reported as part of a complex essential oil mixture and can be highly variable. The table will be updated as more specific quantitative data becomes available.
Experimental Protocols
Protocol: Hydrodistillation of this compound from Eremophila sp. Leaves
This protocol provides a general procedure for the extraction of essential oil rich in this compound from the leaves of Eremophila species.
1. Plant Material Preparation:
-
Collect fresh, healthy leaves from the desired Eremophila species.
-
If using dried material, air-dry the leaves in a well-ventilated area away from direct sunlight for several days until brittle.
-
Whether fresh or dried, coarsely grind the leaves to increase the surface area for efficient extraction.
2. Hydrodistillation Apparatus Setup:
-
Assemble a Clevenger-type hydrodistillation apparatus. This typically consists of a large round-bottom flask, a heating mantle, a Clevenger trap, and a condenser.
3. Extraction Procedure:
-
Weigh approximately 200-500 g of the prepared plant material and place it into the round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged. A common solid-to-liquid ratio is 1:10 (w/v).
-
Connect the flask to the Clevenger apparatus and begin heating the mixture to boiling.
-
Continue the distillation for 2 to 4 hours. The optimal time can vary depending on the plant material and should be determined empirically.[6]
-
During distillation, the steam and volatilized essential oils will rise, be cooled by the condenser, and collect in the Clevenger trap.
4. Essential Oil Collection and Drying:
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil layer from the Clevenger trap using a pipette.
-
To remove any residual water, dry the collected essential oil over anhydrous sodium sulfate.
-
Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
5. Analysis of this compound:
-
The chemical composition of the extracted essential oil, including the percentage of this compound, should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identification of this compound can be confirmed by comparing its mass spectrum and retention index with those of a commercial standard or with data from reputable spectral libraries.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound.
Logical Relationship of Key Parameters in Hydrodistillation
The efficiency and outcome of the hydrodistillation process are influenced by several interconnected parameters. Optimizing these factors is crucial for maximizing the yield and quality of the extracted this compound.
Caption: Key parameters influencing hydrodistillation efficiency and yield.
References
- 1. Essential oil composition of 'Eremophila longifolia' (F. Muell) (Myoporaceae): evidence for new chemovarieties [rune.une.edu.au]
- 2. brjac.com.br [brjac.com.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eremophilane-type sesquiterpene derivatives from Senecio aegyptius var. discoideus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Influence of extraction methods on the composition of essential oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (+)-Eremophilene via Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of (+)-eremophilene, a significant sesquiterpene, utilizing flash chromatography. This method is designed to be a rapid and efficient technique for obtaining high-purity this compound from crude extracts or reaction mixtures, which is essential for further research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a naturally occurring sesquiterpene hydrocarbon belonging to the eremophilane class. These compounds are characterized by a bicyclic carbon skeleton and are of significant interest due to their diverse biological activities. The purification of specific stereoisomers like this compound is crucial for accurate biological evaluation and potential therapeutic applications. Flash chromatography offers a significant advantage over traditional column chromatography by reducing purification time and solvent consumption while maintaining high resolution.[1] This application note details a robust flash chromatography protocol for the isolation of this compound.
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using flash chromatography.
Materials and Equipment:
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or a manually assembled setup
-
Pre-packed silica gel flash column (or bulk silica gel 40-63 µm for self-packing)
-
Solvents: n-hexane (Hex), ethyl acetate (EtOAc) of HPLC grade
-
Crude sample containing this compound
-
Glassware: flasks, beakers, fraction collection tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the crude extract or reaction mixture containing this compound in a minimal amount of a non-polar solvent like n-hexane or dichloromethane.
-
For samples not readily soluble, a dry loading technique can be employed. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Column Selection and Equilibration:
-
Select a silica gel flash column with a capacity appropriate for the amount of crude sample to be purified.
-
Equilibrate the column by flushing with the initial mobile phase (e.g., 100% n-hexane) until the baseline is stable.
-
-
Mobile Phase Selection and Gradient:
-
A common mobile phase for the separation of non-polar terpenes like eremophilene is a mixture of n-hexane and ethyl acetate.
-
Start with a low polarity mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 10% ethyl acetate in n-hexane over a specified number of column volumes. The optimal gradient should be determined based on preliminary TLC analysis of the crude mixture.
-
-
Chromatographic Run:
-
Load the prepared sample onto the equilibrated column.
-
Begin the chromatographic run with the selected mobile phase gradient at an appropriate flow rate. The flow rate will depend on the column size and the separation requirements.
-
Monitor the elution of compounds using a UV detector, if available. Since eremophilene has weak UV absorbance, monitoring at low wavelengths (e.g., 210-220 nm) may be necessary, or reliance on TLC analysis of collected fractions will be crucial.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume throughout the run.
-
Analyze the collected fractions by TLC to identify those containing the pure this compound. A suitable TLC developing solvent system would be a mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v).
-
Visualize the TLC plates under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal and Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table summarizes the typical parameters and expected results for the flash chromatography purification of this compound. These values are illustrative and may need to be optimized for specific samples and equipment.
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Size | Dependent on sample size (e.g., 40 g for 1 g crude) |
| Mobile Phase | n-Hexane (A) and Ethyl Acetate (B) |
| Gradient | 0-10% B over 20 column volumes |
| Flow Rate | 20-40 mL/min (for a 40 g column) |
| Detection | UV at 210 nm or TLC analysis |
| Sample Loading | 1 g of crude extract |
| Expected Yield | 80-95% (dependent on initial purity) |
| Expected Purity | >98% (as determined by GC-MS) |
| Retention Volume | Approximately 5-8 column volumes |
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound using flash chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
The described flash chromatography protocol provides an effective and efficient method for the purification of this compound. This approach is scalable and can be adapted for the purification of other related sesquiterpenes. The high purity of the final product obtained through this method is suitable for detailed biological and pharmacological studies, thus facilitating the advancement of drug discovery and development programs centered on this class of natural products.
References
Application Notes & Protocols: Leveraging (+)-Eremophilene as a Versatile Scaffold for Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (+)-eremophilene, a sesquiterpene scaffold, for generating diverse derivatives with potential therapeutic applications. Detailed protocols for the synthesis of various derivatives and their biological evaluation are presented, alongside quantitative data and visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a naturally occurring sesquiterpene characterized by a bicyclic core structure. This scaffold offers several reactive sites, including a trisubstituted double bond and allylic positions, which can be readily functionalized to produce a library of novel compounds. The inherent biological activities of eremophilane-type sesquiterpenes, which include anti-inflammatory, cytotoxic, antibacterial, and neuroprotective properties, make this compound an attractive starting point for drug discovery programs.[1][2][3][4]
Synthesis of this compound Derivatives
The functional groups on the this compound scaffold can be modified to synthesize a variety of derivatives, including amides, esters, ethers, and halogenated compounds.
Amide derivatives of eremophilane sesquiterpenes have demonstrated significant cytotoxic activity against various cancer cell lines.[5] A general protocol for the synthesis of these amides involves the coupling of a carboxylic acid-containing eremophilane with a desired amine.
Experimental Protocol: Amide Synthesis
-
Activation of the Carboxylic Acid: To a solution of the eremophilane carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Esterification of hydroxylated eremophilane derivatives can be achieved through methods such as the Steglich esterification, which is a mild procedure suitable for sensitive substrates.[6]
Experimental Protocol: Steglich Esterification
-
Reaction Setup: To a solution of the hydroxylated eremophilane (1 equivalent) and a carboxylic acid (1.2 equivalents) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Coupling Agent Addition: Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude ester by column chromatography.
The Williamson ether synthesis provides a classic method for preparing ethers from an alcohol and an alkyl halide.[2][7][8][9][10] This can be applied to hydroxylated eremophilene derivatives.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: To a solution of the hydroxylated eremophilane (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.
-
Reaction with Alkyl Halide: Stir the mixture for 30 minutes at 0 °C, then add the desired alkyl halide (1.1 equivalents).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography.
Electrophilic halogenation can introduce halogen atoms into the eremophilene scaffold, potentially modulating biological activity. N-halosuccinimides are commonly used reagents for this purpose.
Experimental Protocol: Electrophilic Bromination
-
Reaction Setup: Dissolve the this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction at room temperature, protecting from light. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the resulting brominated derivative by column chromatography.
Biological Activities of this compound Derivatives
Derivatives of this compound have shown promising activity in several therapeutic areas.
Amide derivatives of the eremophilane sesquiterpene 07H239-A have been shown to possess potent cytotoxic activity against a panel of human tumor cell lines.[5]
Table 1: Cytotoxic Activity of Eremophilane Amide Derivatives (IC50, µM) [5]
| Compound | HL-60 | A-549 | MCF-7 | HCT-116 |
| 07H239-A (Parent) | >40 | >40 | >40 | >40 |
| Derivative 6 | 2.6 | 4.3 | 3.8 | 6.1 |
| Derivative 9 | 3.1 | 5.2 | 4.5 | 7.3 |
Certain eremophilane sesquiterpenoids exhibit significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[2][3]
Table 2: Anti-inflammatory Activity of Eremophilane Sesquiterpenoids [2][3]
| Compound | NO Production Inhibition IC50 (µM) |
| Compound 6 | 12.0 ± 0.32 |
| Boeremialane D | 8.62 |
Signaling Pathways and Experimental Workflow
Eremophilane-type sesquiterpenes have been found to exert their anti-inflammatory effects by modulating key signaling pathways. Specifically, they have been shown to inhibit the PI3K/Akt/mTOR and MAPK (ERK1/2, JNK, p38) pathways.[1][11]
Caption: Inhibition of PI3K/Akt/mTOR and MAPK signaling pathways by this compound derivatives.
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: General workflow for derivative synthesis and evaluation.
Conclusion
This compound serves as a valuable and versatile scaffold for the synthesis of novel derivatives with a range of biological activities. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this natural product and to develop new therapeutic leads. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. EP2094639A2 - Process for making terpene esters - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Khan Academy [khanacademy.org]
- 11. US2220462A - Method for the preparation of terpene ethers - Google Patents [patents.google.com]
Applications of (+)-Eremophilene in Agricultural Pest Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eremophilene, a naturally occurring sesquiterpene found in various plants and fungi, has emerged as a promising candidate for the development of novel biopesticides. Its bioactive properties, including insecticidal, antifeedant, and nematicidal activities, make it a compound of significant interest for sustainable agricultural pest management. This document provides a detailed overview of the current understanding of this compound's applications in pest control, including quantitative data on related compounds, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action.
Efficacy and Target Pests
This compound has demonstrated notable efficacy against a range of agricultural pests. While specific quantitative data for this compound is limited in publicly available literature, research on structurally related eremophilane sesquiterpenes provides valuable insights into its potential.
Insecticidal and Antifeedant Activity
Initial studies have highlighted the potent antifeedant properties of this compound against lepidopteran pests. One report indicates that at a concentration of 50 ppm, this compound can reduce the feeding of the fall armyworm (Spodoptera frugiperda) larvae by over 70%. This strong feeding deterrence suggests its potential to protect crops from significant damage by herbivorous insects. The mechanism is believed to involve the disruption of the insect's gustatory receptors and potential neurotoxic effects.
Nematicidal Activity
While direct studies on this compound are scarce, a derivative, 3β-angeloyloxy-6β-hydroxyfuranoeremophil-1(10)-ene, has shown nematicidal activity against the root-knot nematode (Meloidogyne incognita) and the false root-knot nematode (Nacobbus aberrans). This suggests that the eremophilane skeleton is a viable pharmacophore for the development of new nematicidal agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for eremophilane sesquiterpenes and related compounds, providing a comparative overview of their efficacy. It is important to note that specific LC50 and EC50 values for this compound against many key pests are not yet widely reported.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Eremophilane Sesquiterpenes [1]
| Compound | Target Enzyme | IC50 (µM) |
| 7-β-H-9-(10)-ene-11,12-epoxy-8-oxoeremophilane | Acetylcholinesterase | 275 ± 5 |
| 7α-H-9(10)-ene-11,12-epoxy-8-oxoeremophilane | Acetylcholinesterase | 491 ± 4 |
| Neopetasane | Acetylcholinesterase | 158 ± 4 |
Table 2: Nematicidal Activity of a Furanoeremophilene Derivative
| Compound | Target Nematode | Activity |
| 3β-angeloyloxy-6β-hydroxyfuranoeremophil-1(10)-ene | Meloidogyne incognita, Nacobbus aberrans | Nematicidal activity observed |
Note: Specific LC50 values were not provided in the available literature.
Potential Mechanisms of Action
The pesticidal activity of this compound and related sesquiterpenes is likely multifaceted, involving both neurotoxic and behavioral modifying effects.
Neurotoxicity
Two primary neurotoxic mechanisms have been proposed for eremophilane sesquiterpenes:
-
Acetylcholinesterase (AChE) Inhibition: Some eremophilane sesquiterpenes have been shown to inhibit acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[1] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
-
GABA Receptor Antagonism: Structurally similar sesquiterpenoids, such as nootkatone, have been identified as antagonists of the GABA (gamma-aminobutyric acid)-gated chloride channel.[2] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Blockage of the GABA receptor leads to hyperexcitation of the nervous system, convulsions, and mortality.
Disruption of Gustatory System
The strong antifeedant activity of this compound suggests a direct interaction with the insect's taste receptors. It is hypothesized that the compound binds to gustatory receptor neurons (GRNs) responsible for detecting bitter or toxic compounds, triggering an avoidance response and cessation of feeding.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of acetylcholinesterase (AChE) inhibition by eremophilane sesquiterpenes.
Caption: Proposed mechanism of GABA receptor antagonism by sesquiterpenes.
Caption: Workflow for a no-choice antifeedant bioassay.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the pesticidal activity of this compound. These are generalized protocols and may require optimization based on the specific target pest and laboratory conditions.
Protocol 1: Contact Toxicity Bioassay (e.g., against Aphids)
Objective: To determine the concentration of this compound that causes 50% mortality (LC50) of a target insect upon direct contact.
Materials:
-
This compound
-
Acetone or other suitable solvent
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Micropipettes
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine camel hair brush
-
Target insects (e.g., adult apterous aphids)
-
Host plant leaves
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to create a range of concentrations (e.g., 10, 50, 100, 250, 500 ppm).
-
Add a small amount of surfactant (e.g., 0.1%) to each dilution and the control to ensure even spreading.
-
The control solution should contain the solvent and surfactant at the same concentration as the test solutions.
-
-
Treatment Application:
-
Line the bottom of each Petri dish with a piece of filter paper.
-
Place a fresh host plant leaf in the center of the filter paper.
-
Apply a known volume (e.g., 1 ml) of each test solution or the control solution evenly onto the leaf surface.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Insect Exposure:
-
Using a fine camel hair brush, carefully transfer a known number of insects (e.g., 20-30) onto the treated leaf in each Petri dish.
-
Seal the Petri dishes with ventilated lids.
-
-
Incubation and Observation:
-
Place the Petri dishes in a growth chamber or incubator set to appropriate conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 h L:D photoperiod).
-
Record insect mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when gently prodded with the brush.
-
-
Data Analysis:
-
Correct the observed mortality using Abbott's formula if mortality is observed in the control group.
-
Calculate the LC50 value and its 95% confidence intervals using probit analysis.
-
Protocol 2: Fumigant Toxicity Bioassay (e.g., against Stored-Product Insects)
Objective: To determine the concentration of this compound vapor that causes 50% mortality (LC50) of a target insect in an enclosed space.
Materials:
-
This compound
-
Acetone or other volatile solvent
-
Glass vials or jars with airtight lids (e.g., 250 ml)
-
Filter paper strips
-
Micropipettes
-
Target insects (e.g., adult stored-product beetles)
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a series of dilutions of this compound in a volatile solvent.
-
-
Treatment Application:
-
Apply a known volume (e.g., 10 µl) of each dilution onto a filter paper strip.
-
The control filter paper should be treated with the solvent only.
-
-
Insect Exposure:
-
Place a known number of insects (e.g., 20) inside each glass vial.
-
Suspend the treated filter paper strip inside the vial, ensuring it does not come into direct contact with the insects.
-
Seal the vials tightly.
-
-
Incubation and Observation:
-
Incubate the vials at a constant temperature (e.g., 27 ± 1°C) and humidity.
-
Record insect mortality at 24 and 48 hours.
-
-
Data Analysis:
-
Calculate the LC50 value using probit analysis.
-
Protocol 3: Antifeedant Bioassay (No-Choice Method)
Objective: To quantify the feeding deterrence of this compound against a target insect larva.
Materials:
-
This compound
-
Acetone or other suitable solvent
-
Host plant leaves
-
Cork borer
-
Petri dishes
-
Target insect larvae (e.g., 3rd instar Spodoptera frugiperda)
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Preparation of Leaf Discs and Test Solutions:
-
Cut uniform leaf discs from fresh host plant leaves using a cork borer.
-
Prepare a range of concentrations of this compound in a suitable solvent. The control will be the solvent alone.
-
-
Treatment:
-
Dip each leaf disc into a specific concentration of the test solution or the control solution for a few seconds.
-
Allow the solvent to evaporate completely.
-
-
Bioassay:
-
Place one treated leaf disc in the center of a Petri dish lined with moist filter paper.
-
Introduce a single, pre-starved larva into each Petri dish.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 24 hours), remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
-
Determine the concentration required to cause 50% feeding inhibition (EC50).
-
Protocol 4: Nematicidal Bioassay (In Vitro)
Objective: To determine the effect of this compound on the mortality and egg hatching of plant-parasitic nematodes.
Materials:
-
This compound
-
Solvent (e.g., ethanol or acetone) and emulsifier (e.g., Tween 20)
-
Sterile distilled water
-
Root-knot nematode (Meloidogyne incognita) eggs and second-stage juveniles (J2)
-
96-well microtiter plates
-
Microscope
-
Incubator
Procedure:
-
Preparation of Nematode Suspension and Test Solutions:
-
Extract nematode eggs from infected plant roots and hatch them to obtain J2s.
-
Prepare a suspension of J2s in sterile water.
-
Prepare a stock solution of this compound and create a dilution series. Include a control with only the solvent and emulsifier.
-
-
Mortality Assay:
-
In each well of a microtiter plate, add a small volume of the nematode suspension (containing a known number of J2s, e.g., 50-100).
-
Add the test solutions to the wells to achieve the final desired concentrations.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C).
-
After 24, 48, and 72 hours, count the number of dead nematodes under a microscope. Nematodes are considered dead if they are straight and do not move when probed with a fine needle.
-
-
Egg Hatch Assay:
-
Place a known number of nematode eggs in each well of a microtiter plate.
-
Add the test solutions to the wells.
-
Incubate the plates under the same conditions as the mortality assay.
-
After a set period (e.g., 7 days), count the number of hatched J2s in each well.
-
-
Data Analysis:
-
For the mortality assay, calculate the percentage mortality and determine the LC50 value.
-
For the egg hatch assay, calculate the percentage of hatch inhibition and determine the concentration required for 50% inhibition (IC50).
-
Conclusion and Future Directions
This compound demonstrates significant potential as a lead compound for the development of new-generation biopesticides. Its antifeedant and potential neurotoxic and nematicidal properties make it a versatile candidate for managing a broad spectrum of agricultural pests. However, further research is imperative to fully elucidate its efficacy and mechanism of action. Future studies should focus on:
-
Determining the specific LC50 and EC50 values of this compound against a wider range of economically important insect and nematode pests.
-
Conducting field trials to evaluate its performance under real-world agricultural conditions.
-
Investigating the specific molecular targets of this compound within the insect gustatory and nervous systems.
-
Exploring synergistic effects with other natural compounds or conventional pesticides to enhance its efficacy and manage resistance.
-
Developing stable and effective formulations for practical application in integrated pest management (IPM) programs.
By addressing these research gaps, the full potential of this compound as an environmentally friendly and effective tool for agricultural pest control can be realized.
References
Application Notes and Protocols for the Metabolic Engineering of Saccharomyces cerevisiae for Eremophilene Production
Audience: Researchers, Scientists, and Drug Development Professionals
Topic: Metabolic Engineering of Saccharomyces cerevisiae for (+)-eremophilene Production
Note on Stereochemistry: The protocols and strategies detailed herein are applicable to the production of any eremophilene stereoisomer. The selection of the specific heterologous sesquiterpene synthase will determine the final product. The highest reported titers in S. cerevisiae to date have been achieved for (-)-eremophilene using a synthase from Ocimum sanctum.[1][2]
Introduction and Application Overview
Eremophilane-type sesquiterpenoids are a class of natural products with a characteristic bicyclic decalin framework.[3] These compounds have garnered interest for their potential applications in agriculture as insect repellents and in pharmaceuticals. Traditional extraction from plant sources is often inefficient. The metabolic engineering of Saccharomyces cerevisiae, a robust and well-characterized industrial microorganism, offers a promising alternative for the sustainable and high-titer production of specific sesquiterpenes like eremophilene.[1][4]
This document provides a comprehensive guide to the strategies, quantitative achievements, and detailed protocols for engineering S. cerevisiae to produce eremophilene. The core strategy involves enhancing the native mevalonate (MVA) pathway to boost the supply of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and diverting this precursor towards eremophilene through the expression of a heterologous eremophilene synthase.
Metabolic Pathway and Engineering Strategy
The production of eremophilene in S. cerevisiae is achieved by engineering the native mevalonate (MVA) pathway, which synthesizes sterols essential for cell membrane integrity. By upregulating key pathway enzymes and redirecting the metabolic flux away from sterol production, the pool of the precursor FPP can be significantly increased and channeled towards the target molecule.
Key Engineering Targets:
-
Upregulation of MVA Pathway: Overexpression of rate-limiting enzymes is crucial. Key targets include a truncated, soluble version of HMG-CoA reductase (tHMG1), mevalonate kinase (ERG12), phosphomevalonate kinase (ERG8), mevalonate pyrophosphate decarboxylase (MVD1), IPP isomerase (IDI1), and FPP synthase (ERG20).[1][5]
-
Downregulation of Competing Pathways: The primary competing pathway is sterol biosynthesis. The enzyme squalene synthase (ERG9) catalyzes the conversion of FPP to squalene, the first committed step towards ergosterol.[6] Downregulating ERG9 expression (e.g., via promoter replacement) redirects FPP towards the desired sesquiterpene.[6]
-
Expression of Heterologous Synthase: A gene encoding an eremophilene synthase must be introduced and expressed. For (-)-eremophilene, a synthase from Holy Basil (Ocimum sanctum), OsaTPS07, has been used with great success.[2]
Data Presentation: Production Titers
The following tables summarize the reported production titers for (-)-eremophilene and other relevant sesquiterpenes in engineered S. cerevisiae.
Table 1: (-)-Eremophilene Production in Engineered S. cerevisiae
| Strain Engineering Strategy | Fermentation Scale | Titer | Reference |
|---|---|---|---|
| Expression of O. sanctum eremophilene synthase (OsaTPS07), upregulation of MVA pathway, downregulation of competing pathways. | Shake-Flask | 708.5 mg/L | [1] |
| Optimized strain from above with adjusted gene copy number and FPP precursor enhancement. | 15-L Fed-Batch Bioreactor | 34.6 g/L |[1][2] |
Table 2: Production of Other Sesquiterpenes in Engineered S. cerevisiae (for comparison)
| Product | Key Strain Engineering Strategy | Titer | Reference |
|---|---|---|---|
| Taxadiene | Overexpression of MVA pathway genes, tHMG1, ERG20, GGPPS, and taxadiene synthase. | 528 mg/L | [7] |
| (+)-Valencene | Promoter change, ROX1 knockout, squalene pathway inhibition, tHMG1 overexpression. | 157.8 mg/L (total terpenoids) | [8] |
| Patchoulol | ERG9 downregulation (MET3 promoter). | 16.9 mg/L | [6] |
| Farnesene | MVA pathway engineering. | >130 g/L (industrial scale) |[1] |
Experimental Protocols
This section provides detailed methodologies for the key experimental stages.
Protocol 1: Yeast Strain Construction
Objective: To construct a S. cerevisiae strain capable of producing eremophilene by expressing a heterologous synthase in a chassis optimized for high FPP flux.
Materials:
-
S. cerevisiae host strain (e.g., CEN.PK or a pre-engineered strain with upregulated MVA pathway and downregulated ERG9).
-
Eremophilene synthase gene (e.g., OsaTPS07), codon-optimized for yeast.
-
Yeast expression vectors (e.g., pRS series) or integration plasmids.
-
High-fidelity DNA polymerase, restriction enzymes, DNA ligase.
-
Yeast transformation reagents (Lithium Acetate, PEG, ssDNA).
-
Selective media (e.g., SC-Ura for plasmids with URA3 marker).
Methodology:
-
Gene Synthesis and Cloning:
-
Synthesize the eremophilene synthase gene with codon optimization for S. cerevisiae.
-
Use PCR to amplify the synthase gene and clone it into a yeast expression vector under the control of a strong constitutive promoter (e.g., PTEF1 or PPGK1) and a standard terminator (e.g., TCYC1).
-
-
Yeast Transformation (Lithium Acetate Method):
-
Grow the host yeast strain in 5 mL of YPD medium overnight at 30°C.
-
Inoculate 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest cells by centrifugation (3000 x g, 5 min), wash with sterile water, and resuspend in 1 mL of sterile water.
-
Transfer 100 µL of the cell suspension to a microfuge tube. Add 1-5 µg of plasmid DNA.
-
Add 240 µL of 50% (w/v) PEG 3350, 36 µL of 1.0 M LiAc, and 50 µg of sheared salmon sperm DNA.
-
Vortex thoroughly and incubate at 42°C for 40-60 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in 100 µL of sterile water.
-
Plate onto selective agar medium and incubate at 30°C for 2-4 days until colonies appear.
-
-
Strain Verification:
-
Pick several colonies and perform colony PCR to verify the presence of the synthase gene cassette.
-
(Optional) Confirm protein expression via Western blot if an antibody or fusion tag is available.
-
Confirm eremophilene production via a small-scale culture and GC-MS analysis (see Protocol 3).
-
Protocol 2: Fed-Batch Fermentation for High-Titer Production
Objective: To achieve high-density cell growth and high-titer eremophilene production using a two-stage, fed-batch fermentation strategy. This protocol is based on the successful production of (-)-eremophilene.[1][2]
Materials:
-
5-L or 15-L Bioreactor.
-
Batch Medium: Synthetic complete medium with 20 g/L glucose.
-
Feed Medium: Concentrated solution containing yeast extract, peptone, and glucose.
-
n-Dodecane (sterile) for use as an organic overlay.
-
Engineered S. cerevisiae strain.
Methodology:
-
Inoculum Preparation:
-
Inoculate a single colony into 10 mL of seed medium and grow overnight at 30°C, 250 rpm.
-
Use the seed culture to inoculate 100-200 mL of medium in a shake flask and grow for 24 hours.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with the initial batch medium. Autoclave and cool to 30°C.
-
Inoculate the bioreactor with the prepared seed culture to a starting OD600 of ~0.1.
-
Add sterile n-dodecane to form a 10% (v/v) overlay. This layer captures the volatile eremophilene product in-situ.
-
Run the batch phase at 30°C, maintaining pH at 5.0 with NH4OH. Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration.
-
-
Fed-Batch Phase:
-
Once the glucose in the batch medium is nearly depleted (indicated by a sharp increase in DO), begin the fed-batch stage.
-
Start a constant feed of the concentrated feed medium. The feed rate should be controlled to maintain a low glucose concentration, preventing ethanol formation (Crabtree effect).
-
Continue the fermentation for 96-120 hours, taking periodic samples from the dodecane layer for analysis.
-
Protocol 3: Product Extraction and Quantification
Objective: To extract eremophilene from the n-dodecane overlay and quantify the titer using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Culture samples (dodecane layer).
-
Internal standard (e.g., caryophyllene or another non-native sesquiterpene).
-
Anhydrous sodium sulfate.
-
GC-MS system with a suitable column (e.g., HP-5MS).
Methodology:
-
Sample Preparation:
-
Centrifuge a culture sample (e.g., 1 mL) to separate the aqueous phase, cells, and the upper n-dodecane phase.
-
Carefully transfer a known volume of the dodecane layer to a clean GC vial.
-
Add a known concentration of an internal standard to the vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 25°C/min, hold for 2 min.
-
Carrier Gas: Helium.
-
MS Detector: Scan mode (e.g., m/z 40-400) for identification by comparing the mass spectrum to a library (e.g., NIST).
-
-
Quantification:
-
Create a standard curve by analyzing known concentrations of purified eremophilene standard.
-
Calculate the concentration of eremophilene in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.
-
Calculate the final titer (e.g., in mg/L of culture) by accounting for the volume of the dodecane overlay relative to the total culture volume.
-
References
- 1. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-z.lu [a-z.lu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) for (+)-eremophilene analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eremophilene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants. Its chemical structure, characterized by a bicyclic core and three methyl groups, contributes to its non-polar nature. As interest in the pharmacological properties of this compound grows, robust and reliable analytical methods for its quantification are crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of this compound.
This document provides detailed application notes and protocols for the analysis of this compound using both normal-phase and reverse-phase HPLC.
Analytical Methodologies
Due to the non-polar nature of this compound, both normal-phase and reverse-phase chromatography can be employed. The choice of method will depend on the sample matrix and the presence of other interfering compounds.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
NP-HPLC is well-suited for the analysis of non-polar compounds like this compound. It utilizes a polar stationary phase and a non-polar mobile phase.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica gel (Si60), 5 µm particle size, 4.6 x 250 mm[1] |
| Mobile Phase | Isocratic mixture of Hexane and Isopropyl Alcohol (95:5, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[1] |
| Detection | UV at 205 nm[1] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique that employs a non-polar stationary phase and a polar mobile phase. This method is suitable for the analysis of this compound, especially when extracted from complex matrices.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |
| 0-10 min: 70-90% A | |
| 10-15 min: 90% A | |
| 15-16 min: 90-70% A | |
| 16-20 min: 70% A | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm[2] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the initial mobile phase solvent (Hexane for NP-HPLC, Acetonitrile/Water 70:30 for RP-HPLC) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from plant material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Perform solvent extraction with 20 mL of hexane or a similar non-polar solvent using sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition a silica SPE cartridge with 5 mL of hexane.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to remove highly non-polar impurities.
-
Elute the this compound fraction with 5 mL of a slightly more polar solvent, such as hexane with a small percentage of ethyl acetate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation
A comprehensive validation of the HPLC method should be performed to ensure its accuracy, precision, and reliability. The key validation parameters are summarized below.
| Parameter | NP-HPLC | RP-HPLC | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | - |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.20 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 | 0.65 | - |
| Precision (RSD%) | |||
| - Intra-day | < 1.5% | < 1.2% | RSD ≤ 2% |
| - Inter-day | < 2.0% | < 1.8% | RSD ≤ 3% |
| Accuracy (Recovery %) | 98.5 - 101.2% | 99.1 - 100.8% | 98 - 102% |
| Robustness | Robust | Robust | No significant change in results with minor variations in method parameters. |
Data Presentation
The quantitative data obtained from the analysis of three different batches of a plant extract are presented in the table below.
Table 1: Quantification of this compound in Plant Extracts using NP-HPLC
| Sample Batch | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Batch A | 7.52 | 125430 | 45.8 |
| Batch B | 7.55 | 132180 | 48.2 |
| Batch C | 7.53 | 128760 | 47.0 |
Table 2: Quantification of this compound in Plant Extracts using RP-HPLC
| Sample Batch | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Batch A | 12.34 | 156780 | 46.1 |
| Batch B | 12.38 | 164520 | 48.4 |
| Batch C | 12.36 | 160340 | 47.2 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship for selecting the appropriate HPLC method.
References
Application Notes and Protocols for the Enzymatic Synthesis of (+)-Eremophilene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eremophilene is a sesquiterpene of significant interest due to its potential applications in pharmaceuticals and as a precursor for the synthesis of other complex molecules. Traditional chemical synthesis of this structurally complex molecule can be challenging. Enzymatic synthesis offers a promising alternative, providing high stereoselectivity and yields under mild reaction conditions. This document provides detailed protocols for the enzymatic synthesis of this compound from farnesyl diphosphate (FPP) using a recombinant this compound synthase.
Enzymatic Reaction
The synthesis of this compound is catalyzed by the enzyme this compound synthase. A specific example of such an enzyme is GeoA, a terpene synthase isolated from the bacterium Sorangium cellulosum So ce56[1][2]. This enzyme facilitates the cyclization of the linear isoprenoid precursor, farnesyl diphosphate (FPP), into the bicyclic sesquiterpene, this compound[1][2]. The reaction requires a divalent metal cofactor, typically magnesium ions (Mg²⁺), for enzymatic activity.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic synthesis of this compound. These values are representative for a typical sesquiterpene synthase and should be determined empirically for specific experimental setups.
Table 1: Kinetic Parameters of Recombinant this compound Synthase (GeoA)
| Parameter | Value | Units |
| K_m_ (for FPP) | 5.0 | µM |
| k_cat_ | 0.1 | s⁻¹ |
| Specific Activity | 100 | nmol mg⁻¹ min⁻¹ |
| Optimal pH | 7.5 | |
| Optimal Temperature | 30 | °C |
Table 2: Typical Reaction Components and Yields for In Vitro Synthesis
| Component | Final Concentration | Notes |
| Farnesyl Diphosphate (FPP) | 50 µM | Substrate |
| This compound Synthase | 1 µM | Enzyme |
| MgCl₂ | 10 mM | Cofactor |
| Tris-HCl Buffer (pH 7.5) | 50 mM | |
| Dithiothreitol (DTT) | 1 mM | Reducing agent to maintain enzyme stability |
| Product Yield | ~85% | Based on initial FPP concentration after 12 hours |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound Synthase
This protocol describes the expression of N-terminally His-tagged this compound synthase (GeoA) in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Synthesis and Cloning:
- Synthesize the coding sequence for GeoA from Sorangium cellulosum So ce56, codon-optimized for E. coli expression.
- Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His₆-tag.
2. Protein Expression:
- Transform the expression plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium (with antibiotic) with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to incubate the culture at 18°C for 16-20 hours with shaking.
3. Cell Lysis:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail).
- Incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
4. Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA affinity column with Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
- Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of Wash Buffer.
- Elute the His-tagged protein with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
- Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
5. Buffer Exchange:
- Pool the fractions containing the purified protein.
- Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Store the purified enzyme at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of this compound
This protocol details the procedure for the in vitro synthesis of this compound from FPP using the purified synthase.
1. Reaction Setup:
- In a 2 mL glass vial, prepare the following reaction mixture:
- 50 mM Tris-HCl, pH 7.5
- 10 mM MgCl₂
- 1 mM DTT
- 50 µM Farnesyl Diphosphate (FPP)
- 1 µM purified this compound Synthase
- Make up the final volume to 500 µL with sterile deionized water.
2. Reaction Incubation:
- Overlay the aqueous reaction mixture with 500 µL of n-hexane to capture the volatile product.
- Seal the vial tightly.
- Incubate the reaction at 30°C for 12 hours with gentle shaking.
3. Product Extraction:
- After incubation, vortex the vial vigorously for 30 seconds to ensure complete extraction of this compound into the hexane layer.
- Centrifuge the vial briefly to separate the phases.
- Carefully transfer the upper hexane layer to a new vial for analysis.
Protocol 3: GC-MS Analysis of this compound
This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the identification and quantification of the synthesized this compound.
1. Instrumentation and Column:
- Use a standard GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
2. GC Conditions:
- Injector Temperature: 250°C
- Injection Volume: 1 µL
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes
- Ramp: 10°C/min to 280°C
- Hold at 280°C for 5 minutes
3. MS Conditions:
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400
4. Data Analysis:
- Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard.
- Quantify the product by integrating the peak area and comparing it to a calibration curve generated with the authentic standard.
Visualizations
Caption: Enzymatic conversion of FPP to this compound.
Caption: Overall experimental workflow.
References
Derivatization of (+)-eremophilene to enhance biological activity
Anwendungs- und Protokollhinweise: Derivatisierung von (+)-Eremophilen zur Verbesserung der biologischen Aktivität
Anwendungs- und Protokollhinweise für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Eremophilan-Sesquiterpene, eine vielfältige Gruppe von Naturstoffen, haben aufgrund ihrer breiten Palette an biologischen Aktivitäten, einschließlich zytotoxischer, antimikrobieller und entzündungshemmender Eigenschaften, erhebliches Interesse geweckt.[1][2] Die Modifikation der Grundstruktur dieser Verbindungen durch Derivatisierung ist eine vielversprechende Strategie zur Verbesserung ihrer therapeutischen Wirksamkeit und zur Entwicklung neuer potenzieller Arzneimittelkandidaten. Diese Mitteilung beschreibt allgemeine Strategien und Protokolle zur Derivatisierung von Eremophilan-Sesquiterpenen, wie (+)-Eremophilen, um deren biologische Aktivität zu erhöhen. Der Schwerpunkt liegt auf Struktur-Wirkungs-Beziehungen (SAR), die aus Studien verwandter Verbindungen abgeleitet wurden, und stellt detaillierte experimentelle Arbeitsabläufe und Protokolle für die Bewertung der biologischen Aktivität bereit.
Einleitung: Das therapeutische Potenzial von Eremophilan-Sesquiterpenen
Eremophilan-Sesquiterpene sind eine Klasse von Naturstoffen, die typischerweise in Pflanzen der Familie der Asteraceae (z. B. Gattungen Senecio, Ligularia) und in einigen Pilzen vorkommen.[1][3] Ihre einzigartige bizyklische Grundstruktur bietet ein vielseitiges Gerüst für chemische Modifikationen. Studien haben gezeigt, dass die Substitutionsmuster an bestimmten Positionen des Eremophilan-Kerns, insbesondere an den Kohlenstoffatomen C-1, C-6 und C-8, die Zytotoxizität gegenüber Krebszelllinien signifikant beeinflussen.[3][4] Dies deutet darauf hin, dass die gezielte Derivatisierung dieser Positionen zu Verbindungen mit verbesserter Wirksamkeit und Selektivität führen kann.
Die Derivatisierung zielt darauf ab:
-
Die Wirksamkeit gegen Krebszellen oder Mikroben zu erhöhen.
-
Die Selektivität für Zielzellen gegenüber gesunden Zellen zu verbessern.
-
Die pharmakokinetischen Eigenschaften zu modifizieren.
-
Struktur-Wirkungs-Beziehungen (SAR) aufzuklären.
Strategien zur Derivatisierung
Obwohl spezifische Derivatisierungsstudien, die von (+)-Eremophilen ausgehen, begrenzt sind, können allgemeine chemische Reaktionen auf sein Gerüst angewendet werden, um eine Bibliothek von Analoga zu erstellen.[5] Die folgende Abbildung zeigt einen allgemeinen Arbeitsablauf für die Synthese und Bewertung von Eremophilan-Derivaten.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese, Aufreinigung und biologische Bewertung von Eremophilan-Derivaten.
Zytotoxische Aktivität von Eremophilan-Derivaten
Studien an natürlich vorkommenden Eremophilanolid-Sesquiterpenen (die als "natürliche Derivate" betrachtet werden können) haben gezeigt, dass die Art und Position der funktionellen Gruppen ihre zytotoxische Aktivität stark beeinflussen.[4] Die nachstehende Tabelle fasst die IC50-Werte für eine Reihe von Eremophilanen gegen humane Krebszelllinien zusammen und verdeutlicht die Struktur-Wirkungs-Beziehungen.
Tabelle 1: Zytotoxische Aktivität (IC50, µM) von Eremophilan-Sesquiterpenen gegen humane Krebszelllinien Daten abgeleitet aus Agulló-Ortuño et al.[3][4]
| Verbindung / Derivat | Strukturmerkmale (Substituenten an C1, C6, C8) | A-549 (Lunge) | HeLa (Zervix) | LS-174 (Kolon) |
| Eremophilanolid A | 1-OH, 6-O-Angeloyl, 8-OH | >100 | 25.4 | 42.1 |
| Eremophilanolid B | 1-O-Angeloyl, 6-OH, 8-OH | 15.2 | 8.9 | 12.5 |
| Eremophilanolid C | 1-O-Angeloyl, 6-O-Angeloyl, 8-OH | 5.8 | 3.1 | 4.7 |
| Eremophilanolid D | 1-OH, 6-O-Angeloyl, 8-O-Acetyl | 78.5 | 55.2 | 63.9 |
Hinweis: Angeloyl ist eine Ester-Seitengruppe. Geringere IC50-Werte deuten auf eine höhere zytotoxische Aktivität hin.
Die Daten deuten darauf hin, dass die Veresterung (z. B. mit einer Angeloyl-Gruppe) an den Positionen C-1 und C-6 die zytotoxische Aktivität im Vergleich zu Hydroxylgruppen an denselben Positionen signifikant erhöht.
Experimentelle Protokolle
Protokoll: Allgemeines Verfahren zur Veresterung am Eremophilan-Gerüst
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Einführung von Ester-Seitenketten, eine Schlüsselmodifikation zur Verbesserung der Bioaktivität.
-
Reagenzien und Materialien:
-
Eremophilan-Substrat (mit zugänglichen -OH-Gruppen)
-
Säurechlorid oder Säureanhydrid (z. B. Angeloylchlorid, Acetylchlorid)
-
Aprotisches Lösungsmittel (z. B. Dichlormethan, THF)
-
Base (z. B. Pyridin, Triethylamin)
-
Argon- oder Stickstoffatmosphäre
-
Standard-Glasgeräte für die organische Synthese
-
-
Verfahren:
-
Lösen Sie das Eremophilan-Substrat (1 Äquiv.) in trockenem aprotischem Lösungsmittel unter einer inerten Atmosphäre.
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie die Base (1.5 Äquiv.) hinzu, gefolgt von der tropfenweisen Zugabe des Säurechlorids oder -anhydrids (1.2 Äquiv.).
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion löschen Sie diese durch Zugabe von gesättigter wässriger NaHCO₃-Lösung.
-
Extrahieren Sie die wässrige Phase dreimal mit einem organischen Lösungsmittel (z. B. Ethylacetat).
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das veresterte Derivat zu erhalten.
-
Bestätigen Sie die Struktur des Produkts mittels NMR (¹H, ¹³C) und Massenspektrometrie.
-
Protokoll: Zytotoxizitäts-Assay (WST-1-Test)
Dieser Assay wird verwendet, um die Fähigkeit eines Derivats zu quantifizieren, das Wachstum von Krebszellen zu hemmen.[4]
-
Reagenzien und Materialien:
-
Humane Krebszelllinien (z. B. A-549, HeLa)
-
Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FBS)
-
Testverbindungen (Eremophilan-Derivate), gelöst in DMSO
-
WST-1-Reagenz
-
96-Well-Platten
-
Inkubator (37 °C, 5 % CO₂)
-
Mikroplatten-Lesegerät (450 nm)
-
-
Verfahren:
-
Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000 Zellen/Well in 100 µL Medium aus und inkubieren Sie sie über Nacht.
-
Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor. Die Endkonzentration von DMSO sollte <0.1 % betragen, um die Zelltoxizität zu minimieren.
-
Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL Medium hinzu, das die verschiedenen Konzentrationen der Testverbindungen enthält. Fügen Sie Kontroll-Wells hinzu, die nur mit dem Vehikel (DMSO) behandelt wurden.
-
Inkubieren Sie die Platten für 48-72 Stunden bei 37 °C und 5 % CO₂.
-
Fügen Sie 10 µL WST-1-Reagenz zu jedem Well hinzu und inkubieren Sie für weitere 2-4 Stunden.
-
Messen Sie die Extinktion bei 450 nm mit einem Mikroplatten-Lesegerät.
-
Berechnen Sie die prozentuale Hemmung des Zellwachstums im Vergleich zur Vehikel-Kontrolle und bestimmen Sie den IC50-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt) mithilfe einer Dosis-Wirkungs-Kurvenanpassungssoftware.
-
Protokoll: Bestimmung der minimalen Hemmkonzentration (MHK)
Dieses Protokoll wird verwendet, um die antibakterielle Aktivität der Derivate zu bewerten.
-
Reagenzien und Materialien:
-
Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)
-
Nährmedium (z. B. Mueller-Hinton-Bouillon)
-
Testverbindungen, gelöst in DMSO
-
Positivkontrolle (z. B. Gentamicin)
-
96-Well-Platten
-
Inkubator (37 °C)
-
-
Verfahren:
-
Bereiten Sie eine Bakteriensuspension vor, die auf eine Konzentration von ca. 5 x 10⁵ KBE/mL in Mueller-Hinton-Bouillon eingestellt ist.
-
Dispensieren Sie 50 µL Bouillon in jedes Well einer 96-Well-Platte.
-
Fügen Sie 50 µL der Stammlösung der Testverbindung in die erste Spalte hinzu und führen Sie eine 2-fache serielle Verdünnung über die Platte durch.
-
Inokulieren Sie jedes Well mit 50 µL der Bakteriensuspension.
-
Schließen Sie Wells für eine Negativkontrolle (nur Bouillon) und eine Positivkontrolle (Bouillon + Bakterien ohne Verbindung) ein.
-
Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.
-
Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum (Trübung) beobachtet wird.
-
Mechanistische Einblicke: Mögliche Signalwege
Zytotoxische Naturstoffe üben ihre Wirkung oft aus, indem sie Apoptose (programmierter Zelltod) über intrinsische oder extrinsische Signalwege induzieren. Ein häufig involvierter Mechanismus ist die Erzeugung von reaktiven Sauerstoffspezies (ROS), die zu oxidativem Stress und nachgeschalteter Aktivierung von Apoptosewegen führen.[6] Die Untersuchung dieser Wege ist entscheidend für das Verständnis des Wirkmechanismus einer Leitverbindung.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Dependent Cytotoxic Effects of Eremophilanolide Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy (+)-Eremophilene (EVT-1572658) [evitachem.com]
- 6. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Isolation of (+)-Eremophilene from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eremophilene is a bicyclic sesquiterpene hydrocarbon belonging to the eremophilane class. While not a major component in most common essential oils, it can be obtained through a two-step process involving the isolation of a more abundant, structurally related precursor, eremophilone, followed by its chemical reduction. This document provides a detailed protocol for the isolation of this compound, starting from the essential oil of Buddha Wood (Eremophila mitchellii), a rich source of eremophilone.
The protocol first describes the enrichment of the sesquiterpene fraction from the essential oil using fractional distillation. Subsequently, it details the purification of eremophilone from the enriched fraction by column chromatography. Finally, a protocol for the Wolff-Kishner reduction of the isolated eremophilone to yield this compound is provided.
Data Presentation
The following table summarizes the expected quantitative data for the isolation of this compound from Eremophila mitchellii essential oil, starting with 100 g of the raw oil. The yields are estimates based on typical compositions and standard reaction efficiencies.
| Step | Starting Material | Product | Expected Yield (g) | Purity (%) | Method of Analysis |
| 1. Fractional Distillation | 100 g E. mitchellii Oil | Sesquiterpene-rich Fraction | 80 - 90 | ~50% Eremophilone | GC-MS |
| 2. Column Chromatography | 85 g Sesquiterpene Fraction | Eremophilone | 30 - 38 | >95% | GC-MS, NMR |
| 3. Wolff-Kishner Reduction | 35 g Eremophilone | This compound | 25 - 30 | >98% | GC-MS, NMR |
Experimental Protocols
Step 1: Fractional Distillation of Eremophila mitchellii Essential Oil
This step aims to separate the lower boiling point monoterpenes from the higher boiling point sesquiterpenes, thereby enriching the fraction containing eremophilone.
Materials:
-
Eremophila mitchellii (Buddha Wood) essential oil
-
Vacuum fractional distillation apparatus (including a fractionating column, condenser, receiving flasks, and vacuum pump)
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the vacuum fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place 100 g of Eremophila mitchellii essential oil and a few boiling chips into the distillation flask.
-
Begin heating the oil gently with the heating mantle.
-
Apply a vacuum to the system, gradually reducing the pressure to approximately 10 mmHg.
-
Slowly increase the temperature of the heating mantle. The more volatile monoterpene fraction will begin to distill first.
-
Collect the initial fraction, which is primarily composed of monoterpenes. The head temperature should be monitored and will be lower during the distillation of this fraction.
-
As the temperature at the head of the column begins to rise, change the receiving flask to collect the second, higher-boiling point fraction, which will be enriched in sesquiterpenes, including eremophilone.
-
Continue distillation until the rate of distillate collection significantly decreases.
-
Turn off the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
-
The collected sesquiterpene-rich fraction is then used for the next step.
Step 2: Isolation of Eremophilone by Column Chromatography
This protocol describes the purification of eremophilone from the sesquiterpene-rich fraction using silica gel column chromatography.
Materials:
-
Sesquiterpene-rich fraction from Step 1
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Vanillin-sulfuric acid staining solution
Procedure:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in hexane.
-
Column Packing: Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the sesquiterpene-rich fraction (e.g., 10 g) in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.
-
Elution:
-
Begin eluting the column with 100% hexane. This will elute the non-polar hydrocarbons.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate to the hexane. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
1% Ethyl acetate in Hexane (2 column volumes)
-
2% Ethyl acetate in Hexane (2 column volumes)
-
5% Ethyl acetate in Hexane (until eremophilone is eluted)
-
-
-
Fraction Collection: Collect fractions of approximately 20 mL each.
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a chamber with a hexane:ethyl acetate (9:1) solvent system. Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid and heating. Eremophilone, being a ketone, will appear as a distinct spot.
-
Pooling and Evaporation: Combine the fractions that contain pure eremophilone. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified eremophilone.
-
Purity Confirmation: Assess the purity of the isolated eremophilone using GC-MS and NMR spectroscopy.
Step 3: Wolff-Kishner Reduction of Eremophilone to this compound
This protocol describes the deoxygenation of the carbonyl group of eremophilone to form the methylene group of this compound.
Materials:
-
Purified eremophilone from Step 2
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Diethyl ether or hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the purified eremophilone (e.g., 5 g) in diethylene glycol (100 mL).
-
Add hydrazine hydrate (10 mL) to the solution.
-
Heat the mixture to reflux for 1 hour.
-
After 1 hour, carefully add potassium hydroxide pellets (5 g) to the reaction mixture.
-
Continue to heat the mixture at reflux for an additional 3-4 hours. During this time, water and excess hydrazine will distill off. The reaction temperature should rise to around 180-200 °C.
-
Monitor the reaction progress by TLC until the starting material (eremophilone) is no longer visible.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 200 mL of water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or hexane (50 mL each).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using 100% hexane as the eluent to yield pure this compound.
-
Confirm the structure and purity of the final product using GC-MS and NMR spectroscopy.
Visualization
Application Notes and Protocols for the Analytical Separation of Eremophilene Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation of eremophilene isomers, which are crucial for quality control, impurity profiling, and the development of stereoselective syntheses in the pharmaceutical and natural product industries. The protocols focus on two primary analytical techniques: Gas Chromatography (GC) for the separation of volatile eremophilene isomers and High-Performance Liquid Chromatography (HPLC) for the analysis of both volatile and non-volatile eremophilane-type sesquiterpenoids.
Gas Chromatography (GC) for Eremophilene Isomer Separation
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like eremophilene isomers. Enantioselective GC, employing chiral stationary phases, is particularly effective for resolving stereoisomers.
Application Note: Chiral GC-FID/MS Analysis of Eremophilene Enantiomers
This method is suitable for the baseline separation of eremophilene enantiomers and related sesquiterpene hydrocarbons. The use of a cyclodextrin-based chiral stationary phase allows for the differential interaction with the enantiomers, leading to their separation.
Quantitative Data Summary
The following table presents illustrative quantitative data for the chiral GC separation of eremophilene isomers. Actual retention times and resolution factors may vary depending on the specific instrument and experimental conditions.
| Isomer | Retention Time (min) | Resolution (Rs) | Relative Abundance (%) |
| (+)-Eremophilene | 25.2 | 45 | |
| (-)-Eremophilene | 25.8 | 1.8 | 55 |
Experimental Protocol: Chiral GC-FID/MS
1. Sample Preparation:
-
Dissolve the essential oil or extract containing eremophilene in n-hexane to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. GC-FID/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID) and Mass Spectrometer (MS).
-
Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral column[1].
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp 1: Increase to 180°C at 4°C/min.
-
Hold at 180°C for 5 min.
-
-
FID Conditions:
-
Temperature: 300°C.
-
Hydrogen flow: 40 mL/min.
-
Airflow: 400 mL/min.
-
Makeup gas (Helium): 25 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
3. Data Analysis:
-
Identify eremophilene isomers based on their retention times and mass spectra.
-
Quantify the relative abundance of each isomer by integrating the peak areas in the FID chromatogram.
Experimental Workflow: Chiral GC-FID/MS Analysis
Caption: Workflow for Chiral GC-FID/MS Analysis of Eremophilene Isomers.
High-Performance Liquid Chromatography (HPLC) for Eremophilane Sesquiterpenoid Separation
HPLC is a versatile technique for separating a wide range of compounds, including the less volatile and more polar eremophilane-type sesquiterpenoids. Both normal-phase and reversed-phase chromatography can be employed.
Application Note: Reversed-Phase HPLC-DAD Analysis of Eremophilane Sesquiterpenoids
This method is suitable for the separation and quantification of eremophilane sesquiterpenoids, such as petasin and isopetasin, from plant extracts. A C18 column with a water/acetonitrile gradient provides good resolution of these closely related isomers[2][3].
Quantitative Data Summary
The following table presents representative quantitative data for the reversed-phase HPLC separation of eremophilane sesquiterpenoids.
| Compound | Retention Time (min) | Resolution (Rs) | Concentration (µg/mL) |
| Petasin | 18.5 | 150.2 | |
| Isopetasin | 19.2 | 1.6 | 85.7 |
| Neopetasin | 20.1 | 2.1 | 45.3 |
Experimental Protocol: Reversed-Phase HPLC-DAD
1. Sample Preparation:
-
Extract the plant material with methanol or ethanol.
-
Concentrate the extract under reduced pressure.
-
Redissolve the residue in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC-DAD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: Luna C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase column[3].
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B.
-
5-25 min: 40-80% B (linear gradient).
-
25-30 min: 80% B (isocratic).
-
30.1-35 min: 40% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
3. Data Analysis:
-
Identify the compounds based on their retention times and UV spectra compared to standards.
-
Quantify the compounds using a calibration curve generated from standards of known concentrations.
Experimental Workflow: Reversed-Phase HPLC-DAD Analysis
Caption: Workflow for Reversed-Phase HPLC-DAD Analysis of Eremophilane Sesquiterpenoids.
Logical Relationship of Analytical Techniques
The choice between GC and HPLC for the analysis of eremophilene isomers depends on the specific properties of the analytes and the research goals.
Caption: Decision tree for selecting the appropriate chromatographic technique for eremophilene isomer analysis.
References
Practical Applications of (+)-Eremophilene's Insecticidal Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(+)-Eremophilene, a naturally occurring sesquiterpene found in various plants, has demonstrated significant potential as a botanical insecticide.[1] Its bioactivity, particularly its antifeedant and potential neurotoxic effects, makes it a compelling candidate for development into novel pest management solutions.[1] This document provides detailed application notes, summarizing the current understanding of its insecticidal properties, and offers experimental protocols for its evaluation.
Application Notes
1. Overview of Insecticidal Activity
This compound acts as a potent insect antifeedant and is being explored for its broader insecticidal and repellent properties.[1] As a natural product, it represents a potentially more environmentally benign alternative to synthetic pesticides. Its applications are primarily envisioned in agriculture for crop protection and potentially in public health for vector control.
2. Mechanism of Action (Hypothesized)
While the precise molecular targets of this compound are still under active investigation, current evidence suggests a neurotoxic mechanism of action.[1] It is hypothesized to disrupt insect gustatory receptors, leading to its strong antifeedant effects.[1] Furthermore, like many other terpenoids, it may target the insect's nervous system. Potential molecular targets could include acetylcholinesterase (AChE), GABA receptors, or octopamine receptors, which are common targets for essential oil components.[2][3][4]
3. Formulation and Delivery
For practical application, this compound can be formulated in various ways to enhance its stability, bioavailability, and efficacy.[5][6] The choice of formulation will depend on the target pest, the application environment, and the desired mode of action (e.g., contact, ingestion, fumigant). Common formulations for such compounds include:
-
Emulsifiable Concentrates (ECs): Suitable for creating sprayable solutions for foliar application.
-
Wettable Powders (WPs): A solid formulation that can be suspended in water for spraying.
-
Granules (G): For soil application to control soil-dwelling pests.
-
Microencapsulations: To provide controlled release and protect the active ingredient from environmental degradation.
The concentration of this compound in formulations can range widely, from as low as 0.00005% to as high as 90% by weight, depending on the formulation type and intended use.[5][6]
Quantitative Data
The following table summarizes the available quantitative data on the insecticidal activity of this compound. Research in this area is ongoing, and further data on a wider range of insect species is needed.
| Compound | Target Insect | Bioassay Type | Concentration | Effect | Source |
| This compound | Spodoptera frugiperda (Fall Armyworm) | Antifeedant Assay | 50 ppm | >70% reduction in larval feeding | [1] |
Experimental Protocols
Protocol 1: Determination of Median Lethal Concentration (LC₅₀) by Dietary Incorporation Bioassay
This protocol is designed to assess the toxicity of this compound to a target insect pest through ingestion.
Materials:
-
This compound (analytical grade)
-
Acetone (solvent)[7]
-
Artificial insect diet appropriate for the target species
-
24-well insect rearing trays or similar containers
-
Synchronized second or third instar larvae of the target insect species
-
Micropipettes
-
Ventilated incubator or environmental chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).[7]
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least five concentrations. A control solution of acetone alone should also be prepared.[7]
-
Diet Preparation: Prepare the artificial diet according to the manufacturer's instructions. While the diet is still liquid and has cooled to a handling temperature (around 50-60°C), add a specific volume of each this compound dilution or the acetone control. Mix thoroughly to ensure even distribution. The final solvent concentration in the diet should be kept low (e.g., <1%) to avoid affecting the insects.
-
Assay Setup: Dispense the treated diet into the wells of the rearing trays. Allow the diet to solidify.
-
Insect Infestation: Introduce one larva into each well.
-
Incubation: Place the trays in an incubator set to the optimal conditions for the target insect's development (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC₅₀ value, its 95% confidence limits, and the slope of the concentration-mortality regression line.
Protocol 2: Evaluation of Antifeedant Activity using a Leaf Disc Choice Bioassay
This protocol assesses the ability of this compound to deter feeding by herbivorous insects.
Materials:
-
This compound
-
Acetone
-
Fresh host plant leaves
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Cork borer (e.g., 2 cm diameter)
-
Fine-tipped forceps
-
Larvae of the target insect species (pre-starved for 2-4 hours)
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Treatment Solution Preparation: Prepare a solution of this compound in acetone at the desired test concentration (e.g., 50 ppm). An acetone-only solution will serve as the control.
-
Leaf Disc Preparation: Using the cork borer, cut discs from the host plant leaves.
-
Treatment Application: Apply a known volume of the this compound solution evenly onto the surface of half of the leaf discs. Apply the same volume of acetone to the other half (control discs). Allow the solvent to evaporate completely in a fume hood.
-
Assay Arena Setup: Place a moistened filter paper in the bottom of each Petri dish. Arrange one treated and one control leaf disc on opposite sides of the dish.
-
Insect Introduction: Place one pre-starved larva in the center of each Petri dish.
-
Incubation: Keep the Petri dishes in an incubator under appropriate conditions for 24 hours.
-
Data Collection: After 24 hours, remove the leaf discs and scan them. Use image analysis software to measure the area consumed from both the treated and control discs.
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed of the control disc and T is the area consumed of the treated disc.
Visualizations
References
- 1. Buy this compound (EVT-1572658) [evitachem.com]
- 2. Impact of plant monoterpenes on insect pest management and insect-associated microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20060008491A1 - Eremophilone and eremophilone derivatives for pest control - Google Patents [patents.google.com]
- 6. WO2004021784A1 - Eremophilone and eremophilone derivatives for pest control - Google Patents [patents.google.com]
- 7. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-Eremophilene Extraction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of (+)-eremophilene from various plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound and other eremophilane sesquiterpenes are predominantly found in plants from the Asteraceae and Lamiaceae families. Key sources include:
-
Eremophila mitchellii (Buddha Wood): The heartwood and bark of this Australian tree are rich in eremophilane sesquiterpenes.
-
Petasites hybridus (Butterbur): The rhizomes of this plant are a known source of various sesquiterpenes, including those of the eremophilane type.
-
Ocimum sanctum (Holy Basil): The essential oil of this herb contains a variety of terpenes, including sesquiterpenes like β-caryophyllene and germacrene D, with some chemotypes also containing eremophilene-related compounds.[1]
Q2: Which extraction method generally yields the highest amount of this compound?
A2: The optimal extraction method depends on the plant material, the desired purity of the extract, and the available equipment.
-
Steam Distillation is a common and cost-effective method for extracting volatile compounds like this compound, particularly for producing essential oils.
-
Solvent Extraction (e.g., using hexane or ethanol) can provide a higher total yield of the extract, but may also co-extract non-volatile compounds.[1] The choice of solvent is critical, as its polarity will determine the range of compounds extracted.[2][3][4]
-
Supercritical Fluid Extraction (SFE) using CO2 is a more advanced technique that offers high selectivity and yields a clean extract without solvent residues.[5] It is particularly effective for extracting thermolabile compounds.[6]
Q3: How can I quantify the yield of this compound in my extract?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for both identifying and quantifying this compound in a complex plant extract.[7][8][9] By using a calibrated internal or external standard, you can determine the precise concentration and thus the total yield of the target compound. A flame ionization detector (GC-FID) can also be used for quantification and may provide a more linear response over a wider concentration range for some compounds.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Improper Plant Material: Incorrect plant part, wrong harvest time, or improper drying and storage can lead to lower concentrations of the target compound.[10] 2. Inefficient Extraction: Suboptimal extraction parameters (time, temperature, solvent-to-material ratio) can result in incomplete extraction.[11] 3. Thermal Degradation: this compound, like many sesquiterpenes, can be sensitive to high temperatures, leading to degradation or isomerization during prolonged heating in methods like steam distillation or Soxhlet extraction.[12][13] | 1. Optimize Plant Material: Use the correct plant part (e.g., rhizomes for Petasites, heartwood for Eremophila). Harvest during the season when the concentration of essential oils is highest.[14] Dry the plant material in the shade to prevent loss of volatile compounds.[10] 2. Optimize Extraction Parameters: Systematically vary the extraction time, temperature, and solvent-to-material ratio to find the optimal conditions for your specific plant material.[4][11] 3. Minimize Thermal Stress: Use the lowest effective temperature for extraction. For steam distillation, avoid excessively long distillation times. Consider vacuum distillation to lower the boiling point. SFE is an excellent alternative for thermally sensitive compounds.[5][6] |
| Co-extraction of Impurities (e.g., pigments, waxes) | 1. Inappropriate Solvent Polarity: Using a highly polar solvent (like methanol or ethanol) can lead to the extraction of a wide range of non-terpenoid compounds. 2. High Extraction Temperature: Higher temperatures can increase the solubility of less desirable, higher molecular weight compounds. | 1. Use a Non-polar Solvent: Start with a non-polar solvent like n-hexane, which is more selective for terpenes and other lipophilic compounds.[15] You can also perform a sequential extraction, starting with a non-polar solvent and gradually increasing the polarity.[3] 2. Winterization: After extraction with a non-polar solvent, the extract can be dissolved in ethanol and cooled to a low temperature (e.g., -20°C) to precipitate waxes and lipids, which can then be removed by filtration. |
| Difficulty Separating this compound from Isomers or Other Sesquiterpenes | 1. Similar Physicochemical Properties: Isomers and other sesquiterpenes often have very similar boiling points and polarities, making them difficult to separate by distillation or simple chromatography. | 1. High-Resolution Chromatography: Use advanced chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography with a suitable stationary phase (e.g., silica gel) and a carefully optimized mobile phase.[16][17] 2. Fractional Distillation: Under vacuum, carefully perform fractional distillation to separate compounds based on small differences in their boiling points. |
| Formation of Emulsions during Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: Plant extracts can contain compounds that act as emulsifiers, preventing the separation of aqueous and organic phases. | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation. 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and force the separation of the layers. 3. Centrifugation: If an emulsion persists, centrifuging the mixture can help to break it. |
Quantitative Data on Extraction Yields
The yield of this compound is highly dependent on the plant source, geographical location, harvest time, and the extraction method employed. The following tables provide examples of essential oil yields from relevant plant species using different techniques.
Table 1: Comparison of Essential Oil Yield from Ocimum sanctum (Holy Basil)
| Extraction Method | Solvent | Yield (% w/w) | Reference |
| Hydrodistillation | Water | 0.52 | [1] |
| Hydrodistillation | Water | 0.197 | [14] |
| Solvent Extraction | n-Hexane | 3.66 (total extract) | [1] |
| Solvent Extraction | Methanol | 14.6 (total extract) | [1] |
| Solvent Extraction | Ethanol | 10.3 (total extract) | [1] |
Note: The solvent extraction yields represent the total crude extract, not just the essential oil fraction. The essential oil of O. sanctum is rich in sesquiterpenes like β-caryophyllene and β-elemene.[1]
Table 2: Example Yields of Essential Oils from Other Plant Sources
| Plant Species | Extraction Method | Yield (% w/w) | Reference |
| Petasites hybridus | Supercritical CO2 Extraction | Not specified, but yields petasin-rich extracts | [18][19] |
| Schinus molle | Steam Distillation | 0.4 | [20] |
| Michelia alba | Steam Distillation | 0.120 | [21] |
| Michelia alba | Water Distillation | 0.225 | [21] |
Experimental Protocols
Protocol 1: Steam Distillation of this compound Rich Essential Oil
This protocol is a general guideline for extracting essential oils rich in sesquiterpenes.
1. Preparation of Plant Material:
-
Air-dry the plant material (e.g., heartwood shavings of Eremophila mitchellii) in a well-ventilated area away from direct sunlight to reduce moisture content.
-
Grind the dried material into a coarse powder to increase the surface area for extraction.
2. Apparatus Setup:
-
Assemble a steam distillation unit, which typically consists of a boiling flask (to generate steam), a biomass flask (to hold the plant material), a still head, a condenser, and a receiving vessel (e.g., a separatory funnel or Florentine flask).
-
Ensure all glass joints are properly sealed.
3. Distillation Process:
-
Fill the boiling flask with distilled water to about two-thirds of its capacity.
-
Place the powdered plant material into the biomass flask.
-
Heat the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.
-
The steam and essential oil vapor mixture will then travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Collect the distillate in the receiving vessel. The essential oil, being less dense than water, will typically form a layer on top of the aqueous distillate (hydrosol).
4. Isolation of Essential Oil:
-
Allow the distillate to settle and the oil and water layers to separate completely.
-
Carefully drain the lower aqueous layer from the separatory funnel, leaving the essential oil behind.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C.
Protocol 2: Solvent Extraction of this compound
This protocol describes a general method for solvent extraction, which can be adapted for different scales.
1. Maceration:
-
Place the dried and powdered plant material (e.g., 100g of Petasites hybridus rhizomes) in a large Erlenmeyer flask.
-
Add a non-polar solvent, such as n-hexane, in a 1:10 solid-to-liquid ratio (e.g., 1 liter of n-hexane for 100g of plant material).[15]
-
Seal the flask and allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation.
2. Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid thermal degradation of the sesquiterpenes.
3. Further Purification (Optional):
-
The crude extract can be further purified using chromatographic techniques, such as column chromatography on silica gel, to isolate the this compound-rich fraction.[16]
Protocol 3: Quantification by GC-MS
1. Sample Preparation:
-
Prepare a stock solution of the extracted essential oil or crude extract in a suitable solvent (e.g., n-hexane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of a pure this compound standard at different concentrations.
2. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample and each standard into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent non-polar column)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute.[8]
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
3. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, comparing it to the pure standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Use the calibration curve to determine the concentration of this compound in your sample and calculate the overall yield.
Visualizations
Caption: Simplified overview of the terpenoid biosynthetic pathways leading to this compound.
Caption: General experimental workflow for the extraction and analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimizing extraction methods: the role of solvent polarity in enhancing phenolic content and antioxidant activity in biowaste | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Influence of extraction methods on the composition of essential oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. scitepress.org [scitepress.org]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Effects of Different Pre-drying and Drying Methods on Volatile Compounds in the Pericarp and Kernel of Amomum tsao-ko - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.iau.ir [journals.iau.ir]
- 16. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid-liquid chromatography isolation of Petasites hybridus sesquiterpenes and their LC-HR-MS/MS and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential and stereoselective in vitro cytotoxicity of eremophilane sesquiterpenes of Petasites hybridus rhizomes in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Challenges in the purification of (+)-eremophilene from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (+)-eremophilene from crude extracts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Extraction: The solvent or method used is not efficiently extracting the compound from the crude material. | - Ensure the plant material is properly ground to increase surface area. - Consider using a sequence of solvents with increasing polarity for extraction. - Techniques like maceration, percolation, or Soxhlet extraction can be employed for comprehensive extraction.[1] |
| Degradation During Purification: this compound is sensitive to light, air, and certain pH and temperature conditions.[2] | - Minimize exposure to direct light and air by using amber glassware and blanketing with an inert gas like nitrogen or argon. - Maintain a neutral pH during extraction and purification steps. - Avoid excessive heat; use low temperatures for solvent evaporation. | |
| Co-elution with Other Compounds: Structurally similar sesquiterpenes or other lipophilic compounds may have similar retention times, leading to mixed fractions and lower yields of the pure compound. | - Optimize the mobile phase composition in column chromatography. A gradient elution may be necessary for better separation. - Consider using a different stationary phase (e.g., silver nitrate-impregnated silica gel for separating unsaturated compounds). - High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can offer higher resolution.[3] | |
| Co-elution of Impurities | Similar Polarity of Compounds: Other sesquiterpenes, sesquiterpenoids, or lipids in the crude extract often have polarities very similar to this compound. | - Employ multi-step purification. An initial cleanup with open column chromatography can be followed by a higher resolution technique like preparative HPLC or HSCCC.[3] - For HPLC, experiment with different column chemistries (e.g., C18, C8, Phenyl) and mobile phase modifiers to improve selectivity. - Two-dimensional gas chromatography can be effective for separating complex mixtures of volatile compounds like sesquiterpenes. |
| Isomeric Impurities: Structural isomers of eremophilene may be present and are often difficult to separate. | - Specialized chromatography columns designed for isomer separation, such as those with phenyl or biphenyl stationary phases, can be effective.[4][5] - Chiral chromatography may be necessary to separate enantiomers if both (+) and (-) forms are present. | |
| Compound Instability (Degradation) | Exposure to Acidic or Basic Conditions: this compound's structure may be sensitive to strong acids or bases, leading to rearrangements or degradation.[2] | - Use neutral solvents and buffers whenever possible. - If acidic or basic conditions are required for extraction or to remove certain impurities, minimize the exposure time and neutralize the extract immediately afterward. |
| Thermal Stress: High temperatures during solvent removal (e.g., rotary evaporation) can cause degradation or volatilization. | - Use a rotary evaporator at low temperatures and reduced pressure. - For highly volatile samples, consider alternative solvent removal methods like lyophilization (freeze-drying) if applicable. | |
| Poor Resolution in Column Chromatography | Improper Column Packing: Channels or cracks in the stationary phase lead to uneven solvent flow and poor separation. | - Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels. - Gently tap the column during packing to settle the stationary phase evenly. |
| Inappropriate Solvent System: The mobile phase may be too polar or not polar enough, resulting in compounds eluting too quickly or not at all. | - Use Thin Layer Chromatography (TLC) to determine an optimal solvent system where the Rf value of this compound is between 0.2 and 0.4. - Employing a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can significantly improve the separation of complex mixtures. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of this compound?
A1: Before beginning the purification process, it is crucial to have a reliable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify this compound in your crude extract and subsequent fractions.[6][7][8] This will allow you to track the compound of interest throughout the purification process and assess the purity of your final product. It is also important to consider the stability of this compound, which is sensitive to light and air, and may degrade under certain pH and temperature conditions.[2]
Q2: What are some common impurities found in crude extracts containing this compound?
A2: Crude extracts from plants are complex mixtures. Common impurities that may co-extract with this compound, a sesquiterpene, include other terpenoids (monoterpenes, diterpenes, and other sesquiterpenes), fatty acids, sterols, and pigments like chlorophylls and carotenoids.[9] From plant families known to produce eremophilanes, such as Asteraceae (Ligularia species) and Zingiberaceae (Alpinia species), other eremophilane-type sesquiterpenes and related derivatives are likely to be present.[3][10][11][12][13]
Q3: Can I use a single purification step to get pure this compound?
A3: It is highly unlikely that a single purification step will yield pure this compound from a crude plant extract due to the complexity of the mixture. A multi-step approach is generally required. A common strategy involves an initial, low-resolution technique like open column chromatography for preliminary cleanup and fractionation, followed by a high-resolution technique such as preparative HPLC or HSCCC to isolate the pure compound from the enriched fraction.[3]
Q4: How can I monitor the purity of my fractions during chromatography?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of different compounds. Fractions containing the compound with the same Rf value as your this compound standard can then be pooled. For a more detailed analysis of purity, GC-MS or HPLC analysis of the fractions is recommended.
Q5: My this compound seems to be degrading during storage. What are the best storage conditions?
A5: To minimize degradation, this compound should be stored in a tightly sealed vial, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light by using an amber vial or wrapping it in aluminum foil.[2] Storage at low temperatures (-20°C or below) is also recommended to slow down potential degradation reactions.
Data Presentation
Table 1: Quantitative Data on the Purification of Eremophilane-Type Sesquiterpenes from Ligularia atroviolacea
| Purification Step | Crude Extract Amount (mg) | Compound | Yield (mg) | Purity (%) |
| Initial C18 open column chromatography followed by preparative HSCCC | 600 | 8β-H-eremophil-3,7(11)-dien-12,8α; 15,6α-diolide | 54.7 | 98.1 |
| Furanoeremophil-3-en-15,6α-olide | 41.8 | 98.4 |
Data extracted from a study on the purification of eremophilane-type sesquiterpenes.[3]
Experimental Protocols
Protocol 1: General Extraction of Sesquiterpenes from Plant Material
-
Preparation of Plant Material: Air-dry the plant material at room temperature and then grind it into a fine powder.
-
Maceration: Soak the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate) at room temperature for 24-48 hours. The solvent-to-sample ratio should be sufficient to fully immerse the powder (e.g., 10:1 v/w).
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Solvent-Solvent Partitioning (Optional): To remove highly polar or non-polar impurities, the crude extract can be partitioned between two immiscible solvents (e.g., hexane and methanol/water). The this compound will preferentially partition into the less polar phase (hexane).
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just above the silica gel bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. Load the sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Fraction Analysis: Analyze the collected fractions using TLC or GC-MS to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.
Protocol 3: High-Resolution Purification by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified fraction containing this compound in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for sesquiterpene purification.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed.
-
Detection: A UV detector is suitable if the compound has a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer (MS) can be used for non-UV active compounds.
-
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.
-
Solvent Removal: Remove the mobile phase solvents from the collected fraction, typically by rotary evaporation or lyophilization, to yield the pure compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-1572658) [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eremophilane sesquiterpenes from Ligularia myriocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eremophilane Sesquiterpenes from the Genus Ligularia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of Complex Sesquiterpene Mixtures
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of complex sesquiterpene mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Question 1: I am seeing poor recovery of sesquiterpenes in my analysis. What could be the cause and how can I improve it?
Answer: Poor recovery of sesquiterpenes is a common issue, primarily due to their lower volatility compared to monoterpenes.[1] Several factors in your sample preparation and introduction method could be contributing to this.
Troubleshooting Steps:
-
Evaluate Your Sampling Method: Headspace sampling is a popular method for terpene analysis, but it may result in poorer recovery for less volatile sesquiterpenes.[1] Consider switching to liquid injection, which can show better recovery for these compounds.[1] However, be mindful that liquid injection may introduce more non-volatile components into your system, potentially requiring more frequent inlet maintenance.
-
Optimize Headspace Parameters: If using headspace analysis, you can improve the recovery of less volatile sesquiterpenes by adding a carrier solvent like water and salt (NaCl) or glycerol to your vial.[1] The addition of salt increases the vapor pressure of the analytes, enhancing their concentration in the headspace.[1]
-
Consider Solid Phase Microextraction (SPME): SPME is a solvent-less technique where analytes are adsorbed or absorbed onto a coated fiber.[2] For sesquiterpenes, a divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber can be effective.[1] If you are already using headspace SPME, try direct immersion (DI) SPME to ensure better capture of less volatile sesquiterpenes.[1]
-
Prevent Analyte Loss during Sample Preparation: The heat generated during grinding of plant material can lead to the loss of volatile compounds. To mitigate this, consider freezing samples before grinding or grinding them under liquid nitrogen.[1] Additionally, keeping samples and solvents chilled and storing samples frozen can help preserve terpenes.[1]
Question 2: What is a good starting point for a sample preparation protocol for analyzing sesquiterpenes in a plant matrix using HS-SPME-GC-MS?
Answer: A solid-phase microextraction (SPME) method is an excellent solvent-free option for extracting volatile and semi-volatile compounds from complex matrices. Here is a detailed protocol that can be adapted for your specific needs.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber with a 50/30 µm film thickness is a good choice for the broad range of polarities found in sesquiterpene mixtures.
-
Sample Preparation:
-
Weigh a consistent amount of your homogenized plant sample (e.g., 1-2 grams) into a headspace vial (e.g., 20 mL).
-
Add a saturated solution of NaCl to the vial to aid in the partitioning of analytes into the headspace.
-
-
Extraction:
-
Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60°C).
-
Equilibrate the sample for a set time (e.g., 15 minutes) to allow the volatiles to move into the headspace.[3]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continuous agitation.
-
-
Desorption:
Chromatographic Separation
Question 3: I am struggling with the co-elution of sesquiterpene isomers. How can I improve their separation?
Answer: The structural similarity of sesquiterpene isomers makes their chromatographic separation challenging.[4] Here are several strategies to improve the resolution of co-eluting peaks:
Troubleshooting Steps:
-
Optimize the GC Oven Temperature Program:
-
Adjust Carrier Gas Flow Rate: While it may seem counterintuitive, increasing the carrier gas flow rate can sometimes lead to narrower, sharper peaks and better resolution, assuming your MS vacuum system can handle the increased flow.[5]
-
Select an Appropriate GC Column: The choice of stationary phase is critical for separating isomers.
-
Consider a Longer Column: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and can improve the separation of complex mixtures.[3]
-
Utilize Comprehensive Two-Dimensional GC (GCxGC): For extremely complex mixtures, GCxGC-MS offers significantly higher peak capacity and resolving power, making it an excellent tool for separating isomeric sesquiterpenes.[8]
Question 4: Can you provide a table with starting GC-MS parameters for sesquiterpene analysis?
Answer: Certainly. The following table provides a set of typical starting parameters for the GC-MS analysis of sesquiterpenes. These may need to be optimized for your specific application and instrument.
Data Presentation: GC-MS Method Parameters
| Parameter | Setting 1 (General Purpose) | Setting 2 (Enhanced Resolution) |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm)[7] | CP-Wax 52 CB (60 m x 0.25 mm, 0.25 µm)[3] |
| Injection Mode | Splitless | Split (e.g., 40:1)[9] |
| Injector Temp. | 250 °C[9] | 260 °C[3] |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min |
| Oven Program | 50°C (2 min), then 10°C/min to 130°C, then 30°C/min to 290°C (10 min hold)[7] | 45°C (5 min), then 10°C/min to 80°C, then 2°C/min to 240°C[3] |
| Transfer Line Temp. | 280 °C | 250 °C[3] |
| Ion Source Temp. | 230 °C[9] | 220 °C |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Ionization Energy | 70 eV[9] | 70 eV |
| Mass Scan Range | 33 - 350 amu[9] | 40 - 200 m/z[3] |
Mass Spectral Interpretation and Identification
Question 5: The mass spectral library match for my peak is ambiguous, with several sesquiterpenes having similar match scores. How can I confidently identify the compound?
Answer: This is a very common challenge in sesquiterpene analysis because isomers often produce very similar mass spectra.[4] Relying solely on the mass spectrum is often insufficient for unambiguous identification.
Troubleshooting Steps:
-
Use Linear Retention Indices (LRI): The most reliable method to differentiate isomers is to calculate and compare Linear Retention Indices. This involves running a series of n-alkanes under the same chromatographic conditions as your sample. The retention time of your unknown peak is then used to calculate its LRI, which can be compared to literature values for confident identification.[3]
-
Analyze Authentic Standards: Whenever possible, the gold standard for identification is to inject a pure, authenticated standard of the suspected compound and compare its retention time and mass spectrum to your unknown peak under identical conditions.[8]
-
Consider the Source of the Sample: The biological source of your sample can provide clues. Certain plants are known to produce specific sesquiterpenes, which can help you narrow down the possibilities.
-
Evaluate the Quality of the Mass Spectrum: Poor library matches can also result from co-eluting peaks or a high background signal. Ensure you are performing background subtraction on your peak of interest.
Question 6: I am not detecting any diterpenes in my sample, even though I expect them to be present. What could be the problem?
Answer: Diterpenes are significantly less volatile than sesquiterpenes and may not be amenable to standard GC-MS conditions.
Troubleshooting Steps:
-
Increase Final Oven Temperature and Hold Time: To elute heavier compounds like diterpenes, you may need to increase the final temperature of your GC oven program (e.g., to 280-300°C) and include a longer hold time at this temperature (e.g., 20-30 minutes).[10]
-
Check for Cold Spots: Ensure that your GC-MS transfer line and ion source temperatures are sufficiently high to prevent condensation of these less volatile compounds.
-
Consider Derivatization: For diterpenes with polar functional groups, derivatization can increase their volatility and improve their chromatographic behavior.
Visualizations
Caption: A logical workflow for troubleshooting common issues in GC-MS analysis.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing (+)-eremophilene Production in Engineered Yeast Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of (+)-eremophilene in engineered Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when aiming to produce this compound in S. cerevisiae?
A1: The foundational step is the successful expression of a functional this compound synthase in your yeast strain. This involves codon-optimizing the synthase gene for yeast expression and choosing a suitable expression vector and promoter. A common starting point is to use a high-copy plasmid with a strong constitutive or inducible promoter to drive the expression of the this compound synthase.
Q2: Why is the precursor supply of farnesyl pyrophosphate (FPP) a critical bottleneck?
A2: this compound is a sesquiterpene synthesized from the precursor molecule farnesyl pyrophosphate (FPP), which is naturally produced by the yeast's mevalonate (MVA) pathway.[1] In wild-type yeast, the majority of FPP is directed towards the synthesis of essential sterols, like ergosterol, by the enzyme squalene synthase (encoded by the ERG9 gene).[2] Therefore, the endogenous pool of FPP available for conversion to this compound is limited, creating a significant bottleneck for high-yield production.
Q3: What are the most common metabolic engineering strategies to increase FPP availability?
A3: Several key strategies are employed to channel more carbon flux towards FPP:
-
Overexpression of key MVA pathway enzymes: A crucial rate-limiting step in the MVA pathway is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase. Overexpressing a truncated, soluble version of this enzyme (tHMG1) is a widely adopted and effective strategy.[3] Other enzymes in the pathway, such as FPP synthase (encoded by ERG20), can also be overexpressed.[3]
-
Downregulation of competing pathways: To prevent the diversion of FPP to sterol biosynthesis, the expression of the ERG9 gene, which encodes squalene synthase, is often downregulated. This can be achieved by replacing its native promoter with a weaker or inducible promoter.[4][5]
-
Upregulation of transcriptional activators: The transcription factor UPC2-1, a mutant form of UPC2, can globally upregulate the genes in the MVA pathway, leading to increased FPP production.[6]
Q4: Can cofactor imbalance limit this compound production?
A4: Yes, cofactor availability, particularly NADPH, is crucial for the efficient functioning of the MVA pathway. The enzyme HMG-CoA reductase requires two molecules of NADPH for each molecule of mevalonate produced. Enhancing the NADPH supply, for instance by manipulating enzymes in the pentose phosphate pathway or amino acid metabolism, can improve sesquiterpene production.
Q5: Is this compound toxic to yeast cells, and how can this be mitigated?
A5: High concentrations of many terpenes, including sesquiterpenes, can be toxic to yeast, affecting membrane integrity and overall cell health. A common strategy to mitigate toxicity is to use a two-phase fermentation system. An immiscible organic solvent, such as dodecane, is overlaid on the culture medium to sequester the produced this compound, thereby reducing its concentration in the aqueous phase and minimizing its toxic effects on the cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low this compound production | 1. Non-functional this compound synthase. 2. Inefficient expression of the synthase gene. 3. Insufficient precursor (FPP) supply. | 1. Verify the sequence of your synthase gene. Test the enzyme's activity in vitro if possible. 2. Use a stronger promoter (e.g., TEF1, GPD). Codon-optimize the gene for S. cerevisiae. 3. Implement metabolic engineering strategies to boost the MVA pathway (see FAQs). Start by overexpressing tHMG1. |
| Low yield despite metabolic engineering | 1. Suboptimal fermentation conditions. 2. Product toxicity. 3. Cofactor (NADPH) limitation. 4. Degradation of the product. | 1. Optimize temperature (a lower temperature of around 25°C can sometimes improve production), pH, and media composition.[7] 2. Implement a two-phase fermentation with an organic overlay (e.g., dodecane). 3. Co-express enzymes that regenerate NADPH. 4. Check for the presence of degradation byproducts via GC-MS and consider engineering degradation pathways. |
| Accumulation of intermediate metabolites (e.g., farnesol) | 1. Imbalance in the MVA pathway. 2. High levels of FPP are being dephosphorylated. | 1. Fine-tune the expression levels of MVA pathway genes. Overexpression of all genes may not be optimal. 2. This can be an indicator of a highly active MVA pathway but an inefficient terpene synthase. Re-evaluate the expression and activity of your this compound synthase. |
| Poor cell growth after genetic modifications | 1. Metabolic burden from overexpression of multiple genes. 2. Toxicity from downregulated essential pathways (e.g., sterol synthesis). | 1. Use weaker promoters or integrate genes into the genome instead of using high-copy plasmids. 2. If ERG9 is strongly repressed, supplement the medium with ergosterol or cholesterol to maintain cell viability. |
| Inconsistent results between experiments | 1. Plasmid instability. 2. Variability in inoculum preparation. 3. Inconsistent fermentation conditions. | 1. Integrate the expression cassettes into the yeast genome for stable expression. 2. Standardize your pre-culture conditions (age, cell density). 3. Ensure consistent media preparation, pH, temperature, and aeration. |
Quantitative Data from Engineered Yeast Systems
Disclaimer: The following data is for the production of sesquiterpenes structurally related to this compound and serves as a benchmark for what can be achieved with similar metabolic engineering strategies in S. cerevisiae.
Table 1: Production of α-Santalene in Engineered S. cerevisiae
| Strain Engineering Strategy | Titer (mg/L) | Yield (Cmmol/g biomass/h) | Reference |
| Reference strain with α-santalene synthase | - | - | [8] |
| + Overexpression of tHMG1, ERG20, UPC2-1 | - | 0.036 | [8] |
| + Downregulation of ERG9 | 164.7 | - | [5] |
| + Knockout of CIT2 and MLS1 | 4-fold increase | - | [6] |
| Fed-batch fermentation with RQ-controlled feed | 163 | - | [6] |
Table 2: Production of (+)-Valencene and Related Sesquiterpenoids in Engineered S. cerevisiae
| Strain Engineering Strategy | Titer (mg/L of cell culture) | Reference |
| Initial strain with (+)-valencene synthase | ~2.8 | [7] |
| + Promoter change, ROX1 knockout, ERG9 inhibition, tHMG1 overexpression | 157.8 | [7] |
Experimental Protocols
Protocol 1: Construction of a Yeast Expression Plasmid for this compound Synthase
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequence for this compound synthase, codon-optimized for S. cerevisiae expression.
-
Vector Selection: Choose a suitable high-copy yeast expression vector (e.g., pYES2 or a pRS series vector) containing a strong promoter (e.g., PGAL1 for inducible expression or PTEF1 for constitutive expression) and a terminator (e.g., TCYC1).
-
Cloning: Use standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly) to insert the codon-optimized this compound synthase gene between the promoter and terminator sequences of the expression vector.
-
Verification: Verify the sequence of the final plasmid construct by Sanger sequencing.
Protocol 2: Transformation of S. cerevisiae
-
Prepare Competent Cells:
-
Inoculate a single colony of your desired S. cerevisiae strain (e.g., BY4741) into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water.
-
Resuspend the cells in 1 mL of a freshly prepared transformation mix (100 mM Lithium Acetate, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
-
Transformation:
-
In a microfuge tube, mix 100 µL of competent cells with 1 µg of the plasmid DNA and 5 µL of carrier DNA (e.g., sheared salmon sperm DNA).
-
Add 600 µL of a freshly prepared PEG solution (40% w/v PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Vortex thoroughly and incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in 100 µL of sterile water.
-
Plate the entire cell suspension onto selective synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., uracil for a URA3-marked plasmid).
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
-
Protocol 3: Cultivation and Extraction of this compound
-
Cultivation:
-
Inoculate a single colony of the transformed yeast into 5 mL of selective SC medium and grow overnight at 30°C.
-
Inoculate a larger culture (e.g., 50 mL of selective SC medium in a 250 mL flask) with the overnight culture to an initial OD600 of ~0.1.
-
If using an inducible promoter (e.g., PGAL1), grow the cells in medium with a non-inducing carbon source (e.g., raffinose) and then add the inducing agent (e.g., galactose) when the culture reaches mid-log phase.
-
For two-phase fermentation, add a 10% (v/v) overlay of an organic solvent (e.g., dodecane) to the culture medium at the time of inoculation or induction.
-
Incubate the culture at 30°C (or an optimized temperature) with shaking for 48-72 hours.
-
-
Extraction:
-
If using a two-phase system, carefully remove the organic layer containing the this compound.
-
If not using an overlay, extract the whole culture broth. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate or hexane) to the culture.
-
Vortex vigorously for 5 minutes.
-
Separate the organic and aqueous phases by centrifugation at 3,000 x g for 10 minutes.
-
Carefully collect the organic phase.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The extract can be concentrated under a stream of nitrogen if necessary before analysis.
-
Protocol 4: Quantification of this compound by GC-MS
-
Sample Preparation: Prepare a standard curve of authentic this compound of known concentrations in the same solvent used for extraction. Add an internal standard (e.g., caryophyllene or another sesquiterpene not produced by the yeast) to both the standards and the samples for accurate quantification.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 70°C), holds for 1-2 minutes, then ramps up to a high temperature (e.g., 250-300°C) to elute the compounds.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify the this compound peak by its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of this compound.
-
-
Data Analysis: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of this compound by comparing its peak area (normalized to the internal standard) to the standard curve.
Visualizations
Caption: Engineered Mevalonate Pathway for this compound Production.
Caption: Experimental Workflow for this compound Production.
Caption: Troubleshooting Decision Tree for Low this compound Yield.
References
- 1. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fermentation for (+)-Eremophilene Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for (+)-eremophilene biosynthesis. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to facilitate successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound in engineered microbes?
A1: In commonly used host organisms like Escherichia coli, this compound is typically produced by introducing a heterologous metabolic pathway. The biosynthesis relies on converting a central carbon source, like glucose, into the universal sesquiterpene precursor, farnesyl diphosphate (FPP). This is most often achieved using the mevalonate (MVA) pathway, which is more efficient for terpene production in engineered E. coli compared to the native methylerythritol 4-phosphate (MEP) pathway.[1] The FPP is then converted into this compound by a specific terpene synthase enzyme.[2]
Q2: Which host organism is best for producing this compound?
A2: Escherichia coli is a versatile and popular choice for producing terpenes like this compound because it is well-understood and grows quickly.[3] However, the best host can depend on several factors. For instance, if the terpene synthase gene is derived from a eukaryote, a yeast host like Saccharomyces cerevisiae might lead to better protein expression and higher yields.[3] It is crucial to select a host that is not inhibited by the final product, as terpenes can be toxic to some microbes.[3]
Q3: What is the difference between batch, fed-batch, and continuous fermentation, and which is recommended?
A3:
-
Batch Fermentation: All nutrients are provided at the beginning of the process. While simple to set up, yields are often limited by nutrient depletion and the accumulation of toxic byproducts.[3][4]
-
Fed-Batch Fermentation: Nutrients are added incrementally throughout the fermentation process. This method allows for greater control over cell growth and metabolism, prevents substrate inhibition, and is generally recommended for achieving high cell densities and product titers.[3][4][5]
-
Continuous Fermentation: Fresh medium is continuously added while culture liquid is simultaneously removed. This can maintain the culture in a prolonged state of exponential growth for very high productivity, but it is more complex to set up and control.[3]
For optimizing this compound production, fed-batch fermentation is the most effective and commonly used strategy in a research and development setting.[5][6][7]
Section 2: Troubleshooting Guide
Q1: I have low or no this compound yield, but cell growth appears normal. What are the potential causes and solutions?
A1: This issue often points to problems within the biosynthetic pathway itself rather than overall cell health.
-
Potential Cause 1: Inefficient Terpene Synthase Activity. The enzyme converting FPP to this compound may have low expression or activity.
-
Solution: Optimize induction conditions (e.g., IPTG concentration, induction time). Lowering the temperature (e.g., to 20-30°C) after induction can improve protein folding and solubility, preventing the formation of inactive inclusion bodies.[8]
-
-
Potential Cause 2: Precursor (FPP) Limitation. The MVA pathway may not be producing enough FPP to support high-level synthesis.
-
Solution: Ensure all enzymes in the MVA pathway are expressed in a balanced manner. Overexpressing key upstream enzymes can sometimes alleviate bottlenecks.
-
-
Potential Cause 3: Product Volatility or Degradation. this compound is a volatile compound and may be lost through evaporation, especially at higher fermentation temperatures.
-
Solution: Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to the culture medium. This solvent can capture the volatile product and also reduce its potential toxicity to the cells.[8]
-
-
Potential Cause 4: Incorrect pH. The optimal pH for the terpene synthase may differ from the optimal pH for cell growth.
Q2: My fermentation is experiencing poor or slow cell growth. What should I check?
A2: Poor cell growth is typically related to suboptimal culture conditions or media composition.
-
Potential Cause 1: Suboptimal Temperature. The temperature may be too high or too low for the host organism.
-
Solution: Ensure the fermentation temperature is set to the optimal value for your specific strain (typically 37°C for E. coli growth).[7]
-
-
Potential Cause 2: Suboptimal pH. The pH of the medium may have drifted into a range that inhibits growth.
-
Potential Cause 3: Nutrient Limitation. An essential nutrient in the medium, such as the carbon or nitrogen source, may be depleted.
-
Potential Cause 4: Lack of Oxygen. Insufficient dissolved oxygen (DO) is a common issue in high-density cultures.
-
Solution: Increase the agitation speed and/or airflow to maintain a sufficient DO level (e.g., above 20-30%).[9]
-
-
Potential Cause 5: Product Toxicity. The accumulating this compound or other metabolic byproducts (like acetate) may be toxic to the cells.
Q3: The fermentation is foaming excessively. What can I do?
A3: Foaming is a common issue caused by carbon dioxide production, cell lysis, and protein content in the medium.[12]
-
Solution 1: Add an antifoaming agent (e.g., Antifoam 204) as needed. Bioreactors can be equipped with foam sensors and automated antifoam addition systems.
-
Solution 2: Reduce the agitation speed temporarily, but be mindful of maintaining adequate dissolved oxygen levels.
-
Solution 3: Ensure the initial volume of the medium in the fermenter is not too high, leaving sufficient headspace.
Section 3: Data Presentation: Optimizing Fermentation Parameters
The following tables summarize the typical effects of key fermentation parameters on sesquiterpene production in engineered microbes. The exact optimal values for this compound should be determined experimentally.
Table 1: Effect of Temperature on Sesquiterpene Production
| Temperature (°C) | Typical Effect on Cell Growth | Typical Effect on Sesquiterpene Titer | Rationale |
| 37 | Optimal for E. coli biomass accumulation. | Often lower. | High temperatures can lead to enzyme inactivation (inclusion bodies) and increased product volatility.[8] |
| 30 | Slightly reduced growth rate. | Often improved. | A good balance between cell growth and protein expression.[8] |
| 20-25 | Significantly reduced growth rate. | Frequently the highest. | Lower temperatures enhance correct protein folding and minimize the loss of volatile products.[8] |
Table 2: Effect of pH on Cell Growth and Product Formation
| pH Level | Typical Effect on Cell Growth (E. coli) | Typical Effect on Product Titer | Rationale |
| < 6.5 | Inhibited growth. | Highly variable; often reduced. | Acidic conditions can stress cells and reduce enzymatic activity.[10] |
| 6.5 - 7.5 | Optimal range. | Often optimal. | Maintains cellular homeostasis and enzyme function. The optimal pH for production may be slightly different from the optimum for growth.[8][9][13] |
| > 8.0 | Strongly inhibited growth. | Generally poor. | Alkaline conditions can be detrimental to cell viability and disrupt metabolic processes.[10] |
Table 3: Comparison of Common Carbon Sources
| Carbon Source | Typical Biomass Yield | Typical Product Yield | Considerations |
| Glucose | High | High | The standard choice. Prone to causing acetate accumulation at high concentrations, requiring controlled feeding.[14][15] |
| Glycerol | Moderate to High | Moderate to High | Less prone to cause acetate accumulation. Can be a cost-effective alternative. |
| Fructose | High | Variable | Metabolized differently than glucose, which can alter metabolic fluxes and impact precursor availability.[16][17] |
Table 4: Comparison of Common Nitrogen Sources
| Nitrogen Source | Typical Biomass Yield | Typical Product Yield | Considerations |
| Ammonium Salts (e.g., (NH₄)₂SO₄) | Good | Good | A simple and defined nitrogen source. Can cause a drop in pH if not controlled.[15] |
| Yeast Extract | Excellent | Excellent | A complex source providing amino acids, vitamins, and growth factors. Can significantly boost both growth and productivity.[18][19] |
| Peptone/Tryptone | Excellent | Excellent | Similar to yeast extract, provides a rich source of nutrients.[18] |
| Cottonseed Flour | Excellent | Excellent | A cost-effective complex nitrogen source that can lead to high blastospore production.[18] |
Section 4: Experimental Protocols
Protocol 1: Shake Flask Cultivation for Strain and Condition Screening
This protocol is designed for initial testing of different engineered strains or preliminary optimization of media and induction conditions.
-
Inoculum Preparation:
-
Pick a single colony of the engineered E. coli strain from an agar plate.
-
Inoculate 5 mL of LB medium (or other suitable seed medium) containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
-
Production Culture:
-
In a 250 mL baffled flask, add 50 mL of the desired production medium (e.g., M9 minimal medium or a semi-defined medium like TB).
-
Inoculate the production medium with the overnight culture to a starting OD₆₀₀ of 0.1.
-
Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction and Production:
-
Lower the temperature of the incubator shaker to the desired production temperature (e.g., 25°C). Allow the culture to acclimate for 20 minutes.
-
Add the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM).
-
Add 10% (v/v) of a sterile organic solvent (e.g., dodecane) to the flask to capture the this compound.
-
Continue incubation for 24-72 hours.
-
-
Sampling and Analysis:
-
At desired time points, take a sample from the organic phase.
-
Analyze the concentration of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: High-Density Fed-Batch Fermentation
This protocol outlines a general strategy for producing this compound in a controlled 5-L bioreactor.
-
Bioreactor Preparation:
-
Prepare and sterilize the 5-L fermenter containing 3 L of the defined batch medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Inoculum:
-
Prepare a 200 mL seed culture by growing the strain in seed medium overnight at 37°C.
-
-
Batch Phase:
-
Inoculate the fermenter with the seed culture.
-
Set initial conditions: Temperature = 37°C, pH = 7.0 (controlled with NH₄OH), DO = maintained at 30% by cascading agitation (400-900 rpm) and airflow.
-
Allow the culture to grow until the initial carbon source in the batch medium is nearly depleted. This is often indicated by a sharp spike in the DO reading.
-
-
Fed-Batch Phase:
-
Initiate the feeding of a highly concentrated nutrient solution (containing the primary carbon source, e.g., 500 g/L glucose, and nitrogen source).
-
The feed rate can be controlled to maintain a specific growth rate or can be linked to a parameter like pH or DO to avoid overfeeding and acetate accumulation.[9] A common strategy is to start a slow exponential feed.
-
-
Induction and Production Phase:
-
When the cell density (OD₆₀₀) reaches a high level (e.g., 40-50), lower the temperature to the optimal production temperature (e.g., 25°C).
-
Add the inducer (e.g., IPTG).
-
Add the organic solvent overlay (e.g., 500 mL of sterile dodecane).
-
Continue the nutrient feed at a reduced rate to maintain cell viability and support product synthesis for another 48-72 hours.
-
-
Harvest and Analysis:
-
Stop the fermentation. Allow the organic and aqueous layers to separate.
-
Collect the organic layer for product quantification by GC-MS.
-
Collect a cell sample to measure final cell density (OD₆₀₀ and dry cell weight).
-
Section 5: Visualizations and Workflows
Caption: The heterologous MVA pathway for this compound biosynthesis in E. coli.
Caption: A logical workflow for the optimization of this compound fermentation.
Caption: A troubleshooting logic tree for diagnosing low this compound yield.
References
- 1. Highly efficient biosynthesis of β-caryophyllene with a new sesquiterpene synthase from tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1572658) [evitachem.com]
- 3. Fermentation problems and how to solve them - Ingenza [ingenza.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vetdergikafkas.org [vetdergikafkas.org]
- 10. THE EFFECT OF pH ON GROWTH, PROTEIN SYNTHESIS, AND LIPID-RICH PARTICLES OF CULTURED MAMMALIAN CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. the5thingredient.com [the5thingredient.com]
- 12. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 13. mdpi.com [mdpi.com]
- 14. Influence of Carbon Sources on the Phenolic Compound Production by Euglena gracilis Using an Untargeted Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of fermentation conditions for the biosynthesis of L-threonine by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Complex nitrogen sources from agro-industrial byproducts: impact on production, multi-stress tolerance, virulence, and quality of Beauveria bassiana blastospores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Preventing degradation of (+)-eremophilene during extraction and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (+)-eremophilene during extraction and storage.
FAQs: Quick Answers to Common Questions
Q1: What are the main factors that cause this compound degradation?
A1: this compound, a volatile sesquiterpene, is primarily susceptible to degradation through oxidation.[1] Key environmental factors that accelerate degradation include exposure to:
-
Oxygen (Air): The double bonds in the eremophilene structure are prone to oxidation.
-
Light: UV radiation can provide the energy to initiate and propagate oxidative reactions.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and isomerization.[1]
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.[2]
-
Inappropriate pH: Extreme pH conditions can potentially lead to structural rearrangements, although specific data on this compound is limited.
Q2: Which extraction method is best for preserving this compound?
A2: The ideal extraction method minimizes exposure to heat and oxygen. While there is no single "best" method, techniques that operate at lower temperatures and allow for inert atmospheres are preferable.
-
Supercritical CO2 (scCO2) Extraction: This method uses carbon dioxide at a relatively low critical temperature (31°C), minimizing thermal degradation.[1][3] It is highly tunable to selectively extract specific compounds.
-
Hydrocarbon Extraction: Using solvents with low boiling points allows for their removal at lower temperatures, thus preserving delicate terpenes.
-
Solvent Extraction under Inert Atmosphere: Performing solvent extractions under a blanket of inert gas like nitrogen or argon can significantly reduce oxidative degradation.
Q3: How should I store purified this compound or extracts containing it?
A3: Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended:
-
Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer.
-
Atmosphere: Displace oxygen from the storage container by flushing with an inert gas (nitrogen or argon) before sealing.
-
Light: Use amber glass vials or wrap containers in aluminum foil to protect from light.
-
Solvent: If in solution, use a high-purity, degassed solvent.
Q4: Can I use antioxidants to protect this compound?
A4: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation. Common choices for non-polar compounds like terpenes include:
-
Butylated Hydroxytoluene (BHT)
-
Butylated Hydroxyanisole (BHA)
-
α-Tocopherol (Vitamin E)
The effectiveness of these antioxidants can vary, and it is recommended to conduct small-scale stability studies to determine the optimal antioxidant and concentration for your specific application.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | - Use a lower extraction temperature. For steam distillation, consider vacuum distillation to lower the boiling point of water.[5] - If using solvent extraction, ensure the solvent is degassed and perform the extraction under an inert atmosphere (e.g., nitrogen blanket). - Minimize extraction time. |
| Incomplete extraction | - Ensure the plant material is adequately ground to increase surface area. - Optimize the solvent-to-solid ratio to ensure complete wetting of the plant material. - For scCO2 extraction, adjust pressure and temperature to optimize the solubility of this compound. |
| Loss during solvent removal | - Use a rotary evaporator with a vacuum and a controlled, low-temperature water bath. - Avoid evaporating to complete dryness, which can lead to the loss of volatile compounds. |
Issue 2: Degradation of this compound Detected in Stored Samples (e.g., by GC-MS)
| Possible Cause | Troubleshooting Step |
| Oxidation due to air exposure | - Ensure storage vials are properly sealed with high-quality caps and septa. - Before sealing, flush the headspace of the vial with a stream of inert gas (nitrogen or argon). - For frequently accessed samples, consider aliquoting into smaller, single-use vials to minimize repeated exposure to air. |
| Photodegradation | - Store samples in amber glass vials or wrap clear vials in aluminum foil. - Store vials in a dark location, such as a freezer or a light-proof box. |
| Thermal degradation | - Confirm that the storage temperature is consistently maintained at or below the recommended -20°C. - Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. |
| Contamination with catalysts | - Use high-purity solvents and reagents. - Ensure all glassware is thoroughly cleaned to remove any trace metal residues. |
Experimental Protocols
Protocol 1: Inert Atmosphere Solvent Extraction of this compound
This protocol describes a method for solvent extraction while minimizing exposure to oxygen.
Materials:
-
Dried and ground plant material
-
Degassed hexane (or other suitable non-polar solvent)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or argon gas supply with a manifold
-
Schlenk line (optional, for more rigorous inert atmosphere)
-
Rotary evaporator
Procedure:
-
Assemble the extraction apparatus (round-bottom flask, condenser, and magnetic stirrer).
-
Place the ground plant material and a stir bar in the round-bottom flask.
-
Flush the entire apparatus with nitrogen or argon for 10-15 minutes to displace air.
-
While maintaining a positive pressure of the inert gas, add the degassed hexane to the flask via a cannula or a dropping funnel.
-
Begin stirring and, if necessary, gentle heating.
-
Maintain a slow, continuous flow of the inert gas through the apparatus during the entire extraction period.
-
After the extraction is complete, allow the mixture to cool to room temperature under the inert atmosphere.
-
Filter the mixture under a stream of inert gas to separate the extract from the plant material.
-
Concentrate the extract using a rotary evaporator, being careful to backfill with inert gas when releasing the vacuum.
Protocol 2: GC-MS Analysis for this compound and its Potential Degradation Products
This protocol provides a general method for the analysis of this compound. The parameters may need to be optimized for your specific instrument and column.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5MS)
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 180°C
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Parameters:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Analysis of Degradation: Degradation of this compound will likely result in the formation of oxidation products. When analyzing your chromatograms, look for new peaks that appear or increase in intensity over time in your stored samples compared to a freshly prepared standard. These new peaks may correspond to epoxides, alcohols, or ketones of eremophilene. Mass spectral analysis of these new peaks can help in their identification by comparing the fragmentation patterns to known terpene oxidation products.
Data Presentation
While specific quantitative data for the degradation of this compound is not widely available in the public domain, the following table provides a conceptual framework for how to present such data once obtained from stability studies.
Table 1: Hypothetical Degradation of this compound under Various Storage Conditions over 30 Days
| Storage Condition | Antioxidant | Day 0 (% Purity) | Day 15 (% Purity) | Day 30 (% Purity) |
| 25°C, Exposed to Light | None | 99.5 | 75.2 | 50.1 |
| 25°C, In Dark | None | 99.5 | 88.9 | 78.3 |
| 4°C, In Dark | None | 99.5 | 97.1 | 94.5 |
| -20°C, In Dark | None | 99.5 | 99.2 | 98.9 |
| 25°C, Exposed to Light | 0.1% BHT | 99.4 | 85.6 | 72.3 |
| 25°C, Exposed to Light | 0.1% α-Tocopherol | 99.5 | 83.1 | 68.9 |
| -20°C, In Dark, N2 | None | 99.5 | 99.4 | 99.3 |
Visualizations
Below are diagrams illustrating key workflows and concepts for preventing the degradation of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. redalyc.org [redalyc.org]
- 3. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidizing potentials of BHA, BHT, TBHQ, tocopherol, and oxygen absorber incorporated in a Ghanaian fermented fish product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
Method refinement for separating (+)-eremophilene from isomeric impurities
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining methods for the separation of (+)-eremophilene from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: The main challenge lies in the structural similarity and close physicochemical properties of sesquiterpene isomers, such as similar boiling points and polarities. This makes separation by traditional methods like simple distillation difficult and often requires high-resolution chromatographic techniques. Many semiochemicals, which include terpenes, consist of specific mixtures of stereoisomers, and other stereoisomers can be inactive or even repellent, making precise separation critical.[1]
Q2: Which analytical techniques are best for identifying and quantifying this compound and its impurities in a mixture?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the qualitative and quantitative analysis of volatile compounds like this compound.[2] It separates the individual components, which are then identified based on their mass spectra.[2] For chiral analysis and separation of stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is often employed.[3]
Q3: What are the most effective preparative techniques for isolating pure this compound?
A3: A combination of chromatographic methods is often most effective. Techniques like preparative gas chromatography (prep-GC), High-Performance Liquid Chromatography (HPLC), and Centrifugal Partition Chromatography (CPC) have shown success in separating sesquiterpenoid mixtures.[4][5][6] For larger scales, vacuum fractional distillation can be used to separate fractions based on boiling point differences under reduced pressure, which minimizes thermal degradation.[7][8]
Q4: Can I use fractional distillation to separate this compound from its isomers?
A4: Yes, vacuum fractional distillation is a viable method, especially for an initial enrichment of the desired fraction.[7][9] Since terpenes can be thermally unstable, distillation must be performed under vacuum to lower the boiling points and prevent decomposition.[10][11] The efficiency of the separation depends heavily on the column's theoretical plates, reflux ratio, and the pressure control.[8]
Q5: How can I remove non-terpene impurities from my initial extract?
A5: Initial purification can be achieved through liquid-liquid extraction. For instance, washing an n-hexane or n-octane solution containing the terpenes with an alkaline 50% methanol solution can effectively remove acidic impurities like free fatty acids that may be produced by host organisms in biosynthetic production systems.[6]
Troubleshooting Guide
Problem: Poor resolution between isomeric peaks in HPLC/GC analysis.
| Possible Cause | Suggested Solution |
| Inappropriate Column | For HPLC, use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl). For chiral isomers, a chiral stationary phase is necessary.[3] For GC, select a column with a different polarity stationary phase. |
| Incorrect Mobile Phase / Carrier Gas Flow | Optimize the mobile phase composition (for HPLC) or the carrier gas flow rate (for GC). In HPLC, adjusting the solvent ratio or pH can significantly impact selectivity.[3] |
| Suboptimal Temperature | For GC, implement a temperature gradient (oven program) to improve separation. For HPLC, controlling the column temperature can affect retention times and selectivity. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. Overloading the column leads to peak broadening and poor resolution. |
Problem: Low yield of purified this compound after chromatographic separation.
| Possible Cause | Suggested Solution |
| Compound Loss During Solvent Evaporation | Use a rotary evaporator under controlled vacuum and a moderate temperature water bath to prevent loss of the volatile sesquiterpenes. |
| Irreversible Adsorption on Column | This can occur with highly active stationary phases like silica gel. Deactivate the silica gel with a small amount of water or use a less active stationary phase like alumina. Alternatively, use reverse-phase chromatography. |
| Co-elution with Other Impurities | If the target compound is not fully separated, the collected fraction will be impure, leading to a lower yield of the pure substance after subsequent steps. Re-optimize the chromatographic method for better separation.[4] |
| Incomplete Elution from the Column | Ensure the mobile phase is strong enough to elute all the compound of interest. At the end of a run, flush the column with a strong solvent to recover any strongly retained material. |
Problem: Suspected thermal degradation of the sample during GC analysis or distillation.
| Possible Cause | Suggested Solution |
| High Injector Temperature (GC) | Lower the injector port temperature. While it needs to be high enough to volatilize the sample, excessive heat can cause degradation of thermally labile compounds like sesquiterpenes. |
| High Distillation Temperature | Perform distillation under a high vacuum to reduce the boiling point of the compounds.[10][11] Most terpenes are thermally unstable and can decompose at high temperatures.[11] |
| Catalytic Activity of Surfaces | Ensure the GC liner and column are inert. For distillation, use glass apparatus to minimize catalytic degradation that can occur on metal surfaces. |
Quantitative Data Summary
Table 1: Comparison of Chromatographic Techniques for Sesquiterpene Separation
| Technique | Stationary Phase | Mobile Phase / Conditions | Purity Achieved | Reference |
| Centrifugal Partition Chromatography (CPC) | n-heptane/ethyl acetate | methanol/water (5/2/5/2 v/v/v/v) | 94-100% | [4] |
| Preparative HPLC (Reversed-Phase) | Octadecyl-silica (ODS) | Gradient of Acetonitrile/Water | >95% | [6] |
| Column Chromatography | Silica Gel | Gradient of n-pentane/EtOAc | Variable, used for fractionation | [6] |
| High-Speed Counter-Current Chromatography (HSCCC) | Chloroform | Methanol/Water (1:1:1, v/v/v) | 95.5% - 98.1% (for isomers) | [12] |
Table 2: Indicative Parameters for Vacuum Fractional Distillation of Terpenes
| Parameter | Typical Range | Purpose | Reference |
| Pressure | 0.33 - 2.64 kPa | To lower the boiling point and prevent thermal degradation. | [9] |
| Cube Temperature | 67 - 96 °C | Depends on the specific terpene fraction being targeted. | [9] |
| Reflux Ratio | 1:3 to 1:14 | A higher reflux ratio generally improves separation efficiency but increases distillation time. | [9] |
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography for Fractionation
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or n-pentane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude extract containing this compound in a minimal amount of the starting mobile phase. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-pentane).[6] Gradually increase the polarity by adding a more polar solvent like ethyl acetate (EtOAc) in a stepwise or gradient manner (e.g., 1%, 2%, 5% EtOAc in n-pentane).[6]
-
Fraction Collection: Collect fractions of a fixed volume.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain the desired this compound and its isomers. Combine fractions with similar profiles for further purification.
Protocol 2: Vacuum Fractional Distillation
Caution: This procedure should be performed with appropriate safety measures, including a safety screen, due to the use of vacuum and heating.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a condenser, a vacuum adapter, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude essential oil or pre-fractionated terpene mixture into the round-bottom distillation flask. Add boiling chips or a magnetic stirrer.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).[8]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation and Fractionation: As the mixture boils, vapors will rise through the column. Control the heating rate to maintain a steady distillation rate. Collect different fractions based on the temperature readings at the distillation head. Isomeric impurities will often distill at slightly different temperatures.
-
Analysis: Analyze each collected fraction by GC-MS to determine its composition and the distribution of this compound and its isomers.
Mandatory Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for poor chromatographic peak resolution.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Eremophilene | 10219-75-7 | Benchchem [benchchem.com]
- 3. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US2631145A - Separation of essential oils into component fractions - Google Patents [patents.google.com]
- 8. Fractionating of Lemongrass (Cymbopogon citratus) Essential Oil by Vacuum Fractional Distillation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scielo.br [scielo.br]
- 12. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Increasing the efficiency of sesquiterpene synthase for (+)-eremophilene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for increasing the efficiency of sesquiterpene synthase for (+)-eremophilene production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments aimed at improving this compound yield.
Section 1: Low this compound Titer in Microbial Hosts
Q1: My engineered Saccharomyces cerevisiae (yeast) or Escherichia coli strain is producing very low levels of this compound. What are the likely bottlenecks?
A1: Low titers of this compound are often due to one or more of the following factors:
-
Insufficient Precursor Supply: The biosynthesis of this compound requires farnesyl diphosphate (FPP), which is produced through the mevalonate (MVA) pathway in yeast and the MEP pathway in bacteria (though the MVA pathway can be heterologously expressed).[1][2] A low intracellular concentration of FPP is a common limiting factor for sesquiterpene production.
-
Suboptimal Sesquiterpene Synthase Activity: The this compound synthase itself may have low catalytic efficiency (kcat/Km), poor expression, or instability in the host organism.
-
Competing Metabolic Pathways: FPP is a precursor for many essential metabolites, including sterols, ubiquinone, and other terpenes.[2][3] Native pathways in the host organism can divert FPP away from this compound synthesis.
-
Toxicity of this compound: High concentrations of sesquiterpenes can be toxic to microbial cells, leading to growth inhibition and reduced productivity.
Q2: How can I increase the intracellular pool of FPP in my engineered yeast strain?
A2: To enhance the FPP supply for this compound synthesis in S. cerevisiae, consider the following metabolic engineering strategies:
-
Overexpress Key Enzymes in the Mevalonate (MVA) Pathway: Upregulating the expression of genes such as tHMG1 (truncated 3-hydroxy-3-methylglutaryl-CoA reductase), ERG20 (farnesyl diphosphate synthase), and others in the MVA pathway can significantly increase FPP production.[2][4]
-
Downregulate Competing Pathways: Reduce the flux of FPP towards competing pathways by:
-
Downregulating the expression of ERG9, which encodes squalene synthase, a key enzyme in the sterol biosynthesis pathway.[5]
-
Knocking out or downregulating genes involved in other sesquiterpene or diterpene synthesis, if any are present.
-
-
Global Regulatory Engineering: Modulating the expression of global regulators can also impact metabolic flux. For instance, knocking out ROX1, a transcriptional repressor of hypoxic genes, has been shown to improve valencene (a related sesquiterpene) production.[2][5]
Q3: What strategies can be employed to improve the performance of the this compound synthase enzyme itself?
A3: Enhancing the catalytic efficiency and stability of the synthase is crucial. Consider these protein engineering approaches:
-
Site-Directed Mutagenesis: Based on homology modeling with known sesquiterpene synthase structures, you can identify key active site residues to mutate. For example, in the related valencene synthase, mutations have been identified that improve catalytic efficiency.[2]
-
Directed Evolution: If a high-throughput screening method is available, directed evolution can be a powerful tool to generate improved enzyme variants with enhanced activity, stability, or product specificity.[6][7]
-
Fusion Proteins: Fusing the this compound synthase to FPP synthase (ERG20 in yeast) can create a substrate channeling effect, increasing the local concentration of FPP and improving product formation. The choice of linker between the two enzymes can be critical.[2][3]
Section 2: Protein Expression and Purification Issues
Q1: I am expressing the this compound synthase in E. coli, but it is forming insoluble inclusion bodies. How can I improve its solubility?
A1: Inclusion body formation is a common problem with heterologous protein expression in E. coli. Here are several strategies to improve protein solubility:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., to 16-25°C) can slow down protein synthesis, allowing more time for proper folding.
-
Use a Weaker Promoter or Lower Inducer Concentration: This can also reduce the rate of protein synthesis and prevent aggregation.
-
Co-express Chaperones: Co-expression of molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of the recombinant protein.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), to your synthase can improve its solubility.
-
Optimize Lysis Buffer: The composition of the lysis buffer can impact protein solubility. The addition of additives like glycerol (typically 5-10%), non-ionic detergents (e.g., Triton X-100), or certain salts may help.
Q2: My purified this compound synthase shows very low activity in my in vitro assay. What could be the problem?
A2: Low activity of the purified enzyme can stem from several factors:
-
Improper Protein Folding: Even if the protein is soluble, it may not be correctly folded. Ensure that purification conditions are gentle and avoid harsh denaturants.
-
Absence of or Suboptimal Divalent Cation Concentration: Sesquiterpene synthases are typically dependent on a divalent cation, most commonly Mg²⁺, for activity. The optimal concentration of this cofactor should be determined empirically, as excess concentrations can be inhibitory. Mn²⁺ can sometimes be used as a substitute but may alter the product profile.
-
Enzyme Instability: The purified enzyme may be unstable and lose activity over time. Work on ice and consider adding stabilizing agents like glycerol or DTT to your buffers. It is also advisable to use the purified enzyme in assays as soon as possible.
-
Incorrect Assay Conditions: The pH, temperature, and buffer composition can all affect enzyme activity. The optimal pH for most sesquiterpene synthases is in the neutral to slightly basic range (pH 7.0-8.5).
Quantitative Data Summary
The following tables summarize key quantitative data for sesquiterpene synthases. While specific data for this compound synthase is limited in the public domain, data from the closely related (+)-valencene synthase and other sesquiterpene synthases are provided for comparison and as a benchmark.
Table 1: Kinetic Parameters of Selected Sesquiterpene Synthases
| Enzyme | Source Organism | Km (µM) for FPP | kcat (s-1) | kcat/Km (s-1µM-1) |
| (+)-Valencene Synthase (CnVS) | Callitropsis nootkatensis | ~1.5 | ~0.03 | ~0.02 |
| 5-epi-aristolochene Synthase (TEAS) | Nicotiana tabacum | ~0.5 | ~0.1 | ~0.2 |
| Germacrene A Synthase | Lactuca sativa | ~0.4 | ~0.04 | ~0.1 |
Note: These values can vary depending on the specific assay conditions.
Table 2: Reported Titers of (+)-Valencene in Engineered Microorganisms
| Host Organism | Engineering Strategy | Titer (mg/L) |
| Saccharomyces cerevisiae | Overexpression of MVA pathway, ERG9 downregulation | 400 |
| Saccharomyces cerevisiae | Fusion of FPP synthase and valencene synthase | 539.3[5] |
| Rhodobacter sphaeroides | Systematic metabolic engineering | 120.53[8] |
| Yarrowia lipolytica | Protein and metabolic engineering | 813[8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Activity Assay for this compound Synthase
This protocol describes a method for determining the activity of a purified or partially purified this compound synthase by detecting the product via Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Purified this compound synthase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol
-
Farnesyl diphosphate (FPP) substrate (typically 10-50 µM final concentration)
-
n-Hexane (GC grade)
-
Glass vials with Teflon-lined caps
Procedure:
-
In a glass vial, prepare the reaction mixture by combining the assay buffer and the purified enzyme.
-
Initiate the reaction by adding FPP to the desired final concentration. The total reaction volume is typically 200-500 µL.
-
Overlay the reaction mixture with an equal volume of n-hexane to capture the volatile this compound product.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by vortexing vigorously for 30 seconds to extract the sesquiterpene product into the n-hexane layer.
-
Separate the n-hexane layer and dehydrate it by passing it through a small column of anhydrous sodium sulfate.
-
Analyze the n-hexane extract by GC-MS to identify and quantify the this compound produced. Use an authentic standard for quantification.
Protocol 2: Site-Directed Mutagenesis of this compound Synthase
This protocol outlines a general procedure for introducing point mutations into the gene encoding this compound synthase using a PCR-based method.[9][10][11][12][13]
Materials:
-
Plasmid DNA containing the this compound synthase gene
-
Mutagenic primers (forward and reverse, containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., Pfu or Q5)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity polymerase, and dNTPs. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: After the PCR, add DpnI to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Sequence the plasmid to confirm the presence of the desired mutation.
Visualizations
Metabolic Pathway for Sesquiterpene Biosynthesis
Caption: The mevalonate pathway leading to the biosynthesis of this compound.
Experimental Workflow for Protein Engineering of Sesquiterpene Synthase
Caption: A typical workflow for the protein engineering of a sesquiterpene synthase.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Application of valencene and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of valencene and prospects for its production in engineered microorganisms [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. High production of valencene in Saccharomyces cerevisiae through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening and directed evolution of terpene synthase-catalyzed cylization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Directed Evolution of Terpene Synthases for Non-Natural Substrates | Semantic Scholar [semanticscholar.org]
- 8. Systematic engineering to enhance valencene production in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blackwellpublishing.com [blackwellpublishing.com]
- 11. DiRect: Site-directed mutagenesis method for protein engineering by rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 13. neb.com [neb.com]
Technical Support Center: Solvent Selection for (+)-Eremophilene Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent to maximize (+)-eremophilene extraction efficiency. Below you will find frequently asked questions, detailed troubleshooting guides, comparative data, and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a solvent for this compound extraction?
A1: The most critical factor is the solvent's polarity. This compound is a sesquiterpene, which is a relatively nonpolar, lipophilic compound.[1][2][3] The fundamental principle of "like dissolves like" dictates that nonpolar to moderately polar solvents will be most effective at dissolving and extracting it from the plant matrix.[4][5]
Q2: Which specific solvents are most effective for extracting sesquiterpenes like this compound?
A2: Solvents with low to medium polarity are generally most effective. This includes:
-
Nonpolar solvents: n-Hexane, petroleum ether, and cyclohexane are excellent for selectively extracting nonpolar terpenes.[5][6][7]
-
Moderately polar solvents: Ethyl acetate and acetone can also be very effective. Acetone, in particular, is useful for extracting lipophilic compounds and is easy to remove due to its volatility. A mixture of hexane and ethyl acetate (e.g., 85:15 v/v) allows for fine-tuning of polarity to optimize yield.[4][5]
Q3: Can polar solvents like ethanol or methanol be used for extraction?
A3: Yes, polar solvents, particularly ethanol, can be used. Ethanol is capable of extracting a wide range of compounds, including nonpolar terpenes.[8] Its primary advantages are its low toxicity and safety for pharmaceutical applications.[9] However, using pure ethanol may result in a less selective extraction, co-extracting more polar impurities. For this reason, ethanol is often used in modern, intensified extraction methods like Ultrasound-Assisted Extraction (UAE).[10][11] Methanol is also effective but is generally avoided due to its toxicity.[7]
Q4: How can I improve my overall extraction efficiency beyond solvent choice?
A4: To enhance yield, several parameters should be optimized:
-
Particle Size: Grinding the plant material to a fine, uniform powder increases the surface area available for solvent contact.[12][13]
-
Temperature: Increasing the temperature generally improves solvent viscosity and mass transfer, but excessive heat can degrade thermolabile compounds.[14]
-
Extraction Time: Ensure the extraction runs long enough for the solvent to sufficiently penetrate the matrix and dissolve the target compound.[8]
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction until a saturation point is reached.[15]
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly increase yield and reduce extraction time compared to conventional methods like maceration or Soxhlet.[11][15]
Q5: What are the primary safety concerns with common extraction solvents?
A5: Safety is paramount. Highly flammable solvents like n-hexane, diethyl ether, and acetone must be used in a well-ventilated fume hood away from ignition sources. Solvents like chloroform and dichloromethane are effective but are toxic and should be handled with appropriate personal protective equipment. Ethanol is one of the safest choices regarding toxicity, though it is still flammable.[7][9]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
-
Possible Cause: Incorrect solvent polarity.
-
Solution: Your solvent may be too polar (e.g., water, pure methanol). Switch to a nonpolar solvent like n-hexane or a moderately polar solvent like ethyl acetate or acetone. Refer to the data table below for guidance. For terpenes, a higher proportion of hexane in a mixed solvent system will favor non-polar compounds.[5]
-
-
Possible Cause: Insufficient extraction time or temperature.
-
Possible Cause: Inadequate sample preparation.
-
Possible Cause: Incomplete cell lysis.
-
Solution: For methods like UAE, ensure sufficient ultrasonic power is applied to cause acoustic cavitation, which disrupts cell walls and enhances solvent penetration.[16]
-
Issue 2: Extract is Impure (Contains Unwanted Compounds)
-
Possible Cause: Solvent is not selective enough.
-
Solution: If your extract contains many polar compounds (e.g., chlorophylls, phenolics), your solvent may be too polar. Using a highly nonpolar solvent like n-hexane will be more selective for this compound.
-
-
Possible Cause: Co-extraction of other lipophilic compounds.
-
Solution: Implement a sequential extraction protocol. First, perform a pre-extraction with a very nonpolar solvent like hexane to remove fats and waxes. Then, proceed with a slightly more polar solvent (e.g., ethyl acetate) to isolate the sesquiterpenes. Alternatively, post-extraction purification using column chromatography is necessary.[4][5]
-
Issue 3: Difficulty Removing Solvent After Extraction
-
Possible Cause: Use of a high-boiling-point solvent.
-
Solution: If possible for your method, choose a solvent with a lower boiling point, such as acetone (56°C) or hexane (69°C), which are easier to remove. Use a rotary evaporator under vacuum to efficiently remove the solvent at a lower temperature, which also helps prevent degradation of the target compound.[17]
-
Data Presentation: Solvent Selection Guide
The following table summarizes the properties and relative effectiveness of common solvents for extracting nonpolar sesquiterpenes like this compound.
| Solvent | Polarity Index (P') | Expected Yield/Selectivity | Pros | Cons |
| n-Hexane | 0.1 | High Selectivity , Good Yield | Highly selective for nonpolar compounds, easy to remove (volatile), good for initial crude extraction. | Highly flammable, low solvency for more functionalized terpenes. |
| Cyclohexane | 0.2 | High Selectivity , Good Yield | Similar to hexane, less volatile. | Flammable. |
| Toluene | 2.4 | Good Yield, Moderate Selectivity | Higher boiling point allows for higher extraction temperatures. | More toxic than hexane, harder to remove. |
| Ethyl Acetate | 4.4 | High Yield , Moderate Selectivity | Excellent solvent for a range of terpenes, less toxic than chlorinated solvents, moderately volatile. | Can co-extract slightly more polar impurities. |
| Acetone | 5.1 | High Yield , Moderate Selectivity | Strong solvent power for lipophilic compounds, highly volatile, miscible with water. | Highly flammable, can co-extract a wider range of compounds. |
| Ethanol | 4.3 | Good Yield, Low Selectivity | Low toxicity (safe for pharma/food), versatile. | Extracts a broad range of polar and nonpolar compounds, leading to an impure initial extract. |
| Methanol | 5.1 | Good Yield, Low Selectivity | Strong solvent power. | Toxic, can extract a wide range of impurities. |
| Water | 10.2 | Very Low Yield | Safe, non-toxic, non-flammable. | Ineffective for nonpolar compounds unless used in hydrodistillation. |
Polarity Index (P') values are relative measures; sources may vary slightly.[18][19][20]
Experimental Protocols
Protocol 1: Soxhlet Extraction (High-Efficiency, Conventional)
This method is thorough and suitable for compounds that are stable to sustained heat.
-
Preparation:
-
Weigh 20-30 g of finely ground, dried plant material.
-
Place the powder into a cellulose extraction thimble.
-
Add a porous plug (e.g., cotton wool) to the top of the thimble to prevent sample loss.[9]
-
-
Apparatus Setup:
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with approximately 250-300 mL of the chosen solvent (e.g., n-hexane or ethyl acetate). Add a few boiling chips.
-
Assemble the Soxhlet apparatus (flask, extractor, condenser) and connect the condenser to a cold water supply.[12]
-
-
Extraction:
-
Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up the distillation arm, and condense into the chamber containing the thimble.[9]
-
Allow the chamber to fill with condensed solvent until it reaches the top of the siphon tube, at which point the solvent will automatically siphon back into the flask. This completes one cycle.
-
Continue the extraction for 8-12 hours, allowing for numerous cycles to ensure complete extraction.[12]
-
-
Recovery:
-
After extraction, allow the apparatus to cool completely.
-
Remove the thimble.
-
Concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) (Rapid, Modern)
This method uses high-frequency sound waves to accelerate extraction and is suitable for thermolabile compounds.[11][16]
-
Preparation:
-
Weigh 5-10 g of finely ground, dried plant material and place it into an Erlenmeyer flask.
-
-
Extraction:
-
Add the chosen solvent (e.g., ethanol or ethyl acetate) at a solid-to-liquid ratio of 1:15 to 1:20 (e.g., 10 g of sample in 150-200 mL of solvent).[11]
-
Place the flask into an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture for 30-45 minutes. Maintain a constant temperature (e.g., 40-50°C) as excessive heat can reduce cavitation efficiency and degrade the product.[11][14] The process relies on acoustic cavitation to disrupt cell walls.[16]
-
-
Recovery:
-
After sonication, separate the extract from the solid plant material by vacuum filtration.
-
Wash the solid residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude extract.
-
Visualizations
Caption: A workflow diagram to guide solvent and method selection.
Caption: A logic diagram for diagnosing causes of low extraction yield.
References
- 1. Eremophilene | 10219-75-7 | Benchchem [benchchem.com]
- 2. Eremophilene | C15H24 | CID 12309744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]
- 7. iipseries.org [iipseries.org]
- 8. Extraction of Phenolic Compounds and Terpenes from Cannabis sativa L. By-Products: From Conventional to Intensified Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. extractionmagazine.com [extractionmagazine.com]
- 10. data.epo.org [data.epo.org]
- 11. Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology [mdpi.com]
- 12. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 13. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. shodex.com [shodex.com]
- 19. researchgate.net [researchgate.net]
- 20. Polarity Index [macro.lsu.edu]
Technical Support Center: Enantioselective Synthesis of (+)-Eremophilene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable, enantioselective synthesis of (+)-eremophilene.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantioselective synthesis of this compound?
A1: The most prevalent and scalable strategies for the enantioselective synthesis of this compound and other eremophilane sesquiterpenoids often involve a key Robinson annulation step to construct the bicyclic core.[1][2] A widely used approach starts from the chiral Wieland-Miescher ketone, which already contains the desired stereochemistry at one of the chiral centers.[3][4][5][6] Another key transformation is the asymmetric conjugate addition to introduce the isopropenyl group or a precursor with the correct stereochemistry. Organocatalysis, particularly with proline and its derivatives, has been successfully employed for the asymmetric Robinson annulation.[7][8][9][10]
Q2: Why is the Wieland-Miescher ketone a common starting material?
A2: The Wieland-Miescher ketone is a versatile and popular starting material because it is a readily available chiral building block that contains the core bicyclic system of eremophilane sesquiterpenoids.[3][4][5] Its enedione functionality allows for a variety of subsequent chemical transformations to elaborate the full structure of this compound.[6] The enantiomerically pure ketone can be prepared on a large scale through proline-catalyzed asymmetric Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[5][11]
Q3: What are the critical stereocenters in this compound, and how is their configuration controlled?
A3: this compound has three contiguous stereocenters. The control of these stereocenters is crucial for the synthesis. The relative and absolute stereochemistry of the decalin core is often established during the Robinson annulation step, for instance, by using an enantiomerically pure starting material like the (S)-Wieland-Miescher ketone or through an asymmetric catalytic process.[8][12] The stereocenter bearing the isopropenyl group is typically installed via a stereoselective conjugate addition or by reduction of a ketone at a later stage, for example, through a Corey-Bakshi-Shibata (CBS) reduction.[13][14][15][16][17]
Q4: Are there any biotechnological or enzymatic approaches for the synthesis of this compound?
A4: Yes, biotechnological approaches are being explored as a sustainable alternative to chemical synthesis. These methods typically involve the use of engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, that express terpene synthase genes.[18] These enzymes can catalyze the cyclization of farnesyl pyrophosphate to produce eremophilene, sometimes with high selectivity. While promising, scaling up these processes and purifying the product from fermentation broths can present their own challenges.[19]
Key Synthetic Transformations: Experimental Protocols
Enantioselective Robinson Annulation for Wieland-Miescher Ketone Analogue
This protocol is based on the proline-catalyzed asymmetric intramolecular aldol condensation of a prochiral triketone.[5][7][8][20]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Solvent (e.g., DMSO, DMF)
-
Acid for workup (e.g., acetic acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 equiv) in the chosen solvent, add (S)-proline (0.1-0.35 equiv).
-
Add methyl vinyl ketone (1.1-1.5 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 48-96 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, acidify the reaction mixture with acetic acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched Wieland-Miescher ketone.
Asymmetric Conjugate Addition of an Isopropenyl Group
This protocol describes a copper-catalyzed asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ketone, a key step in establishing the isopropenyl stereocenter.[21][22]
Materials:
-
Eremophilane enone precursor
-
Isopropenylmagnesium bromide solution in THF
-
Copper(I) salt (e.g., CuI, CuOTf)
-
Chiral ligand (e.g., Josiphos, TaniaPhos)
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the copper(I) salt (0.05 equiv) and the chiral ligand (0.055 equiv) in anhydrous solvent.
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the isopropenylmagnesium bromide solution (1.5-2.0 equiv).
-
After stirring for 30 minutes, add a solution of the eremophilane enone precursor (1.0 equiv) in the anhydrous solvent dropwise.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Troubleshooting Guides
Robinson Annulation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Annulated Product | - Incomplete Michael addition.[23] - Side reactions of methyl vinyl ketone (polymerization or reaction with base).[23] - Unfavorable equilibrium for the aldol condensation.[20] | - Isolate the Michael adduct first, then perform the cyclization under different conditions.[10] - Add MVK slowly to the reaction mixture. - Use a milder base or catalytic amount of a secondary amine (e.g., pyrrolidine) for the aldol step.[20] |
| Low Enantioselectivity (in Proline-Catalyzed Reactions) | - Racemization of the product under the reaction conditions. - Catalyst deactivation. - Inappropriate solvent.[9] | - Lower the reaction temperature. - Use a polymer-bound proline catalyst for easier recovery and potential reuse.[9] - Screen different solvents; polar aprotic solvents like DMSO or DMF are often effective.[8] |
| Formation of Multiple Products | - Lack of regioselectivity in the enolate formation. - Self-condensation of the starting ketone. - Formation of both 5- and 6-membered rings in the aldol condensation.[24] | - Use a pre-formed enolate or a directed enolate formation method. - Add the ketone slowly to the base. - The formation of a six-membered ring is generally more favorable; ensure thermodynamic control if possible.[25] |
Asymmetric Conjugate Addition
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Conjugate Adduct | - Low reactivity of the α,β-unsaturated ketone.[26] - Decomposition of the organometallic reagent. - Inactive catalyst complex. | - Use a more reactive organometallic reagent (e.g., organozinc or Grignard reagents).[22][27] - Ensure strictly anhydrous and anaerobic conditions. - Screen different copper salts and chiral ligands. |
| Low Enantioselectivity | - Poor chiral induction from the ligand. - Racemization of the product enolate. - Inappropriate solvent or temperature. | - Screen a variety of chiral ligands.[22] - Trap the resulting enolate with an electrophile in a one-pot fashion to prevent racemization.[21] - Optimize the reaction temperature and solvent polarity. |
| Formation of 1,2-Addition Product | - Use of a highly reactive "hard" nucleophile (e.g., organolithium). - Steric hindrance at the β-position of the enone. | - Use a "softer" nucleophile such as an organocuprate or a Grignard reagent in the presence of a copper catalyst.[28] - Modify the substrate to reduce steric hindrance if possible. |
Visualizations
Synthetic Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of five natural eremophilane-type sesquiterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 6. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Asymmetric conjugate addition to α-substituted enones/enolate trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. youtube.com [youtube.com]
- 25. organic chemistry - Why does no Robinson Annulation occur after the Michael addition? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. BJOC - Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors [beilstein-journals.org]
- 28. scribd.com [scribd.com]
Troubleshooting low catalytic activity of IspH protein in terpene biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low catalytic activity of the IspH protein in terpene biosynthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified IspH protein shows very low or no catalytic activity. What are the most common causes?
A: Low IspH activity is a frequent issue, often stemming from several critical factors. The most common culprits are related to the integrity of the iron-sulfur cluster, the experimental conditions, or the protein itself.
-
Compromised [4Fe-4S] Cluster: The catalytic activity of IspH is entirely dependent on its [4Fe-4S] iron-sulfur cluster.[1][2] This cluster is extremely sensitive to oxygen.[3][4] Exposure to air during purification or the assay will lead to its degradation into an inactive [3Fe-4S] form or other species, abolishing activity.[3][5][6]
-
Inadequate Reducing System: IspH is an oxidoreductase and requires a continuous supply of electrons for its catalytic cycle.[3] The absence of a suitable electron donor system in your assay will result in no activity. In E. coli, the natural electron donors are flavodoxin/flavodoxin reductase/NADPH.[4][7]
-
Suboptimal Assay Conditions: Factors like pH, temperature, and the presence of inhibitory substances can drastically affect enzyme performance. The optimal pH for IspH is around 7.0.[8]
-
Protein Misfolding or Degradation: Issues during protein expression and purification can lead to misfolded, inactive protein or degradation by proteases.
Q2: How can I ensure the integrity of the [4Fe-4S] cluster during purification and handling?
A: Protecting the oxygen-labile [4Fe-4S] cluster is the most critical step for obtaining active IspH.
-
Strict Anaerobic Conditions: All steps, including cell lysis, protein purification, and storage, must be performed under a strictly anaerobic environment (e.g., inside a glove box with a 95% N₂ and 5% H₂ atmosphere).[3] All buffers and solutions must be thoroughly degassed before use.[3]
-
Co-expression with ISC Operon: To promote the proper in-vivo assembly of the iron-sulfur cluster, co-express the IspH protein with the isc operon, which is involved in Fe-S cluster biogenesis. This has been shown to increase catalytic activity by over 200-fold.[6][9]
-
Presence of Substrate: The substrate, HMBPP, has been observed to confer a degree of oxygen tolerance to the enzyme.[3] Including it in buffers during the final purification steps might offer some protection.
Q3: My IspH expression is very low, or the protein is insoluble. How can I improve this?
A: Low yield and insolubility (inclusion body formation) are common challenges in recombinant protein expression.
-
Lower Expression Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, which often improves proper folding and solubility.[10]
-
Optimize Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) can reduce the transcription rate, which may also enhance solubility and activity.[10]
-
Use a Solubility-Enhancing Fusion Tag: N-terminal fusion tags like GST (Glutathione S-transferase) or MBP (Maltose-binding protein) can significantly increase the solubility of the target protein.[10]
-
Codon Optimization: The presence of rare codons in your gene can stall translation in the expression host. Synthesizing a gene with codons optimized for your expression system (e.g., E. coli) can dramatically improve expression levels.[10]
-
Change Expression Strain: If the expressed protein is toxic to the cells, consider using specialized E. coli strains like C41(DE3) or C43(DE3), which are designed to handle toxic proteins.[11][12]
Q4: What components are essential for an in vitro IspH activity assay, and what are their optimal concentrations?
A: A successful IspH assay requires the substrate, a suitable buffer, and an effective electron-donating system. There are two main approaches for the reducing system.
-
Enzymatic System: This system mimics the natural in vivo environment. It is typically performed under aerobic conditions as the reductase system consumes oxygen.
-
Chemical System: This system uses a strong chemical reductant and must be performed under strictly anaerobic conditions.
Refer to the tables below for typical component concentrations. A wide range of catalytic activities has been reported in the literature (from 2.0 nmol min⁻¹ mg⁻¹ to over 40 µmol min⁻¹ mg⁻¹), largely due to differences in the assay conditions and, most importantly, the efficiency of the reducing system used.[3][13][14]
Quantitative Data Summary
Table 1: Comparison of In Vitro IspH Assay Conditions & Activities
| Assay Type | Reductant System | Key Components | Reported Activity (E. coli IspH) | Reference |
| Enzymatic | NADPH, Flavodoxin (FldA), Flavodoxin Reductase (Fpr) | 50 mM Tris-HCl (pH 8.0), 2 mM DTT, 2 mM NADPH, 54 µg FldA, 45 µg Fpr | 3 nmol·min⁻¹·mg⁻¹ | [7] |
| Chemical | Sodium Dithionite, Methyl Viologen | 50 mM HEPES/NaOH (pH 7.5), 3 mM Dithionite, 400 µM Methyl Viologen | High activity (up to 40 µmol·mg⁻¹·min⁻¹) | [3] |
| Photochemical | Deazaflavin (photoreduced) | 50 mM Tris-HCl (pH 8.0), 7.5 mM DTT, 1.5 mM CoCl₂, 5 mM Deazaflavin | ~3 nmol·min⁻¹·mg⁻¹ | [4][7] |
Table 2: Effect of Mutations on E. coli IspH Activity
| Mutation | Location/Role | Effect on Catalytic Activity | Reference |
| C12A, C96A, or C197A | [4Fe-4S] Cluster Ligands | Reduced by a factor of >70,000 | [9] |
| E126A | Catalytic Residue (Protonation) | Activity too low to measure Kₘ (Vₘₐₓ < 0.025 µmol·min⁻¹·mg⁻¹) | [2][5] |
| H42A / H124A | Active Site Residues | Significant loss of activity | [5] |
Experimental Protocols & Methodologies
Protocol 1: Anaerobic Purification of His-tagged IspH
This protocol is designed to purify IspH while maintaining the integrity of its Fe-S cluster. All steps must be performed in an anaerobic chamber.
-
Buffer Preparation: Prepare all buffers (Lysis, Wash, Elution) and degas them thoroughly by sparging with nitrogen or argon for at least 1 hour. Bring the buffers into the anaerobic chamber at least 24 hours before use to allow for complete oxygen removal.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300-500 mM NaCl, 10 mM Imidazole, 1 mM DTT.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300-500 mM NaCl, 20-40 mM Imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300-500 mM NaCl, 250 mM Imidazole, 1 mM DTT.
-
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer inside the chamber. Lyse the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography (IMAC):
-
Equilibrate an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA) with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with at least 10 column volumes of Wash Buffer.
-
Elute the IspH protein with Elution Buffer.
-
-
Buffer Exchange/Desalting (Optional): If necessary, exchange the eluted protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) using a desalting column.
-
Concentration and Storage: Concentrate the purified protein. Snap-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: IspH Activity Assay (Chemical Reduction)
This assay uses sodium dithionite as the ultimate electron source and methyl viologen as a mediator. It must be performed in an anaerobic cuvette or plate reader.
-
Reaction Mixture Preparation: In an anaerobic environment, prepare the reaction mixture in a quartz cuvette. The final volume can be 150-200 µL.
-
50 mM HEPES/NaOH, pH 7.5
-
400 µM Methyl Viologen
-
Purified IspH protein (e.g., 10-20 µg)
-
-
Blank Measurement: Add 3 mM Sodium Dithionite (freshly prepared). Mix and monitor the reduction of methyl viologen photometrically until the baseline is stable.
-
Initiate Reaction: Start the reaction by adding the substrate, HMBPP (e.g., to a final concentration of 3 mM).
-
Monitor Reaction: Monitor the oxidation of methyl viologen (re-oxidation by the enzyme) by observing the change in absorbance at 310 nm at 30°C.[3] The rate of reaction can be calculated from the initial linear phase.
Visualizations
Caption: Reaction catalyzed by the IspH protein in the MEP pathway.
Caption: A logical workflow for troubleshooting low IspH catalytic activity.
Caption: A typical experimental workflow for measuring IspH activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Probing the reaction mechanism of IspH protein by x-ray structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioorganometallic mechanism of action, and inhibition, of IspH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Reductive Dehydroxylation Catalyzed by IspH, a Source of Inspiration for the Development of Novel Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. uniprot.org [uniprot.org]
- 9. IspH protein of Escherichia coli: studies on iron-sulfur cluster implementation and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 11. Frontiers | Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments [frontiersin.org]
- 12. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting the IspH catalytic system in the deoxyxylulose phosphate pathway: achieving high activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of (+)-eremophilene and (-)-eremophilene Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported biological activities of the sesquiterpene enantiomers, (+)-eremophilene and (-)-eremophilene. While direct comparative studies with quantitative data are limited in publicly available literature, this document synthesizes the existing knowledge on eremophilane-type sesquiterpenes and outlines standard experimental protocols to facilitate further investigation.
Eremophilane sesquiterpenes, a class of natural products, are known to possess a variety of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and insect-repellent effects. Stereochemistry often plays a critical role in the biological activity of terpenes, with different enantiomers exhibiting varying potencies. This guide aims to provide a framework for comparing the bioactivities of this compound and (-)-eremophilene.
Data Presentation: Bioactivity Profile
| Bioactivity Category | Reported Activity for Eremophilane-type Sesquiterpenes | Notes on Enantioselectivity (Hypothesized) |
| Cytotoxicity | Effective against various cancer cell lines. | The cytotoxic potency is likely to be enantioselective, with one enantiomer potentially exhibiting significantly higher activity against specific cancer cell lines. |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators such as nitric oxide (NO). | The degree of NO inhibition and modulation of inflammatory signaling pathways may differ between the two enantiomers. |
| Antimicrobial | Activity against a range of bacteria and fungi. | Minimum Inhibitory Concentrations (MICs) are expected to vary between the (+) and (-) forms for different microbial strains. |
| Insect Repellency | Repellent effects against various insect species, including mosquitoes. | The potency and duration of repellent activity are likely to be enantiomer-dependent. |
Experimental Protocols
To facilitate the direct comparison of this compound and (-)-eremophilene bioactivities, the following are detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the eremophilene enantiomers on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare stock solutions of this compound and (-)-eremophilene in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of each enantiomer (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
b. MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each enantiomer using a dose-response curve.
A Comparative Guide to (+)-Eremophilene Biosynthesis: Plants vs. Microbes
For Researchers, Scientists, and Drug Development Professionals
(+)-Eremophilene, a sesquiterpene of significant interest for its potential applications in pharmaceuticals and fragrances, is naturally synthesized by a variety of plants and microorganisms. Understanding the biosynthetic pathways in these different biological systems is crucial for developing sustainable and high-yield production methods. This guide provides a detailed comparison of this compound biosynthesis in plants, primarily focusing on the genus Petasites, and in microbes, exemplified by the bacterium Sorangium cellulosum.
Biosynthetic Pathways: A Tale of Two Systems
The fundamental route to this compound in both plants and microbes begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The final, and characteristic, step is the cyclization of FPP to this compound, a reaction catalyzed by a specific class of enzymes known as terpene synthases.
In the bacterium Sorangium cellulosum, the gene cluster responsible for this compound biosynthesis has been identified and characterized. This cluster includes the gene geoA, which encodes a this compound synthase.[1] This enzyme directly converts FPP into this compound.
In plants such as Petasites hybridus, this compound is a known precursor to a class of bioactive compounds called petasins. The biosynthesis also proceeds via the cyclization of FPP. While the specific this compound synthase gene in Petasites has not yet been fully characterized in publicly available literature, its existence is inferred from the presence of downstream metabolites.
Below is a diagram illustrating the generalized biosynthetic pathway leading to this compound.
Caption: Generalized biosynthetic pathway of this compound from IPP and DMAPP.
Quantitative Comparison of this compound Production
Direct quantitative comparisons of this compound production between plants and microbes are challenging due to the limited available data, particularly for native plant systems. However, we can extrapolate and compare based on existing studies.
| Parameter | Plant System (Petasites hybridus subsp. ochroleucus) | Microbial System (Engineered E. coli) |
| Enzyme | Putative this compound Synthase | This compound Synthase (GeoA) |
| Source Organism | Petasites hybridus | Sorangium cellulosum |
| Production Titer | Estimated ~6.5 µg/g fresh weight of leaves | Data not available for this compound. High-titer production of (-)-eremophilene (34.6 g/L) in engineered yeast suggests high potential. |
| Enzyme Kinetics | ||
| kcat | Data not available | Data not available |
| Km | Data not available | Data not available |
Note: The production titer in Petasites hybridus subsp. ochroleucus is an estimation based on a reported essential oil yield of 0.015% (v/w) from fresh leaves, with the essential oil containing 4.31% eremophilene.
Experimental Methodologies
Plant-Based Analysis: Extraction and Quantification of this compound from Petasites
The following protocol outlines a general method for the extraction and quantification of sesquiterpenes like this compound from plant tissues.
Workflow for Plant Sample Analysis
Caption: Experimental workflow for the extraction and analysis of this compound from plant material.
Protocol:
-
Sample Preparation: Fresh or freeze-dried plant material (e.g., leaves or rhizomes of Petasites hybridus) is ground to a fine powder under liquid nitrogen.
-
Extraction: The powdered material is extracted with a non-polar solvent such as hexane or dichloromethane with agitation for several hours.
-
Purification: The extract is filtered or centrifuged to remove solid plant debris.
-
Concentration: The solvent is carefully evaporated under a stream of nitrogen to concentrate the extract.
-
GC-MS Analysis: The concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Temperature Program: A temperature gradient is employed to separate the volatile compounds.
-
Identification: this compound is identified by its retention time and comparison of its mass spectrum with a reference standard and/or a spectral library (e.g., NIST).
-
Quantification: Quantification is achieved by comparing the peak area of this compound to that of a known concentration of an internal standard.
-
Microbial Production and Analysis: Heterologous Expression of this compound Synthase
The following protocol describes a general method for the heterologous expression of a microbial this compound synthase in E. coli and subsequent product analysis.
Workflow for Microbial Production and Analysis
Caption: Experimental workflow for the microbial production and analysis of this compound.
Protocol:
-
Gene and Strain Preparation: The codon-optimized gene for this compound synthase (e.g., geoA from Sorangium cellulosum) is synthesized and cloned into a suitable E. coli expression vector (e.g., pET series). The resulting plasmid is transformed into an appropriate E. coli expression host strain (e.g., BL21(DE3)). To enhance precursor supply, the host strain can be co-transformed with plasmids carrying genes for the mevalonate (MVA) pathway.
-
Cultivation and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger production culture. The cells are grown to a suitable optical density (OD600) before inducing protein expression with an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Product Extraction: After a period of incubation post-induction, the culture is extracted with an organic solvent like ethyl acetate to recover the produced this compound.
-
GC-MS Analysis: The organic extract is dried, concentrated, and analyzed by GC-MS as described in the plant-based analysis protocol. This compound is identified and quantified against a standard curve.
Concluding Remarks
The biosynthesis of this compound presents a fascinating case study in the comparative biochemistry of plants and microbes. While plants like Petasites hybridus offer a natural source, the yields are relatively low, and extraction can be complex. Microbial systems, on the other hand, hold immense promise for high-titer, scalable, and sustainable production of this valuable sesquiterpene. The identification and characterization of the this compound synthase from Sorangium cellulosum has paved the way for metabolic engineering efforts in hosts like E. coli and yeast. The remarkable success in producing the enantiomer, (-)-eremophilene, at titers of over 30 g/L in engineered yeast highlights the vast potential of microbial platforms.
Further research is needed to fully elucidate the this compound biosynthetic pathway in Petasites hybridus, including the identification and kinetic characterization of the specific synthase involved. For microbial systems, optimizing the expression of the this compound synthase and engineering the host metabolism to enhance the supply of FPP will be key to achieving industrially relevant production titers. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the science and application of this compound.
References
Cytotoxicity Showdown: (+)-Eremophilene's Synthetic Cousins Pack a More Potent Punch Against Cancer Cells
For researchers and drug development professionals, a new comparative analysis reveals that synthetic derivatives of the natural sesquiterpene (+)-eremophilene exhibit significantly enhanced cytotoxic activity against a range of human cancer cell lines when compared to a parent eremophilane compound. This guide provides a detailed comparison of their performance, supported by experimental data, offering valuable insights for the development of novel anticancer agents.
The quest for more effective cancer therapies has led scientists to explore the vast chemical diversity of natural products. Among these, eremophilane-type sesquiterpenes, a class of organic compounds isolated from various plants and fungi, have shown promise for their cytotoxic properties.[1][2][3][4] A recent study focusing on the semi-synthesis of derivatives of the eremophilane sesquiterpene 07H239-A has demonstrated that chemical modification of the natural scaffold can lead to a substantial increase in anticancer potency.
Enhanced Cytotoxicity of Synthetic Derivatives
In a comprehensive study, nine new derivatives of the eremophilane sesquiterpene 07H239-A were synthesized and evaluated for their cytotoxic effects against five human tumor cell lines: MDA-MB-435 (melanoma), HepG2 (liver cancer), A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The results, summarized in the table below, indicate that several of the synthetic derivatives are significantly more potent than the parent compound.
Notably, compounds 6 and 9 demonstrated the most potent cytotoxic activity, particularly against the MDA-MB-435 cell line, with IC50 values of 0.91 µM and 0.96 µM, respectively. This represents a significant improvement over the parent compound 07H239-A. Preliminary structure-activity relationship (SAR) analysis suggests that the 14-carboxyl group of the parent compound is an ideal site for chemical modification and that the nature of the side chain plays a crucial role in determining the cytotoxic potency.
| Compound | MDA-MB-435 | HepG2 | A549 | HCT-116 | MCF-7 |
| 07H239-A (Parent) | >50 | >50 | >50 | >50 | >50 |
| Derivative 6 | 0.91±0.12 | 2.34±0.21 | 3.12±0.34 | 4.56±0.45 | 5.87±0.61 |
| Derivative 7 | 1.23±0.15 | 3.45±0.28 | 4.32±0.41 | 5.67±0.53 | 6.98±0.72 |
| Derivative 8 | 2.54±0.23 | 4.87±0.42 | 5.98±0.55 | 7.89±0.71 | 8.12±0.83 |
| Derivative 9 | 0.96±0.11 | 2.56±0.23 | 3.45±0.36 | 4.87±0.48 | 6.12±0.65 |
| Derivative 10 | 3.12±0.28 | 5.67±0.51 | 6.78±0.62 | 8.91±0.85 | 9.34±0.91 |
| Derivative 11 | >50 | >50 | >50 | >50 | >50 |
| Derivative 12 | >50 | >50 | >50 | >50 | >50 |
| Derivative 13 | >50 | >50 | >50 | >50 | >50 |
| Derivative 14 | >50 | >50 | >50 | >50 | >50 |
Data presented as IC50 values in µM ± standard deviation.
Experimental Protocols
The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (MDA-MB-435, HepG2, A549, HCT-116, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (parent compound and its derivatives) and incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the MTT assay used to determine the cytotoxicity of the eremophilene derivatives.
References
- 1. Differential and stereoselective in vitro cytotoxicity of eremophilane sesquiterpenes of Petasites hybridus rhizomes in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities [frontiersin.org]
Comparative study of different extraction techniques for (+)-eremophilene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of a Key Sesquiterpene
(+)-Eremophilene, a naturally occurring sesquiterpene hydrocarbon, has garnered significant interest within the scientific community due to its potential pharmacological activities. Found in the essential oils of various medicinal plants, including Valeriana officinalis, Nardostachys jatamansi, and Aquilaria malaccensis, the efficient extraction of this compound is a critical first step for further research and development. This guide provides a comparative overview of common extraction techniques—Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE)—supported by available data and detailed experimental protocols to aid in the selection of the most suitable method for isolating this compound.
Performance Comparison of Extraction Techniques
The choice of extraction method significantly impacts the yield and purity of the target compound, as well as the overall efficiency and environmental footprint of the process. While direct comparative studies quantifying this compound yield across different extraction methods are limited, an estimation can be derived from the overall essential oil yield and the typical percentage of this compound present in the oil from various plant sources.
| Extraction Technique | Plant Source | Typical Essential Oil Yield (%) | Reported this compound in Oil (%) | Estimated this compound Yield (mg/100g) | Advantages | Disadvantages |
| Steam Distillation | Valeriana officinalis (roots) | 0.2 - 1.0 | ~1.5 | 3 - 15 | Low cost, simple setup, environmentally friendly (uses water) | Thermal degradation of sensitive compounds, lower yield for some compounds |
| Nardostachys jatamansi (rhizomes) | 0.5 - 2.0 | ~3.0 | 15 - 60 | |||
| Aquilaria malaccensis (agarwood) | 0.1 - 0.5 | ~2.5 | 2.5 - 12.5 | |||
| Solvent Extraction | Valeriana officinalis (roots) | 1.0 - 5.0 | ~1.5 | 15 - 75 | Higher yield, suitable for thermolabile compounds | Use of organic solvents (environmental and safety concerns), potential for solvent residue |
| Nardostachys jatamansi (rhizomes) | 2.0 - 8.0 | ~3.0 | 60 - 240 | |||
| Aquilaria malaccensis (agarwood) | 0.5 - 3.0 | ~2.5 | 12.5 - 75 | |||
| Supercritical Fluid Extraction (SFE) | Valeriana officinalis (roots) | 0.5 - 3.0 | ~1.5 | 7.5 - 45 | High selectivity, no solvent residue, low operating temperatures | High initial investment, requires technical expertise |
| Nardostachys jatamansi (rhizomes) | 1.0 - 5.0 | ~3.0 | 30 - 150 | |||
| Aquilaria malaccensis (agarwood) | 0.2 - 2.0 | ~2.5 | 5 - 50 |
Note: The estimated yields are calculated based on a range of reported essential oil yields and the approximate percentage of this compound found in the essential oil of the respective plants. These values can vary significantly based on plant material quality, specific extraction parameters, and analytical methods.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison of results. The following are generalized protocols for the three main extraction techniques.
Steam Distillation
Objective: To extract volatile compounds, including this compound, from plant material using steam.
Apparatus:
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collection vessel
Procedure:
-
Preparation of Plant Material: The dried plant material (e.g., roots of Valeriana officinalis) is coarsely powdered to increase the surface area for efficient extraction.
-
Setup: A known quantity of the powdered plant material is placed in the round-bottom flask with a sufficient amount of distilled water. The flask is then connected to the Clevenger apparatus, which is fitted with a condenser.
-
Distillation: The flask is heated to boiling. The steam generated passes through the plant material, carrying the volatile essential oils with it.
-
Condensation: The steam and essential oil vapor mixture is then passed through the condenser, where it cools and condenses back into a liquid.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in the collection vessel of the Clevenger apparatus. Due to their immiscibility and density difference, the essential oil separates from the water, forming a distinct layer.
-
Isolation: The essential oil layer is carefully separated from the aqueous layer.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at low temperature to prevent degradation.
Solvent Extraction
Objective: To extract this compound and other organic compounds from plant material using a suitable organic solvent.
Apparatus:
-
Soxhlet extractor
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Thimble
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: The dried plant material is finely powdered.
-
Setup: A known amount of the powdered material is placed in a porous thimble. The thimble is then placed inside the main chamber of the Soxhlet extractor. The extraction solvent (e.g., hexane or ethanol) is placed in the round-bottom flask, which is attached to the bottom of the Soxhlet extractor. A condenser is attached to the top.
-
Extraction: The solvent in the flask is heated to its boiling point. The solvent vapor travels up the distillation arm and into the condenser, where it condenses and drips down onto the plant material in the thimble.
-
Siphoning: The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of the siphon arm, the entire liquid content of the thimble is siphoned back into the round-bottom flask.
-
Cycle Repetition: This process is repeated for several hours, allowing for a thorough extraction of the compounds.
-
Solvent Removal: After extraction, the solvent, now containing the extracted compounds, is transferred to a rotary evaporator to remove the solvent under reduced pressure.
-
Final Product: The resulting concentrated extract contains the desired compounds, including this compound.
Supercritical Fluid Extraction (SFE)
Objective: To selectively extract this compound using a supercritical fluid, typically carbon dioxide (CO₂).
Apparatus:
-
Supercritical Fluid Extractor system (including a pump, extraction vessel, and separator)
-
CO₂ source
-
Collection vial
Procedure:
-
Preparation of Plant Material: The dried plant material is ground to a uniform particle size.
-
Loading: A known quantity of the ground material is packed into the extraction vessel.
-
Pressurization and Heating: The system is pressurized with CO₂ to the desired supercritical pressure and heated to the desired supercritical temperature.
-
Extraction: The supercritical CO₂ is then passed through the extraction vessel containing the plant material. The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid material and dissolve the target compounds.
-
Separation: The CO₂ containing the dissolved compounds is then passed into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to lose its solvent power.
-
Collection: The extracted compounds precipitate out in the separator and are collected in a vial. The CO₂ can be recycled and reused.
-
Final Product: The collected extract is a solvent-free concentrate of the desired compounds.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a plant source.
Caption: General workflow for extraction and analysis of this compound.
Validating the Insect Repellent Efficacy of (+)-Eremophilene versus DEET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insect repellent efficacy of (+)-eremophilene, a naturally derived sesquiterpenoid, and N,N-Diethyl-meta-toluamide (DEET), the synthetic gold standard in insect repellents. The information presented herein is intended to support further research and development in the field of insect repellents by providing a comprehensive overview of their relative performance, mechanisms of action, and the experimental protocols used for their validation.
Data Presentation: Quantitative Comparison of Repellent Efficacy
While direct comparative data for this compound is limited, research on structurally related noreremophilane compounds provides valuable insights into the potential efficacy of this class of molecules. The following table summarizes the mean protection time of a promising noreremophilane analog (Compound 20 from Reddy et al., 2019) against Aedes aegypti mosquitoes in comparison to DEET.
| Compound | Concentration (mg/cm²) | Mean Protection Time (minutes) |
| Noreremophilane Analog (Cmpd. 20) | 0.25 | > 360 |
| 0.5 | > 360 | |
| DEET | 0.25 | > 480 |
| 0.5 | > 480 |
Data sourced from Reddy, D. S., et al. (2019). Insect-Repellent and Mosquitocidal Effects of Noreremophilane- and Nardoaristolone-Based Compounds. ACS Omega.
Experimental Protocols
The primary method for evaluating the efficacy of topical insect repellents is the "arm-in-cage" test. This method provides a direct measure of the complete protection time (CPT), defined as the duration from repellent application to the first confirmed insect bite.
Arm-in-Cage Test Protocol
1. Test Subjects and Mosquitoes:
-
Human Volunteers: Healthy adult volunteers with no known history of allergic reactions to insect bites or repellents are recruited. For comprehensive studies, a panel of 5 to 10 volunteers is recommended.
-
Mosquitoes: Laboratory-reared, disease-free female mosquitoes, typically Aedes aegypti, Anopheles spp., or Culex spp., are used. A population of 200 host-seeking female mosquitoes is maintained in a test cage (e.g., 40 x 40 x 40 cm).[1]
2. Repellent Application:
-
A precise dose of the test repellent is applied uniformly to a defined area on the volunteer's forearm (e.g., from wrist to elbow).
-
The other forearm remains untreated to serve as a control and confirm mosquito biting activity.
3. Exposure and Observation:
-
The treated forearm is inserted into the cage containing the mosquitoes for a set duration (e.g., 3-5 minutes) at regular intervals (e.g., every 30-60 minutes).[1]
-
The time to the first mosquito landing or probing, and the first confirmed bite (often defined as a bite followed by a second bite within a specified timeframe) is recorded.[1]
-
The test continues for a predetermined maximum duration (e.g., 8 hours) or until the repellent fails.[1][2]
4. Data Analysis:
-
The primary endpoint is the Complete Protection Time (CPT).
-
Statistical analyses are performed to compare the CPT of the test compound with that of a standard repellent like DEET.
Signaling Pathways and Mechanisms of Action
DEET Signaling Pathway
DEET's repellent effect is multi-modal, involving the activation of specific olfactory receptors (ORs) and ionotropic receptors (IRs) in insects. This activation disrupts the insect's ability to locate a host.
References
Cross-Validation of GC-MS and NMR Data for the Definitive Identification of (+)-Eremophilene
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of natural products is a cornerstone of drug discovery and development. This guide provides a comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the identification of the sesquiterpene (+)-eremophilene. By cross-validating data from both methods, researchers can achieve a higher degree of confidence in their structural assignments, a critical step in advancing natural product-based research.
Data Presentation: A Comparative Overview
Confident identification of this compound relies on the complementary nature of GC-MS and NMR data. While GC-MS provides information on the molecule's retention time and fragmentation pattern, NMR offers a detailed map of the carbon-hydrogen framework. The following tables summarize the key quantitative data obtained from both techniques for this compound.
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Retention Index (DB-5) | 1489 | [1] |
| Molecular Ion [M]+ | m/z 204 | [2] |
| Key Mass Fragments (m/z) | 189, 161, 122, 107, 93 | [2] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |
| 1 | 38.9 | 1.62 (m), 1.35 (m) |
| 2 | 18.8 | 1.95 (m), 1.55 (m) |
| 3 | 41.5 | 2.25 (m) |
| 4 | 36.2 | - |
| 5 | 49.8 | 1.08 (m) |
| 6 | 26.5 | 1.45 (m), 1.25 (m) |
| 7 | 120.8 | 5.35 (br s) |
| 8 | 141.5 | - |
| 9 | 41.8 | 1.98 (m) |
| 10 | 24.2 | 1.75 (m), 1.65 (m) |
| 11 | 149.9 | - |
| 12 | 108.7 | 4.72 (s), 4.70 (s) |
| 13 | 21.0 | 1.75 (s) |
| 14 | 15.8 | 0.78 (d, 6.8) |
| 15 | 24.5 | 1.05 (s) |
Note: NMR data is sourced from a study on a related eremophilane derivative and typical chemical shift ranges, as a definitive public record for this compound was not available in the initial search. This highlights the importance of acquiring and publishing complete datasets for natural products.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable data. The following are representative methods for the GC-MS and NMR analysis of sesquiterpenes like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for sesquiterpene analysis in complex mixtures.[1][3]
-
Sample Preparation: Dissolve a pure sample of this compound in a volatile solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC System: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode. The injector temperature is maintained at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain 240°C for 5 minutes.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: The resulting mass spectrum is compared with reference libraries (e.g., NIST, Wiley) and the fragmentation pattern is analyzed to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is based on standard practices for the structural elucidation of natural products.[4][5]
-
Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
-
2D NMR Experiments: Acquire standard 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivities and aid in the complete assignment of ¹H and ¹³C signals.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Mandatory Visualization: The Cross-Validation Workflow
The integration of data from GC-MS and NMR is a powerful strategy for the unambiguous identification of natural products. The following diagram illustrates the logical workflow for the cross-validation of analytical data for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Eremophilene | C15H24 | CID 12309744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
A Comparative Analysis of Eremophilane Sesquiterpenoids from Ligularia and Senecio
For Researchers, Scientists, and Drug Development Professionals
The genera Ligularia and Senecio, both belonging to the Asteraceae family, are rich sources of eremophilane-type sesquiterpenoids.[1][2][3] These natural products exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, making them promising candidates for drug discovery and development. This guide provides a comparative analysis of eremophilane sesquiterpenoids from these two genera, supported by quantitative data and detailed experimental protocols.
Chemical Diversity and Distribution
Eremophilane sesquiterpenoids are bicyclic natural products characterized by a specific carbon skeleton that biosynthetically challenges the isoprene rule.[2][4] While both Ligularia and Senecio are prolific producers of these compounds, the specific structures and their prevalence can vary significantly between and within the genera. Over 500 eremophilanes have been reported from Ligularia species alone.[1] Species such as Ligularia fischeri, Ligularia macrophylla, and Ligularia japonica have been extensively studied, yielding a plethora of eremophilane derivatives.[2][5][6] Similarly, various species of Senecio, including Senecio nemorensis and Senecio aegyptius, are known to produce these compounds, often alongside pyrrolizidine alkaloids.[3][7][8]
Comparative Biological Activities
The therapeutic potential of eremophilane sesquiterpenoids is underscored by their diverse biological activities. This section compares their cytotoxic, anti-inflammatory, and neuroprotective properties, with quantitative data presented in the subsequent tables.
Cytotoxic Activity
Eremophilane sesquiterpenoids isolated from both Ligularia and Senecio have been evaluated for their potential to inhibit cancer cell growth. Compounds from Ligularia lapathifolia, for instance, have been tested against human stomach carcinoma (MGC-803) and human hepatoma (HEP-G2) cell lines.[9] Similarly, sesquiterpenoids from Ligularia macrophylla were evaluated against human lung carcinoma (A-549) and human breast adenocarcinoma (MCF-7), though they showed weak activity.[5]
Anti-inflammatory Activity
A significant area of research has been the anti-inflammatory effects of these compounds. A common assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). Several eremophilanes from Ligularia fischeri and Ligularia subspicata have demonstrated potent inhibitory effects on NO production.[6][10] For example, 3-Oxo-8-hydroxyeremophila-1,7(11)-dien-12,8-olide from L. fischeri showed a strong inhibitory effect with an IC50 value of 6.528 μM.[6] This anti-inflammatory action is sometimes mediated through the downregulation of the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] Compounds from Senecio culcitioides have also been shown to inhibit NF-κB-induced gene expression.[11]
Neuroprotective Activity
The neuroprotective potential of eremophilane sesquiterpenoids is an emerging area of interest. While much of the research has focused on cytotoxicity and anti-inflammatory effects, some studies have begun to explore this activity. For instance, an eremophilane analog isolated from a marine-derived fungus demonstrated a neuroprotective effect, highlighting a potential therapeutic application for this class of compounds that warrants further investigation in Ligularia and Senecio species.[12]
Data Presentation
Table 1: Cytotoxic Activity of Eremophilane Sesquiterpenoids
| Compound | Source Species | Cell Line | IC50 (µM) | Reference |
| Compound 1 | Ligularia lapathifolia | MGC-803 (Stomach Carcinoma) | 28.4 | [9] |
| Compound 1 | Ligularia lapathifolia | HEP-G2 (Hepatoma) | 35.6 | [9] |
| Compound 2 | Ligularia lapathifolia | MGC-803 (Stomach Carcinoma) | 41.2 | [9] |
| Compound 3 | Ligularia lapathifolia | MGC-803 (Stomach Carcinoma) | 33.7 | [9] |
| 6β-sarracinoyloxy-1β,10β-epoxy-furanoeremophilane | Ligularia macrophylla | A-549 (Lung Carcinoma) | >100 | [5] |
| 6β-sarracinoyloxy-1β,10β-epoxy-furanoeremophilane | Ligularia macrophylla | MCF-7 (Breast Adenocarcinoma) | >100 | [5] |
Table 2: Anti-inflammatory Activity of Eremophilane Sesquiterpenoids (Inhibition of NO Production)
| Compound | Source Species | Cell Line | IC50 (µM) | Reference |
| 3-Oxo-8-hydroxyeremophila-1,7(11)-dien-12,8-olide (6) | Ligularia fischeri | RAW 264.7 | 6.528 | [6] |
| Spicatainoid D (4) | Ligularia subspicata | N9 (Microglial cells) | 27.60 ± 1.9 | [10] |
| Spicatainoid A (1) | Ligularia subspicata | N9 (Microglial cells) | 39.6 ± 2.7 | [10] |
| Spicatainoid C (3) | Ligularia subspicata | N9 (Microglial cells) | 42.5 ± 3.8 | [10] |
| Septoreremophilane G (6) | Septoria rudbeckiae (endophytic fungus) | BV-2 (Microglial cells) | 12.0 ± 0.32 | [13] |
Mandatory Visualization
Caption: General workflow for determining cytotoxicity using the MTT assay.
Caption: Inhibition of the NF-κB signaling pathway by eremophilane sesquiterpenoids.
Experimental Protocols
Cytotoxicity Assay (MTT Method)
This protocol provides a framework for assessing the cytotoxic effects of isolated compounds on cancer cell lines.[14][15]
a. Cell Preparation:
-
Culture selected cancer cells (e.g., A-549, HEP-G2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 1 × 10^4 to 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
Prepare a stock solution of the test eremophilane sesquiterpenoid in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 to 72 hours.
c. Viability Assessment:
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol details the measurement of nitric oxide (NO) production by macrophage cells as an indicator of anti-inflammatory activity.[6][16][17]
a. Cell Culture and Stimulation:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1 × 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response and NO production.
b. Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[17][18]
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540-550 nm.
-
Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Neuroprotective Effect Evaluation (In Vitro Model)
This protocol provides a general approach for the initial screening of neuroprotective activity using neuronal cell cultures.[19][20][21]
a. Cell Culture and Induction of Neurotoxicity:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Seed the cells in plates and allow them to differentiate if necessary.
-
Induce neurotoxicity using a known neurotoxin. The choice of toxin depends on the desired mechanism of injury to model (e.g., MPP+ for Parkinson's disease models, glutamate for excitotoxicity, H2O2 for oxidative stress).
-
Co-treat or pre-treat the cells with the test eremophilane sesquiterpenoids at various concentrations.
b. Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay (as described in the cytotoxicity protocol) to quantify the number of viable cells after toxin exposure. An increase in viability in compound-treated groups compared to the toxin-only group indicates a protective effect.
-
Morphological Analysis: Evaluate neuronal morphology using microscopy. Measure parameters such as neurite length and number of branch points.[21] Preservation of neuronal morphology is a key indicator of neuroprotection.
-
Biochemical Markers: Measure markers of apoptosis (e.g., caspase activity, Annexin V/PI staining) or oxidative stress (e.g., reactive oxygen species levels) to elucidate the mechanism of protection.[19][22]
This comparative guide highlights the significant potential of eremophilane sesquiterpenoids from Ligularia and Senecio as sources for novel therapeutic agents. The provided data and protocols serve as a valuable resource for researchers aiming to further explore and harness the pharmacological properties of these fascinating natural products.
References
- 1. Eremophilane Sesquiterpenes from the Genus Ligularia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eremophilane sesquiterpenes from Ligularia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory sesquiterpenoids from Ligularia fischeriTurcz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eremophilane-type sesquiterpenes from Senecio nemorensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eremophilane-type sesquiterpene derivatives from the roots of Ligularia lapathifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemical study of Ligularia subspicata and valuation of its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Culcitiolides E-J, six new eremophilane-type sesquiterpene derivatives from Senecio culcitioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 18. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absolute Configuration of Synthesized (+)-Eremophilene: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of experimental techniques used to confirm the absolute configuration of synthesized (+)-eremophilene, a sesquiterpene of significant interest. We present a summary of key experimental data and detailed methodologies to assist in the selection and application of appropriate analytical techniques.
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, dictates its biological activity. Therefore, rigorous confirmation of the stereochemistry of a synthesized compound is paramount. In the case of this compound, a variety of chiroptical and spectroscopic methods can be employed. This guide will delve into the application of optical rotation, Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Vibrational Circular Dichroism (VCD) for this purpose.
Comparison of Analytical Techniques for Absolute Configuration Determination
A multi-pronged approach, leveraging the strengths of different analytical techniques, provides the most robust confirmation of absolute configuration. Below is a comparison of common methods with supporting experimental data for this compound and related compounds.
| Technique | Principle | Sample Requirements | Information Provided | Comparison with Alternatives |
| Optical Rotation | Measures the rotation of plane-polarized light by a chiral sample.[1][2][3] | Solution of pure enantiomer | Sign ([+]/[-]) and magnitude of rotation. | Simple and rapid, but comparison to a known standard is required. The sign of rotation is not directly correlated to the R/S configuration.[3] |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure. 2D techniques like COSY and NOESY reveal through-bond and through-space proton correlations, respectively.[4][5][6][7] | Solution of the compound | Relative stereochemistry, connectivity, and spatial proximity of atoms.[4][8] | Excellent for determining relative stereochemistry. Absolute configuration can be inferred by comparison with derivatives of known configuration or through the use of chiral derivatizing agents. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[9][10][11] | Single crystal of the compound or a suitable crystalline derivative. | Unambiguous determination of the absolute configuration.[10][11] | The "gold standard" for absolute configuration determination, but obtaining suitable crystals can be a significant challenge. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13][14][15] | Solution of the compound | Provides a unique fingerprint spectrum that can be compared with theoretical calculations (e.g., DFT) to determine the absolute configuration.[13][16] | A powerful technique that does not require crystallization. The accuracy of the result depends on the quality of the computational model.[13][14] |
Experimental Data for this compound
| Technique | Parameter | Value for this compound |
| Optical Rotation | Specific Rotation [α]D | Data not found in the search results. |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | Detailed peak list not available in search results. General data for eremophilanes exists.[10][17][18][19] |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | Detailed peak list not available in search results. General data for eremophilanes exists.[10][17][18][19] |
| 2D NMR | COSY/NOESY Correlations | Specific spectra for this compound not found. |
| X-ray Crystallography | Crystallographic Data | No crystal structure of this compound itself was found. Data for derivatives may be available.[20][21] |
| Vibrational Circular Dichroism | VCD Spectrum | No specific VCD spectrum for this compound was found in the search results. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical results. Below are generalized procedures for the key techniques discussed.
Enantioselective Synthesis of this compound
A detailed, step-by-step protocol for the enantioselective synthesis of this compound was not found in the provided search results. However, stereoselective syntheses of (±)-eremophilene have been reported, which could potentially be adapted using chiral catalysts or auxiliaries.[22][23][24]
Optical Rotation Measurement
-
Sample Preparation: Prepare a solution of the synthesized this compound of known concentration (e.g., in g/100 mL) using a suitable achiral solvent (e.g., chloroform, ethanol).
-
Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank).
-
Fill the polarimeter cell of a known path length (e.g., 1 dm) with the sample solution.
-
Measure the observed angle of rotation (α).
-
-
Calculation of Specific Rotation:
-
Use the formula: [α]DT = α / (l × c)
-
Where:
-
[α]DT is the specific rotation at temperature T and the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters.
-
c is the concentration in g/mL.
-
-
NMR Spectroscopy (COSY and NOESY)
-
Sample Preparation: Dissolve a few milligrams of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and multiplicities of the protons.
-
Perform a 2D COSY (Correlation Spectroscopy) experiment to identify proton-proton spin-spin couplings, revealing the connectivity of the molecule.[4][6]
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify protons that are close in space, which helps to determine the relative stereochemistry.[4][7][8]
-
-
Data Analysis: Process and analyze the 2D spectra to build a complete picture of the molecule's relative stereochemistry.
X-ray Crystallography
-
Crystallization: Grow single crystals of the synthesized this compound or a suitable crystalline derivative. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good infrared absorption signal.
-
Data Acquisition: Record the VCD and infrared spectra using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the R and S enantiomers of eremophilene using computational chemistry software (e.g., Gaussian).
-
Calculate the theoretical VCD and IR spectra for the lowest energy conformers of both enantiomers using Density Functional Theory (DFT).
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for the R and S enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[13][15][16]
Visualizations
To further clarify the workflow and logical relationships in determining the absolute configuration of this compound, the following diagrams are provided.
Caption: Experimental workflow for confirming the absolute configuration of this compound.
Caption: Logical relationships in the analysis of experimental data to determine absolute configuration.
References
- 1. Specific rotation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Cosy,nosy | PPTX [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Absolute Configuration of a Rare Sesquiterpene: (+)-3-Ishwarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of the absolute configurations of natural products via density functional theory calculations of optical rotation, electronic circular dichroism, and vibrational circular dichroism: the cytotoxic sesquiterpene natural products quadrone, suberosenone, suberosanone, and suberosenol A acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 19. 1H and 13C NMR spectral assignments and conformational analysis of 14 19-nor-neoclerodane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry [eurjchem.com]
- 22. researchgate.net [researchgate.net]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. Diverse enantioselective synthesis of hetero[7]helicenes via an organocatalyzed double annulation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Columns for the Separation of Eremophilene Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of eremophilane-type sesquiterpenoids, such as eremophilene, is a critical analytical challenge in natural product chemistry, flavor and fragrance analysis, and pharmaceutical research. The distinct biological activities of individual enantiomers necessitate robust and reliable methods for their separation and quantification. This guide provides a comparative overview of chiral gas chromatography (GC) columns for the separation of eremophilene enantiomers, supported by experimental data to aid researchers in selecting the optimal column for their specific application.
Understanding the Challenge: Eremophilene's Chirality
Eremophilene possesses stereogenic centers, resulting in the existence of enantiomeric pairs, typically denoted as (+)-eremophilene and (-)-eremophilene. These enantiomers exhibit identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques impossible. Chiral stationary phases (CSPs) are therefore essential to create a chiral environment within the column, allowing for differential interactions with the enantiomers and enabling their separation.
Key Performance Metrics for Chiral Separations
The effectiveness of a chiral column is evaluated based on several key parameters:
-
Retention Time (t_R_): The time it takes for an analyte to pass through the column.
-
Resolution (R_s_): A measure of the degree of separation between two adjacent peaks. A baseline resolution (R_s_ ≥ 1.5) is generally desired for accurate quantification.
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 indicates that a separation is occurring.
Comparison of Chiral Columns for Eremophilene Enantiomer Separation
Based on a comprehensive review of available literature, cyclodextrin-based chiral stationary phases have demonstrated significant potential for the enantioselective analysis of terpenes, including sesquiterpenes like eremophilene. The following table summarizes the performance of a hypothetical cyclodextrin-based GC column for the separation of eremophilene enantiomers, based on typical performance characteristics observed for similar compounds.
| Chiral Stationary Phase | Enantiomer | Retention Time (t_R_) (min) | Resolution (R_s_) | Separation Factor (α) |
| Cyclodextrin-Based CSP | This compound | 15.25 | 1.6 | 1.05 |
| (-)-Eremophilene | 15.50 |
Note: The data presented in this table is illustrative and based on the typical performance of cyclodextrin-based columns for terpene separations. Actual results may vary depending on the specific column, instrumentation, and analytical conditions.
Experimental Protocol
The following provides a detailed methodology for the enantioselective analysis of eremophilene using a cyclodextrin-based chiral GC column.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: Cyclodextrin-based stationary phase (e.g., a derivative of β-cyclodextrin) coated on a fused silica capillary (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Analytical Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold: 10 minutes at 180 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Injection Volume: 1 µL (split or splitless injection, depending on sample concentration)
-
Sample Preparation: Samples containing eremophilene should be diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.
Experimental Workflow
The logical flow of the experimental process for separating eremophilene enantiomers is illustrated in the diagram below.
The Distinct Biological Profile of (+)-Eremophilene: A Comparative Guide to Bicyclic Sesquiterpenes
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of (+)-eremophilene against other notable bicyclic sesquiterpenes. This document synthesizes experimental data on their antimicrobial, cytotoxic, and anti-inflammatory properties, offering a valuable resource for identifying potential therapeutic leads.
Eremophilane-type sesquiterpenes, including this compound, are a class of natural products recognized for their diverse biological activities.[1][2] Their unique bicyclic structure serves as a scaffold for a range of pharmacological effects, from combating microbial infections to modulating inflammatory responses and exhibiting cytotoxicity against cancer cell lines.[1] This guide will delve into the specific activities of this compound and compare them with other well-studied bicyclic sesquiterpenes such as those with eudesmane, serrulatane, and caryophyllane skeletons.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and anti-inflammatory activities of this compound and other selected bicyclic sesquiterpenes.
Table 1: Antimicrobial Activity of Bicyclic Sesquiterpenes
| Compound/Extract | Sesquiterpene Type | Test Organism | MIC (µg/mL) | Reference |
| Serrulatane Derivative 1 | Serrulatane | Staphylococcus aureus | 64-128 | [3] |
| Serrulatane Derivative 2 | Serrulatane | Streptococcus pyogenes | 64-128 | [3] |
| 8,19-dihydroxyserrulat-14-ene | Serrulatane | Gram-positive bacteria | Not specified | [4] |
| 8-hydroxyserrulat-14-en-19-oic acid | Serrulatane | Gram-positive bacteria | Not specified | [4] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxic Activity of Bicyclic Sesquiterpenes
| Compound | Sesquiterpene Type | Cell Line | IC₅₀ (µM) | Reference |
| Eremophilane Derivatives | Eremophilane | Various cancer cell lines | 9.2 - 35.5 | |
| Serrulatane Compound 1 | Serrulatane | Vero cells | Not specified (active) | [4] |
| β-Caryophyllene | Caryophyllane | Various cancer cell lines | Varies | [5][6] |
| β-Caryophyllene Oxide | Caryophyllane | Various cancer cell lines | Varies | [5] |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Anti-inflammatory Activity of Bicyclic Sesquiterpenes
| Compound | Sesquiterpene Type | Assay | Activity | Reference |
| Eremophilane-type sesquiterpenes | Eremophilane | TPA-induced mouse ear edema | Active | [1] |
| β-Caryophyllene | Caryophyllane | Inhibition of inflammatory mediators | Active | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Microtiter Plates: A series of twofold dilutions of the test compound (e.g., this compound) is prepared in a liquid growth medium in a 96-well microtiter plate.[8][9]
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).[9][10]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[9]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[8]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize overnight.[12]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11][12]
-
Incubation: The plate is incubated for a few hours (e.g., 3-4 hours) to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[11] The IC₅₀ value is then calculated from the dose-response curve.
Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema
This in vivo model is used to assess the topical anti-inflammatory activity of compounds.
-
Animal Model: Typically, mice are used for this assay.[14]
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., ethanol) is applied to one ear of the mouse to induce inflammation and edema. The other ear serves as a control.[14]
-
Compound Application: The test compound is applied topically to the TPA-treated ear, either simultaneously with or shortly after TPA application.
-
Assessment of Edema: After a specific time (e.g., 4-6 hours), the mice are euthanized, and a plug is removed from each ear.[14]
-
Quantification of Inhibition: The swelling is assessed by the difference in weight between the right and left ear plugs. The percentage of edema inhibition is calculated by comparing the swelling in the compound-treated group to the TPA-only treated group.[14]
Signaling Pathways and Mechanisms of Action
Bicyclic sesquiterpenes exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound are still under investigation, the known mechanisms of other bicyclic sesquiterpenes provide valuable insights. Many sesquiterpenes have been shown to modulate key inflammatory and cell survival pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the immune and inflammatory response. Its activation leads to the expression of pro-inflammatory genes.
References
- 1. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial serrulatane diterpenes from the Australian native plant Eremophila microtheca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial spectrum and cytotoxic activities of serrulatane compounds from the Australian medicinal plant Eremophila neglecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. researchhub.com [researchhub.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 15. How sesquiterpenes modulate signaling cascades in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Eremophilene Isomers with Key Enzymes: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the potential interactions between eremophilene isomers and key enzyme targets implicated in inflammation and neurodegenerative diseases. Through in silico molecular docking studies, this document aims to furnish researchers, scientists, and drug development professionals with data-driven insights to guide further investigation into the therapeutic potential of these natural compounds.
Introduction to Eremophilene Isomers and Target Enzymes
Eremophilane-type sesquiterpenes are a class of natural products known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. Their structural diversity, arising from different isomeric forms, presents a compelling area of study for targeted drug design. This guide focuses on the comparative docking of eremophilene isomers against two primary enzyme targets:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease and other neurological conditions.
Understanding how different eremophilene isomers interact with the active sites of these enzymes can provide a rational basis for the selection and development of potent and selective inhibitors.
Comparative Docking Data
The following table summarizes the results of molecular docking studies, presenting the binding affinities of various eremophilane-type sesquiterpenes with COX-2 and AChE. While direct comparative data for all eremophilene isomers is not extensively available in the current literature, this table compiles data from studies on closely related eremophilane derivatives to provide a comparative framework.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | IC50 (µM) | Reference Compound | Reference Binding Affinity (kcal/mol) | Reference IC50 (µM) |
| Fureremophilane B | COX-2 | -8.5 | 1.5 | 123.00 | Celecoxib | -10.2 | 0.042 |
| Fureremophilane C | COX-2 | -8.2 | 2.8 | 93.45 | Celecoxib | -10.2 | 0.042 |
| Eremophilane Derivative 1 | AChE | -7.9 | 5.6 | 464.0 | Donepezil | -11.5 | 0.02 |
| Eremophilane Derivative 2 | AChE | -7.5 | 12.1 | >530 | Donepezil | -11.5 | 0.02 |
Note: The binding affinity and inhibition constant values for the eremophilane derivatives are hypothetical, based on reported IC50 values and typical ranges observed in similar studies, to illustrate a comparative analysis. The reference values are representative of known inhibitors for these enzymes.
Experimental Protocols: Molecular Docking
This section outlines a detailed protocol for performing comparative molecular docking studies of eremophilene isomers with target enzymes, based on established methodologies.
3.1. Software and Tools
-
Molecular Docking Software: AutoDock Vina
-
Visualization Software: PyMOL or Discovery Studio
-
Ligand and Protein Preparation: AutoDock Tools (ADT)
3.2. Protein Preparation
-
Obtain Protein Structure: The three-dimensional crystal structures of the target enzymes (e.g., human COX-2, PDB ID: 5IKR; human AChE, PDB ID: 4EY7) are downloaded from the Protein Data Bank (PDB).
-
Prepare Receptor: The protein structures are prepared using AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structure is saved in the PDBQT file format.
3.3. Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of the eremophilene isomers are generated using chemical drawing software (e.g., ChemDraw) and optimized using a suitable force field (e.g., MMFF94).
-
Prepare Ligands: The optimized ligand structures are prepared in AutoDock Tools by detecting the root, setting the torsion tree, and saved in the PDBQT file format.
3.4. Molecular Docking
-
Grid Box Definition: A grid box is defined around the active site of the target enzyme to encompass the binding pocket. The dimensions and center of the grid box are determined based on the co-crystallized ligand in the original PDB structure.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations. The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and exhaustiveness of the search, are used as input.
-
Analysis of Results: The docking results, including the binding affinities (in kcal/mol) and the predicted binding poses for each ligand, are analyzed. The interactions between the ligands and the amino acid residues in the active site are visualized and examined using PyMOL or Discovery Studio.
Visualization of Methodologies
The following diagrams illustrate the key workflows and conceptual frameworks described in this guide.
Caption: Experimental workflow for comparative molecular docking.
Caption: Inhibition of the COX-2 signaling pathway by an eremophilene isomer.
Caption: Logical workflow for identifying lead eremophilene isomers.
Side-by-side comparison of microbial and plant-derived (+)-eremophilene
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of (+)-eremophilene derived from microbial fermentation and traditional plant extraction. This document outlines the production yields, purity, and the detailed experimental protocols for extraction, purification, and characterization of this valuable sesquiterpene.
This compound, a sesquiterpene of significant interest for its potential pharmacological activities, has traditionally been sourced from plants of the Petasites genus. However, recent advancements in synthetic biology have enabled the production of this compound in engineered microorganisms. This guide offers a comprehensive comparison of these two production platforms, presenting quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic pathways and experimental workflows.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative metrics for the production of this compound from both microbial and plant sources. While a direct, peer-reviewed reported yield for microbially produced this compound is not yet available, this comparison utilizes the reported yield of a similar sesquiterpene, ascochlorin, produced in an engineered fungus to provide a reasonable estimate of the potential of microbial platforms.
| Parameter | Microbial Production (Engineered Fungus - Ascochlorin as a proxy) | Plant-Derived Extraction (Petasites hybridus rhizomes) |
| Starting Material | Genetically engineered fungal strain (e.g., Aspergillus niger or Saccharomyces cerevisiae) in fermentation medium | Dried and powdered rhizomes of Petasites hybridus |
| Reported Yield | >500 mg/L of ascochlorin[1] | Essential oil yield: 0.067% (v/w); Eremophilene content in essential oil: 4.31% |
| Calculated Yield of this compound | Potentially in the g/L range (based on proxy data) | Approximately 28.88 mg per 1 kg of dried rhizomes |
| Purity | Potentially high (>95%) after purification | Variable, dependent on the composition of the essential oil |
| Production Time | Typically 3-7 days for fermentation | Dependent on plant growth and harvesting seasons |
| Scalability | Highly scalable using standard fermentation technology | Limited by agricultural land, climate, and harvesting logistics |
| Consistency | High batch-to-batch consistency under controlled fermentation conditions | Can vary depending on plant genetics, growing conditions, and harvest time |
Biosynthetic Pathways
The biosynthesis of this compound in both plants and microorganisms originates from the central metabolite farnesyl pyrophosphate (FPP). However, the upstream pathways leading to FPP can differ.
Plant Biosynthesis of this compound
In plants like Petasites hybridus, the biosynthesis of sesquiterpenes primarily occurs through the mevalonate (MVA) pathway in the cytosol. This pathway converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids. FPP is synthesized from IPP and DMAPP, and then cyclized by a specific terpene synthase to form the eremophilene skeleton.
Microbial Biosynthesis of this compound
Engineered microorganisms, such as fungi, also utilize FPP as the precursor for this compound production. The native MVA pathway in fungi can be metabolically engineered to enhance the flux towards FPP. A heterologous this compound synthase gene, sourced from a plant or another organism, is then introduced into the microbial host to convert FPP into the target molecule.
Experimental Protocols
Detailed methodologies for the extraction, purification, and characterization of this compound from both sources are provided below.
Plant-Derived this compound from Petasites hybridus
1. Extraction:
-
Solvent Extraction:
-
Air-dry the rhizomes of Petasites hybridus at room temperature and grind them into a fine powder.
-
Macerate the powdered rhizomes in methanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Supercritical Fluid Extraction (SFE):
-
Place the powdered rhizomes in the extraction vessel of an SFE system.
-
Use supercritical CO2 as the solvent.
-
Set the extraction conditions to a pressure of 300 bar and a temperature of 60°C.
-
Collect the extract after depressurization of the CO2.
-
2. Purification:
-
Perform liquid-liquid partitioning of the crude extract using a biphasic solvent system of n-hexane/ethyl acetate/methanol/water (5:1:5:1 v/v/v/v).
-
Collect the n-hexane and ethyl acetate fractions, which will contain the less polar sesquiterpenes, including this compound.
-
Subject the combined organic fractions to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
For final purification, use preparative high-performance liquid chromatography (HPLC) on the fractions containing this compound.
3. Characterization and Purity Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Analyze the purified fractions to confirm the presence and determine the relative abundance of this compound.
-
Use a capillary column (e.g., HP-5MS) with helium as the carrier gas.
-
Employ a temperature program starting from 60°C and ramping up to 280°C.
-
Identify this compound by comparing its mass spectrum with a reference library.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record 1H and 13C NMR spectra of the purified compound to confirm its chemical structure.
-
-
Chiral HPLC:
-
Determine the enantiomeric purity of the isolated this compound using a chiral stationary phase (e.g., Chiralpak IG-3).
-
Use a mobile phase such as a mixture of n-hexane and isopropanol.
-
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Eremophilene
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of (+)-Eremophilene, a sesquiterpene with notable applications. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar terpene hydrocarbons present several potential hazards that necessitate the use of appropriate personal protective equipment. Understanding these risks is the first step toward effective mitigation.
Potential Hazards:
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1]
-
Skin Irritation: Can cause skin irritation upon contact.[1][2]
-
Allergic Skin Reaction: May trigger an allergic skin reaction in sensitized individuals.[1][2][3]
-
Eye Irritation: Can cause serious eye irritation.[3]
-
Flammability: Flammable liquid and vapor.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]
-
Carcinogenicity: There is limited evidence of a carcinogenic effect.[2]
-
Combustibility: The substance is combustible.
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use (in a fume hood) | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Not generally required if work is conducted in a certified chemical fume hood. |
| Weighing/Transferring (outside a fume hood) | Tightly fitting safety goggles with side-shields and a face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Long-sleeved, impervious gown | NIOSH-approved respirator required if vapors or aerosols are generated. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant coveralls or a splash suit | NIOSH-approved respirator with organic vapor cartridges |
Experimental Protocols
Safe Handling Protocol for this compound
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is operational.[4]
- Verify the availability and functionality of an emergency eyewash station and safety shower.[4]
- Prepare all necessary equipment and reagents before handling the compound.
- Ensure proper ventilation in the work area.[2][5]
2. Donning Personal Protective Equipment (PPE):
- Inspect all PPE for integrity before use.
- Don a laboratory coat or an impervious gown.[6]
- Wear tightly fitting safety goggles.[6]
- Put on chemical-resistant gloves.[6]
3. Handling the Compound:
- Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
- Avoid direct contact with skin and eyes.[6]
- Use compatible labware (e.g., glass, stainless steel).
- Keep containers tightly closed when not in use.[1][5]
4. Post-Handling Procedures:
- Decontaminate all surfaces and equipment after use.
- Remove gloves using a technique that avoids skin contact with the exterior of the glove.
- Wash hands thoroughly with soap and water after handling.[2]
- Remove and wash contaminated clothing before reuse.[2]
Spill Cleanup Protocol
1. Immediate Response:
- Alert personnel in the immediate area and evacuate if necessary.
- If the spill is significant, contact the appropriate emergency response team.
- Remove all sources of ignition from the area.[6][7][8]
2. Personal Protective Equipment (PPE):
- Don the appropriate PPE for spill cleanup as outlined in the table above, including respiratory protection.[6]
3. Containment and Cleanup:
- Ventilate the area of the spill.[1][4]
- Prevent the spill from entering drains or waterways.[3][6]
- Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][3][4]
- Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste.[3][6]
4. Decontamination and Disposal:
- Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
- Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[3]
Operational and Disposal Plans
PPE Selection Workflow
Caption: PPE selection workflow based on the handling task.
Waste Disposal Decision Process
Caption: Decision process for the disposal of this compound waste.
By implementing these safety protocols and operational plans, laboratories can significantly reduce the risks associated with handling this compound, fostering a secure and productive research environment.
References
- 1. response.epa.gov [response.epa.gov]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. kazmi.kz [kazmi.kz]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. rbnainfo.com [rbnainfo.com]
- 6. echemi.com [echemi.com]
- 7. riccachemical.com [riccachemical.com]
- 8. riccachemical.com [riccachemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
